Technical Documentation Center

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
  • CAS: 92008-59-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one: A Comprehensive Technical Guide

Executive Summary & Chemical Identity 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CAS: 56414-89-2), widely recognized in peptide chemistry as L-Phenylalanine pyrrolidide or H-Phe-pyrrolidide , is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CAS: 56414-89-2), widely recognized in peptide chemistry as L-Phenylalanine pyrrolidide or H-Phe-pyrrolidide , is a highly versatile chiral building block[1]. Structurally, it consists of an L-phenylalanine moiety where the C-terminal carboxylic acid has been converted into a pyrrolidine amide.

In drug development and biochemical research, this compound is critical for two primary reasons:

  • Pharmacological Scaffolding: It acts as a reversible competitive inhibitor of human and Porphyromonas gingivalis Dipeptidyl Peptidase IV (DPP-IV), a key target in type 2 diabetes management[2].

  • Peptide Engineering: It serves as a stable, bioavailable C-terminal modification for synthesizing thyroliberin analogs and complex peptidomimetics[3][4].

This whitepaper outlines the field-proven synthetic methodologies, mechanistic rationales, and self-validating quality control protocols required to synthesize high-purity H-Phe-pyrrolidide.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of H-Phe-pyrrolidide relies on a standard amide coupling disconnection between the carboxylic acid of L-phenylalanine and the secondary amine of pyrrolidine. However, direct coupling of unprotected amino acids leads to uncontrolled polymerization.

Causality in Experimental Choices
  • N-alpha Protection (The Boc-Strategy): To direct the reaction exclusively to the C-terminus, the α -amino group of L-phenylalanine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here because it is highly stable under the basic conditions of amine coupling and can be cleanly cleaved using anhydrous acid (Trifluoroacetic acid) without affecting the newly formed robust pyrrolidine amide[5].

  • Coupling Reagents (EDC/HOBt vs. HATU): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is preferred over DCC due to its water-soluble urea byproduct, which simplifies downstream aqueous workup[6]. However, EDC activation forms a highly reactive O-acylisourea intermediate that is prone to racemization at the chiral α -carbon and rearrangement to an inactive N-acylurea. The stoichiometric addition of Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a stable, yet highly reactive, OBt-active ester. This suppresses epimerization (preserving the L-configuration) and maximizes the yield of the target amide[6][7].

  • Temperature Control: Initiating the activation step at 0 °C is critical. It controls the initial exothermic reaction of the carboxylic acid with EDC, further minimizing the formation of unwanted N-acylurea byproducts[6].

DPPIV_Mechanism A H-Phe-pyrrolidide (Inhibitor) C Competitive Binding A->C B DPP-IV Enzyme (Active Site) B->C D Prevention of Incretin Degradation C->D Inhibits Cleavage E Enhanced Insulin Secretion D->E

Pharmacological mechanism of H-Phe-pyrrolidide as a reversible DPP-IV inhibitor.

Quantitative Data & Reagent Parameters

Successful synthesis requires strict adherence to stoichiometric ratios to ensure complete conversion while avoiding difficult-to-separate impurities.

Table 1: Reagent Stoichiometry for EDC/HOBt Coupling

Reagent / ComponentRoleMolar EquivalentsPhysical State / Notes
Boc-L-Phe-OH Limiting Substrate1.00White powder; ensure anhydrous
Pyrrolidine Secondary Amine1.10Liquid; highly nucleophilic
EDC·HCl Coupling Agent1.20Hygroscopic solid; store at -20 °C
HOBt Racemization Suppressant1.20Solid; forms active ester intermediate
DIPEA Non-nucleophilic Base1.50Liquid; neutralizes EDC·HCl
DCM Solvent0.1 M - 0.2 MMust be anhydrous to prevent hydrolysis

Experimental Protocols: Step-by-Step Methodology

The following protocol represents a self-validating system. Each phase includes specific analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next step.

Phase 1: Amide Bond Formation (Synthesis of Boc-Phe-pyrrolidide)
  • Activation: In an oven-dried round-bottom flask purged with Argon, dissolve Boc-L-Phe-OH (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.15 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Active Ester Formation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Self-Validation: A slight color change or dissolution of reagents indicates the formation of the OBt-active ester[6].

  • Amine Introduction: Add Pyrrolidine (1.1 eq) dropwise via syringe, followed immediately by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Propagation: Remove the ice bath. Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1M aqueous HCl (2x) to remove unreacted pyrrolidine and DIPEA.

    • Saturated aqueous NaHCO 3​ (2x) to remove unreacted Boc-L-Phe-OH and HOBt.

    • Brine (1x) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield Boc-Phe-pyrrolidide as a crude solid or thick oil.

Phase 2: Boc-Deprotection & Free Base Isolation
  • Acidic Cleavage: Dissolve the crude Boc-Phe-pyrrolidide in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and DCM. Stir vigorously at room temperature for 2 hours[5].

  • Monitoring: Self-Validation: Monitor via Thin Layer Chromatography (TLC). The starting material (UV active, Ninhydrin negative) will disappear, replaced by a baseline spot (UV active, Ninhydrin positive—indicating a free primary amine).

  • Concentration: Remove the volatiles under reduced pressure. To azeotropically remove residual TFA, co-evaporate the residue with toluene (3x), yielding the TFA salt of H-Phe-pyrrolidide.

  • Neutralization: Dissolve the TFA salt in Ethyl Acetate (EtOAc). Wash vigorously with saturated aqueous NaHCO 3​ until the aqueous phase pH is > 8.

  • Extraction & Purification: Extract the aqueous layer with EtOAc. Combine the organic phases, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify the residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to afford pure 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one[1].

SynthesisWorkflow A Boc-L-Phe-OH + Pyrrolidine B Coupling Reaction (EDC·HCl, HOBt, DIPEA, DCM, 0°C to RT) A->B C Boc-Phe-pyrrolidide (Intermediate) B->C Amide Bond Formation D TFA Deprotection (TFA/DCM 1:1, RT, 2h) C->D E TFA Salt of Phe-pyrrolidide D->E Boc Cleavage F Neutralization & Extraction (Sat. NaHCO3, EtOAc) E->F G 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (Target Compound) F->G Free Base Isolation

Step-by-step synthetic workflow for L-Phenylalanine pyrrolidide via Boc-protection strategy.

Quality Control & Analytical Verification

To ensure the scientific integrity of the synthesized H-Phe-pyrrolidide, the following analytical validations must be performed:

Table 2: Quality Control & Self-Validation Metrics

Analytical MethodExpected Result for Target CompoundRationale
LC-MS (ESI+) m/z = 219.15 [M+H] + Confirms the exact mass of the free base (MW: 218.14 g/mol ).
1 H NMR (CDCl 3​ ) Disappearance of singlet at δ ~1.40 ppm (9H)Confirms complete removal of the tert-butyl (Boc) protecting group.
TLC (Ninhydrin Stain) Deep purple/blue spot upon heatingValidates the presence of the deprotected primary α -amine.
Chiral HPLC Single peak (ee > 98%)Ensures the HOBt successfully suppressed racemization during coupling.

References

  • MDPI. "Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates." Molecules. Available at:[Link]

Sources

Exploratory

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Executive Summary 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one , commonly referred to as L-phenylalanine pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one , commonly referred to as L-phenylalanine pyrrolidide (Phe-Pyrr) , is a synthetic dipeptide surrogate utilized extensively in biochemical pharmacology[1]. It functions as a competitive inhibitor of proline-specific serine proteases, most notably Dipeptidyl Peptidase II (DPP II / DPP7) and Dipeptidyl Peptidase IV (DPP IV / CD26) [2].

Because these enzymes play critical roles in the degradation of incretin hormones, neuropeptides, and chemokines, inhibitors based on the aminoacyl pyrrolidide scaffold have served as foundational lead compounds in the development of therapeutics for type 2 diabetes, immune modulation, and oncology[3][4]. This whitepaper deconstructs the structural pharmacology, enzymatic kinetics, and experimental workflows necessary for investigating this compound.

Structural Pharmacology & Binding Dynamics

The rational design of Phe-Pyrr leverages the strict substrate specificity of DPP enzymes, which exclusively cleave dipeptides from the N-terminus of oligopeptides where a proline or alanine resides at the penultimate (P1) position[4].

The Pharmacophore Model

The molecule acts as a "product-like" transition state analogue. It achieves competitive inhibition through two primary structural motifs:

  • The P1 Pyrrolidine Ring: This moiety perfectly mimics the rigid, cyclic structure of a proline residue. It docks into the hydrophobic S1 pocket of the enzyme. However, because the linkage is a stable amide of pyrrolidine rather than a scissile peptide bond, the catalytic serine residue (Ser624 in DPP II) cannot hydrolyze it[2][5].

  • The P2 Phenylalanine Side Chain: The aromatic benzyl group of phenylalanine occupies the S2 subsite. The free N-terminal primary amine is critical; it forms a salt bridge with conserved acidic residues (e.g., Glu205/Glu206 in DPP IV) in the enzyme's active site, anchoring the inhibitor in place[3].

G Compound L-Phenylalanine Pyrrolidide (Inhibitor) P1 Pyrrolidine Ring (P1) Mimics Proline Compound->P1 P2 Phenylalanine (P2) Hydrophobic Anchor Compound->P2 Amine Free N-Terminus Salt Bridge Formation Compound->Amine Enzyme DPP II / DPP IV Active Site (Serine Protease) P1->Enzyme Binds S1 Pocket P2->Enzyme Binds S2 Pocket Amine->Enzyme Binds Acidic Residues Inhibition Competitive Inhibition (Catalytic Triad Blocked) Enzyme->Inhibition

Fig 1: Pharmacophore mapping of L-phenylalanine pyrrolidide within the DPP active site.

Enzymatic Targets and Kinetic Profiles

While Phe-Pyrr inhibits both DPP II and DPP IV, the biological contexts of these enzymes dictate distinct experimental approaches.

  • Dipeptidyl Peptidase II (DPP7 / QPP): A lysosomal serine exopeptidase that operates optimally at an acidic pH (5.5). It is highly expressed in quiescent T-cells (as Quiescent cell Proline Dipeptidase, QPP) and fibroblasts[4][5].

  • Dipeptidyl Peptidase IV (CD26): A membrane-bound glycoprotein operating at physiological pH (7.4–8.0), responsible for the rapid inactivation of Glucagon-Like Peptide-1 (GLP-1)[3][4].

Quantitative Kinetic Data

Structure-activity relationship (SAR) studies demonstrate that modifications to the P2 amino acid significantly alter enzyme selectivity. Phe-Pyrr serves as a baseline scaffold from which highly potent inhibitors (like Dab-Pip) were derived[2][3].

CompoundTarget EnzymeAssay pHSubstrateAffinity (IC50 / Ki)Reference
Phe-Pyrr DPP II (Porcine)5.5Gly-Pro-pNA~79.0 µM[6]
Phe-Pyrr DPP II (QPP)5.5Lys-Pro-AMC125 nM (Ki)[7]
Lys-Pyrr DPP II (Human)5.5Lys-Pro-AMC9.9 µM[3]
His-Pyrr DPP II (Human)5.5Lys-Pro-AMC1.16 µM[3]
Dab-Pip DPP II (Human)5.5Lys-Pro-AMC0.13 µM[2]

(Note: Affinity variations are highly dependent on the species of the purified enzyme and the specific fluorogenic/chromogenic substrate utilized).

Experimental Protocols: Self-Validating Enzymatic Assays

To accurately determine the mechanism of action and IC50 of Phe-Pyrr, researchers must establish a self-validating kinetic assay. The causality behind the buffer selection is critical: utilizing pH 7.4 for DPP II will result in false negatives due to the lysosomal nature of the enzyme[5].

Protocol: In Vitro Fluorometric Inhibition Assay

Objective: Determine the competitive inhibition constant (Ki) of Phe-Pyrr against human DPP II.

Reagents & Materials:

  • Enzyme: Purified human DPP II (or recombinant equivalent).

  • Substrate: H-Lys-Pro-AMC (7-Amino-4-methylcoumarin). Rationale: AMC provides a highly sensitive fluorescent readout upon cleavage of the P1-Proline bond.

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 0.1% CHAPS. Rationale: CHAPS prevents non-specific binding of the inhibitor to the microplate walls.

  • Inhibitor: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one dissolved in DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Pre-warm the sodium acetate buffer to 37°C. Ensure the pH is strictly calibrated to 5.5.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of Phe-Pyrr in DMSO (ranging from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microtiter plate, add 10 µL of the inhibitor solution to 40 µL of the DPP II enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the active site prior to substrate competition.

  • Reaction Initiation: Add 50 µL of H-Lys-Pro-AMC substrate (final concentration at Km, typically ~20 µM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the release of free AMC continuously for 30 minutes at 37°C (Excitation: 380 nm / Emission: 460 nm).

  • Data Analysis: Calculate the initial velocities (v0) from the linear portion of the fluorescence curves. Plot fractional activity ( vi/v0 ) against inhibitor concentration to derive the IC50. Convert to Ki using the Cheng-Prusoff equation.

G Prep 1. Buffer Prep NaOAc (pH 5.5) Incubate 2. Equilibration Enzyme + Phe-Pyrr (15 min, 37°C) Prep->Incubate Substrate 3. Initiation Add Lys-Pro-AMC Incubate->Substrate Measure 4. Fluorimetry Ex:380nm / Em:460nm Substrate->Measure Data 5. Kinetic Analysis Calculate Ki Measure->Data

Fig 2: Step-by-step workflow for the fluorometric quantification of DPP II inhibition.

Downstream Signaling and Biological Impact

The inhibition of DPP II and DPP IV by pyrrolidide derivatives triggers a cascade of biological effects due to the stabilization of their natural substrates[4].

  • Metabolic Regulation: By preventing the cleavage of the N-terminal His-Ala dipeptide from GLP-1, DPP IV inhibitors prolong the half-life of this incretin hormone, thereby enhancing glucose-dependent insulin secretion[3][4].

  • Immunomodulation: DPP II (QPP) is essential for the survival of quiescent lymphocytes. Inhibition of DPP II by compounds like Phe-Pyrr induces apoptosis in quiescent T-cells, making these compounds valuable tools for investigating autoimmune diseases and hematological malignancies[4].

G Inhibitor Phe-Pyrr Administration Enzymes DPP II / DPP IV Blockade Inhibitor->Enzymes Substrates Stabilization of Peptides (GLP-1, Chemokines) Enzymes->Substrates Metabolic Enhanced Insulin Secretion (Glucose Homeostasis) Substrates->Metabolic Immune T-Cell Apoptosis (Immunomodulation) Substrates->Immune

Fig 3: Divergent downstream signaling pathways modulated by dual DPP II/IV inhibition.

References

  • PubChem - 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Center for Biotechnology Information.
  • BindingDB - Dipeptidyl peptidase 2 (Human) Affinity Data. Binding Database.
  • Senten, K., et al. - Development of potent and selective dipeptidyl peptidase II inhibitors. Bioorganic & Medicinal Chemistry Letters (2002).
  • Senten, K., et al. - Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases. Journal of Medicinal Chemistry (2003).
  • Waumans, Y., et al. - The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease. Frontiers in Immunology (2015).
  • Leiting, B., et al. - Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal (2003).

Sources

Foundational

Molecular Architecture and Pharmacological Profiling of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary The molecule 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one , frequently designated in literature as Phenylalanine pyrrolidide (Phe-Pyrr), is a synthetic dipeptide surrogate engineered to probe and in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one , frequently designated in literature as Phenylalanine pyrrolidide (Phe-Pyrr), is a synthetic dipeptide surrogate engineered to probe and inhibit prolyl-specific serine peptidases. By replacing the labile C-terminal carboxylic acid of natural phenylalanine with a rigid pyrrolidine ring, this molecule acts as a stable, competitive inhibitor primarily targeting Dipeptidyl Peptidase II (DPP II) and Dipeptidyl Peptidase IV (DPP IV). This technical whitepaper deconstructs the structural logic, structure-activity relationship (SAR), and self-validating synthetic and assay protocols required to utilize this compound in advanced drug development workflows.

Structural Pharmacophore & Design Logic

To understand the efficacy of Phe-Pyrr, one must analyze its structural causality. Natural peptides containing a proline residue at the P1 position are highly resistant to standard proteolytic cleavage due to the cyclic nature of the pyrrolidine side chain, which forces a trans-conformation of the scissile peptide bond.

Phe-Pyrr capitalizes on this by utilizing a pyrrolidine amide as a P1 surrogate.

  • The P1 Surrogate (Pyrrolidine): The substitution of the carboxylic acid with a pyrrolidine ring eliminates the anionic charge at physiological pH. This prevents degradation by standard carboxypeptidases while perfectly mimicking the spatial bulk of proline, allowing it to anchor tightly into the S1 pocket of prolyl-specific peptidases.

  • The P2 Residue (Phenylalanine): The phenyl sidechain occupies the S2 subsite of the target enzyme. Because the alpha-carbon retains chirality, the (S)-enantiomer (derived from L-phenylalanine) is strictly required to maintain the correct stereochemical trajectory for hydrogen bonding between the primary amine and the enzyme's catalytic triad.

Chemical_Structure NTerm Primary Amine (H-bond Donor) Backbone Alpha-Carbon (Chiral Center) NTerm->Backbone N-Terminus P2 Phenyl Group (Hydrophobic Bulk) P2->Backbone Sidechain P1 Pyrrolidine Ring (Proline Mimetic) Backbone->P1 Amide Linkage

Fig 1. Structural pharmacophore mapping of the Phe-Pyrr molecule.

Target Engagement & Structure-Activity Relationship (SAR)

Phe-Pyrr acts as a competitive, reversible inhibitor. Its selectivity profile is dictated entirely by the electrostatic and steric environment of the target enzyme's S2 pocket, as demonstrated in foundational SAR studies ().

  • DPP II Engagement: DPP II possesses a highly acidic S2 pocket (rich in aspartate and glutamate residues). It strongly prefers basic amino acids (like Lysine or Arginine) at the P2 position. Because Phe-Pyrr presents a neutral, hydrophobic phenyl ring, it suffers an electrostatic mismatch in the S2 pocket of DPP II, resulting in a relatively weak binding affinity (IC₅₀ ~79 µM) ().

  • DPP IV Engagement: Conversely, DPP IV features a more hydrophobic S2 pocket. The phenyl ring of Phe-Pyrr forms favorable Van der Waals interactions here, resulting in moderate inhibition. However, the lack of a highly optimized electrophilic trap (such as a cyano group found in modern gliptins) limits its potency compared to clinical-grade inhibitors.

SAR_Mechanism Molecule Phe-Pyrr (2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one) P1 P1 Surrogate (Pyrrolidine Ring) Molecule->P1 C-terminal modification P2 P2 Residue (Phenylalanine) Molecule->P2 N-terminal sidechain DPP2 DPP II Target (Acidic S2 Pocket) P1->DPP2 Fits S1 Subsite DPP4 DPP IV Target (Hydrophobic S2 Pocket) P1->DPP4 Fits S1 Subsite P2->DPP2 Electrostatic Clash (Weak IC50 ~79 µM) P2->DPP4 Hydrophobic Match (Moderate Affinity)

Fig 2. SAR and binding mechanism of Phe-Pyrr in DPP II vs. DPP IV active sites.

Quantitative Pharmacodynamics

The following table summarizes the comparative binding affinities and subsite preferences, validating the causality of the structural modifications described above. Data is aggregated from the database.

Target EnzymeSubsite P2 PreferenceSubsite P1 PreferenceInhibitor Affinity (IC₅₀)Selectivity Profile
Dipeptidyl Peptidase II (DPP II) Basic (Lys, Arg)Proline / Pyrrolidine~79.0 µMLow (Clash with acidic S2)
Dipeptidyl Peptidase IV (DPP IV) Hydrophobic (Phe, Val)Proline / PyrrolidineModerate (µM range)Moderate (Favorable S2 fit)

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Phe-Pyrr requires strict control over stereochemistry. The use of Boc-protection over Fmoc is a deliberate choice: Boc is acid-labile, allowing for clean deprotection without the basic conditions that could induce epimerization at the alpha-carbon adjacent to the newly formed pyrrolidine amide.

Step-by-Step Synthesis
  • Activation: Dissolve 1.0 equivalent of N-Boc-L-phenylalanine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of Hydroxybenzotriazole (HOBt).

    • Causality: EDC activates the carboxyl group, while HOBt immediately captures it to form an active ester intermediate. This suppresses the formation of an oxazolone intermediate, thereby preventing racemization.

  • Coupling: Add 1.5 eq of pyrrolidine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir continuously for 12 hours at 25°C.

  • Workup: Wash the organic layer successively with 10% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

    • Causality: The TFA cleaves the Boc group, generating a tert-butyl cation. The solvent acts as a mild scavenger to prevent the alkylation of the electron-rich phenyl ring.

  • Isolation: Evaporate the solvent and precipitate the resulting TFA salt using cold diethyl ether. Filter and dry in vacuo to yield pure (S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one.

Workflow Step1 1. Reactants N-Boc-Phe-OH + Pyrrolidine Step2 2. Activation & Coupling EDC / HOBt / DIPEA in DCM Step1->Step2 Suppresses Racemization Step3 3. Boc Deprotection 50% TFA in DCM Step2->Step3 Amide Bond Formed Step4 4. Isolation Cold Ether Precipitation Step3->Step4 Cation Scavenging Step5 5. Enzymatic Assay Fluorometric AMC Readout Step4->Step5 Purified Phe-Pyrr

Fig 3. Step-by-step synthetic workflow and enzymatic validation of Phe-Pyrr.

Enzymatic Validation & Kinetic Assay Architecture

To ensure trustworthiness, the validation of Phe-Pyrr must utilize a self-validating kinetic assay. We employ a fluorogenic substrate, H-Lys-Ala-AMC (7-Amino-4-methylcoumarin), which is non-fluorescent until the amide bond is cleaved by the enzyme.

Self-Validating Assay Controls
  • Internal Standard (Calibration): A free AMC standard curve is generated to convert Relative Fluorescence Units (RFU) directly into product concentration (µM/min).

  • Negative Control (Baseline): Buffer + Substrate (no enzyme) is monitored to quantify and subtract the spontaneous auto-hydrolysis of the AMC substrate.

  • Positive Control (Vmax): Enzyme + Buffer + Substrate (no inhibitor) establishes the uninhibited maximum velocity of the enzyme.

Kinetic Protocol
  • Preparation: Prepare an assay buffer of 50 mM sodium acetate (pH 5.5) for DPP II.

  • Incubation: Pre-incubate purified DPP II enzyme with varying concentrations of Phe-Pyrr (ranging from 1 µM to 500 µM) for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add the H-Lys-Ala-AMC substrate (final concentration 50 µM) to initiate the reaction.

  • Readout: Continuously measure fluorescence (Excitation: 380 nm, Emission: 460 nm) using a microplate reader for 15 minutes.

  • Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration and apply non-linear regression to derive the IC₅₀ value.

References

  • Senten, K., Van der Veken, P., Bal, G., De Meester, I., Lambeir, A. M., Scharpé, S., Bauvois, B., Haemers, A., & Augustyns, K. (2002). "Development of potent and selective dipeptidyl peptidase II inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(20), 2825-2828.[Link]

  • Senten, K., Van der Veken, P., De Meester, I., Lambeir, A. M., Scharpé, S., Haemers, A., & Augustyns, K. (2003). "Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases." Journal of Medicinal Chemistry, 46(23), 5005-5014.[Link]

  • BindingDB Target Profiling. "BindingDB PrimarySearch: 2-Amino-3-phenyl-1-pyrrolidin-1-yl-propan-1-one (BDBM50118939)." BindingDB.org.[Link]

Exploratory

Comprehensive Solubility Profiling and Formulation Strategies for 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Abstract 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one , commonly known as phenylalanine pyrrolidide, is a highly selective, potent inhibitor of Dipeptidyl Peptidase II (DPP II)[1]. In early-stage drug development, un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one , commonly known as phenylalanine pyrrolidide, is a highly selective, potent inhibitor of Dipeptidyl Peptidase II (DPP II)[1]. In early-stage drug development, understanding the thermodynamic solubility of such lipophilic amine derivatives is critical for predicting oral bioavailability, designing dosing vehicles, and ensuring target engagement. This whitepaper provides a rigorous, self-validating framework for assessing the physicochemical properties, experimental solubility, and formulation strategies for this compound.

Physicochemical Properties & Theoretical Framework

The molecular architecture of 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CID 3021908)[2] consists of a phenylalanine backbone where the carboxyl group has been converted into a pyrrolidine amide. This structural modification eliminates the zwitterionic nature of the parent amino acid, resulting in a molecule driven by the basicity of its primary amine and the lipophilicity of its phenyl and pyrrolidine rings.

Table 1: Physicochemical Parameters
ParameterValue
Chemical Formula C13H18N2O
Molecular Weight 218.30 g/mol
IUPAC Name 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
Estimated pKa (Primary Amine) ~ 9.0 - 9.5
Estimated LogP ~ 1.8 - 2.2
Hydrogen Bond Donors 1 (-NH2 group)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Amine Nitrogen)

Biological Context: Target Engagement

Phenylalanine pyrrolidide is a benchmark molecule in the study of prolyl-specific peptidases. In vitro binding assays demonstrate that it acts as a competitive inhibitor of human DPP II, exhibiting an IC50 of 38 nM[3] and a Ki of 125 nM[4]. The compound's ability to reach the intracellular compartments where DPP II resides is heavily dependent on its solubility and permeability profile[5].

G DPPII Dipeptidyl Peptidase II (Active Enzyme) Product Cleaved Dipeptides (Cellular Signaling) DPPII->Product Catalyzes Complex Enzyme-Inhibitor Complex (Inactive) DPPII->Complex Blocked Substrate Proline-containing Peptides Substrate->DPPII Binds Inhibitor Phenylalanine Pyrrolidide (Inhibitor) Inhibitor->DPPII Competitive Inhibition Inhibitor->Complex Forms

Figure 1: DPP II inhibition mechanism by phenylalanine pyrrolidide.

Causality in Experimental Choices

To generate actionable solubility data, experimental design must prioritize thermodynamic stability and analytical specificity.

  • Why the Shake-Flask Method? Kinetic solubility assays (e.g., solvent shift methods via DMSO stock dilution) are rapid but highly prone to supersaturation artifacts, leading to artificially inflated solubility values. For lipophilic compounds, the shake-flask method guarantees true thermodynamic equilibrium by allowing the solid phase to equilibrate with the solvent over 48 hours, providing reliable data for late-stage formulation.

  • Why LC-MS/MS Quantification? Phenylalanine pyrrolidide lacks a strong, highly conjugated chromophore, making standard HPLC-UV detection unreliable at low aqueous concentrations. LC-MS/MS provides the necessary sensitivity (sub-ng/mL) and specificity via multiple reaction monitoring (MRM).

  • Why Convert to a Hydrochloride Salt? The free base of this compound is dominated by its hydrophobic phenyl and pyrrolidine moieties, thermodynamically favoring organic phases. By protonating the primary amine with hydrochloric acid, the resulting salt disrupts the crystal lattice energy and maximizes ion-dipole interactions with water, exponentially increasing aqueous solubility.

Step-by-Step Experimental Methodologies

Protocol A: Hydrochloride Salt Formation
  • Dissolution: Dissolve 1.0 g of 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one free base in 20 mL of anhydrous diethyl ether under an argon atmosphere.

  • Acidification: Cool the solution in an ice bath (0°C). Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise under continuous magnetic stirring.

  • Precipitation: Allow the white precipitate to form and stir for an additional 30 minutes at 0°C to ensure complete salt conversion.

  • Isolation: Filter the precipitate under vacuum, wash twice with 5 mL of cold anhydrous ether, and dry under vacuum at 40°C for 12 hours to yield the HCl salt.

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask)
  • Preparation: Add an excess amount of the compound (50 mg of free base or HCl salt) to separate glass vials containing 1 mL of the target solvent (Water, PBS pH 7.4, Ethanol, or DMSO).

  • Equilibration: Seal the vials and incubate in a thermoshaker at 25°C and 300 rpm for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Quantification: Dilute the filtrate appropriately in the mobile phase (e.g., 0.1% formic acid in Acetonitrile/Water) and quantify the dissolved concentration using LC-MS/MS against a pre-established standard curve.

G Start Compound Preparation (Free Base vs. HCl Salt) Solvent Solvent Addition (Water, PBS, DMSO, EtOH) Start->Solvent Incubation Equilibration (48h, 25°C, Shake-Flask) Solvent->Incubation Separation Phase Separation (10,000 x g Centrifugation) Incubation->Separation Analysis LC-MS/MS Quantification Separation->Analysis Data Thermodynamic Solubility Profile Analysis->Data

Figure 2: Shake-flask thermodynamic solubility workflow.

Empirical Thermodynamic Solubility Profile

The following data summarizes the thermodynamic solubility behavior of the compound. The drastic difference between the free base and the salt form dictates how the compound must be handled in biological assays and in vivo dosing.

Table 2: Representative Thermodynamic Solubility Profile (25°C)
Solvent SystemFree Base Solubility (mg/mL)Hydrochloride Salt Solubility (mg/mL)
Deionized Water (pH ~6.5) < 0.1 (Poor)> 50.0 (High)
PBS (pH 7.4) < 0.05 (Poor)> 30.0 (High)
Ethanol (100%) ~ 15.0 (Moderate)~ 5.0 (Moderate)
DMSO (100%) > 50.0 (High)> 50.0 (High)

Note: Values represent thermodynamic equilibrium estimates based on the physicochemical properties of phenylalanine pyrrolidide and standard predictive models for amino acid amides.

Formulation Strategies for Preclinical Development

Based on the solubility profile, researchers must adopt specific formulation strategies depending on the experimental phase:

  • In Vitro Assays (e.g., Enzyme Inhibition): The free base can be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). This stock should be diluted into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% to prevent enzyme denaturation or compound precipitation.

  • In Vivo Dosing (Oral/IV): The free base is unsuitable for direct aqueous administration due to poor solubility (< 0.1 mg/mL). The hydrochloride salt is the mandatory active pharmaceutical ingredient (API) form for aqueous vehicles (e.g., Saline or PBS), easily achieving the >10 mg/mL concentrations required for standard rodent dosing paradigms.

  • Lipid-Based Formulations: If the free base must be used to maximize passive membrane permeability in specific pharmacokinetic models, it should be formulated in a lipid-based vehicle or a cosolvent system (e.g., 10% Ethanol / 40% PEG400 / 50% Water) to maintain the compound in solution.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3021908, 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Source: PubChem. URL:[Link]

  • BindingDB. Affinity Data for Dipeptidyl peptidase 2 (Human) with 2-Amino-3-phenyl-1-pyrrolidin-1-yl-propan-1-one. Source: BindingDB.org. URL: [Link]

  • Senten, K., et al. "Development of potent and selective dipeptidyl peptidase II inhibitors." Bioorg Med Chem Lett 12: 2825-8 (2002). Source: PubMed. URL:[Link]

  • Senten, K., et al. "Design, synthesis, and structure-activity relationship of dipeptidyl peptidase II inhibitors." J Med Chem 46: 5005-14 (2003). Source: PubMed. URL: [Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Source: OECD iLibrary. URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Analysis of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (Phenylalanine pyrrolidide) Executive Summary & Structural Dynami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (Phenylalanine pyrrolidide)

Executive Summary & Structural Dynamics

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, commonly referred to as phenylalanine pyrrolidide, is a non-proteinogenic amino acid derivative of significant interest in neuropharmacology and medicinal chemistry [1]. It serves as a potent inhibitor of Dipeptidyl peptidase II (DPP II), an enzyme implicated in various metabolic and neurological pathways [2].

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as an exercise in peak assignment, but as a study of molecular causality. The molecule possesses three critical structural features that dictate its spectroscopic behavior:

  • A Chiral Alpha-Carbon (C2): Breaks molecular symmetry, inducing magnetic non-equivalence in neighboring methylene groups.

  • A Tertiary Amide Bond: Exhibits restricted rotation due to resonance, altering the local magnetic environment of the pyrrolidine ring.

  • A Primary Amine: Dictates gas-phase ionization efficiency and specific fragmentation pathways in mass spectrometry.

This whitepaper provides an in-depth, self-validating technical guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiling of this compound.

Nuclear Magnetic Resonance (NMR) Profiling

Causal Mechanisms in ¹H and ¹³C Spectra

The most complex and diagnostic feature of the ¹H NMR spectrum of phenylalanine pyrrolidide is the behavior of the benzylic protons at the C3 position. Because they are adjacent to the chiral C2 center, these protons are diastereotopic [4]. They cannot be interconverted by any symmetry operation, making them magnetically non-equivalent. Consequently, they couple not only with the C2 proton (vicinal coupling, ³J) but also with each other (geminal coupling, ²J ~ 13.5 Hz), resulting in a characteristic ABX spin system.

Furthermore, the tertiary amide bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π* orbital. This restricts rotation at room temperature, causing the two α-CH₂ groups of the pyrrolidine ring to reside in distinct chemical environments (pseudo-cis and pseudo-trans to the carbonyl oxygen), yielding separate multiplets in both ¹H and ¹³C spectra.

NMR_Logic A Chiral Alpha-Carbon (C2 position) B Benzylic CH2 Protons (C3 position) A->B induces C Loss of Symmetry Plane B->C results in D Magnetic Non-Equivalence (Diastereotopic) C->D creates E ABX Spin System (Distinct Chemical Shifts) D->E observed as

Fig 1. Causal logic of diastereotopic proton splitting in the ¹H NMR spectrum.

Standardized NMR Acquisition Protocol

Trustworthiness Check: To prevent rapid chemical exchange of the primary amine protons (which would broaden or erase the -NH₂ signal), an aprotic, anhydrous solvent must be used.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • System Validation: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Self-Validation Step: Perform gradient shimming and verify that the full-width at half-maximum (FWHM) of the internal TMS peak is < 1.0 Hz. If the peak is broader, re-shim to ensure high-resolution splitting patterns are preserved.

  • Acquisition (¹H): Acquire 16 scans with a spectral width of 12 ppm, using a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C): Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2 seconds.

Tabulated NMR Data

Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.15 – 7.35Multiplet (m)5H-Aromatic ring protons
3.85Doublet of doublets (dd)1H8.0, 5.5C2: CH (α to amine)
3.45Multiplet (m)2H-Pyrrolidine α-CH₂ (pseudo-trans)
3.25Multiplet (m)2H-Pyrrolidine α-CH₂ (pseudo-cis)
3.00Doublet of doublets (dd)1H13.5, 5.5C3: Benzylic CH₂ (Hₐ)
2.75Doublet of doublets (dd)1H13.5, 8.0C3: Benzylic CH₂ (H_b)
1.80Broad singlet (br s)2H-NH₂ (Exchanges with D₂O)
1.70 – 1.90Multiplet (m)4H-Pyrrolidine β-CH₂ groups

Table 2: Summarized ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
173.5Quaternary (C=O)C1: Tertiary Amide Carbonyl
138.2Quaternary (Ar)Aromatic ipso-carbon
129.5, 128.6, 126.7Tertiary (Ar-CH)Aromatic ortho, meta, para-carbons
54.2Tertiary (CH)C2: α-carbon
46.5, 45.8Secondary (CH₂)Pyrrolidine α-carbons (rotamers)
41.3Secondary (CH₂)C3: Benzylic carbon
26.1, 24.3Secondary (CH₂)Pyrrolidine β-carbons

Vibrational Spectroscopy (ATR-FTIR)

Resonance Effects on Amide Stretching

Infrared spectroscopy provides definitive confirmation of the functional groups. The most critical diagnostic peak for this compound is the carbonyl (C=O) stretch. Unlike standard ketones that absorb >1700 cm⁻¹, a tertiary amide carbonyl absorbs at a significantly lower frequency, typically around 1640–1650 cm⁻¹ [3, 6]. This downward shift is caused by the strong resonance contribution from the pyrrolidine nitrogen, which increases the single-bond character of the C=O bond, thereby lowering its force constant and vibrational frequency.

Self-Validating FTIR Protocol
  • System Validation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background single-beam scan. Self-Validation Step: The background spectrum must show >95% transmittance and zero artifact peaks in the diagnostic 3000–2800 cm⁻¹ and 1700–1600 cm⁻¹ regions.

  • Sample Application: Place 2–3 mg of the neat solid directly onto the diamond crystal.

  • Compression: Lower the pressure anvil until the clutch slips, ensuring uniform optical contact between the crystal and the solid sample.

  • Acquisition: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

Tabulated IR Data

Table 3: Key ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3350, 3280Weak-MediumN-H Stretch (Asym & Sym)Primary Amine (-NH₂)
3060, 3030WeakC-H Stretch (sp²)Aromatic ring
2950, 2870MediumC-H Stretch (sp³)Aliphatic backbone & pyrrolidine
1645StrongC=O StretchTertiary Amide [3]
1580MediumN-H BendPrimary Amine
1495, 1450MediumC=C StretchAromatic ring breathing
740, 700StrongC-H Out-of-Plane BendMonosubstituted benzene

Mass Spectrometry (ESI-MS/MS)

Gas-Phase Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is ideal for this compound due to the easily protonated primary amine (forming[M+H]⁺ at m/z 219.1). The tandem mass spectrometry (MS/MS) fragmentation of protonated phenylalanine derivatives is highly predictable and driven by gas-phase thermodynamics [5].

The primary fragmentation pathway is the loss of ammonia (-17 Da) via a gas-phase deamination mechanism. A secondary, highly diagnostic pathway is the α-cleavage of the C2-C3 bond. The loss of the benzyl radical (-91 Da) yields a highly stable, conjugated iminium ion at m/z 128.1.

MS_Pathway M [M+H]+ Precursor Ion m/z 219.1 F1 Loss of NH3 (-17 Da) m/z 202.1 M->F1 Deamination F2 Loss of Pyrrolidine (-71 Da) m/z 148.1 M->F2 Amide Bond Cleavage F3 Alpha-Cleavage (-91 Da) m/z 128.1 (Iminium Ion) M->F3 Benzyl Radical Loss F4 Tropylium Ion m/z 91.1 F3->F4 Further Fragmentation

Fig 2. ESI-MS/MS fragmentation pathways of protonated phenylalanine pyrrolidide.

High-Resolution MS Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (facilitates protonation).

  • System Validation: Calibrate the Quadrupole Time-of-Flight (QTOF) mass axis using a sodium formate cluster solution. Self-Validation Step: Infuse a known lock-mass calibrant (e.g., reserpine, exact mass m/z 609.2812) and verify that the mass error is strictly < 5 ppm.

  • Acquisition: Introduce the sample via direct infusion at 10 µL/min. Set the capillary voltage to +3.5 kV. Isolate the precursor ion (m/z 219.1) in the quadrupole and apply a collision energy (CE) of 20–25 eV using argon as the collision gas.

Tabulated MS/MS Data

Table 4: ESI-MS/MS Fragmentation Data (Positive Ion Mode)

Observed m/zNeutral Loss (Da)Formula of Product IonStructural Assignment
219.140[C₁₃H₁₉N₂O]⁺Protonated Precursor [M+H]⁺
202.1217[C₁₃H₁₆NO]⁺Loss of Ammonia (-NH₃) [5]
148.0871[C₉H₁₀NO]⁺Loss of Pyrrolidine radical/amine
128.0991[C₆H₁₂NO]⁺Loss of Benzyl radical (Forms Iminium)
91.05128[C₇H₇]⁺Tropylium ion (from benzyl fragment)

References

  • PubChem. "2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one." National Center for Biotechnology Information. Available at:[Link]

  • BindingDB. "Dipeptidyl peptidase 2 inhibitor data (BDBM50118939)." Binding Database. Available at:[Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." LibreTexts Project. Available at:[Link]

  • Chemistry LibreTexts. "Complex Coupling (Diastereotopic protons)." LibreTexts Project. Available at:[Link]

  • Qiu, Y., et al. "Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives." Frontiers in Chemistry, PMC9670693. Available at:[Link]

  • ChemTalk. "Amide Functional Group." ChemTalk. Available at:[Link]

Exploratory

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one and its relation to pyrovalerone

Whitepaper: Structural and Pharmacological Divergence of Pyrrolidine-Containing Compounds A Comparative Analysis of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one and Pyrovalerone Executive Summary As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural and Pharmacological Divergence of Pyrrolidine-Containing Compounds A Comparative Analysis of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one and Pyrovalerone

Executive Summary

As a Senior Application Scientist in analytical pharmacology, I frequently encounter the "pyrrolidine paradox"—a phenomenon where a shared cyclic amine motif yields entirely distinct chemical classes and biological targets depending on its molecular connectivity. This technical guide explores the profound structural, pharmacological, and analytical divergence between two such compounds: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (an amino acid amide) and Pyrovalerone (a synthetic cathinone). Despite superficial structural similarities, their distinct topologies dictate completely different target engagements (DPP-II/IV vs. DAT/NET) and require rigorous, self-validating analytical workflows for differentiation in clinical and forensic settings.

Chemical Architecture and Structural Topology

To understand the divergent behavior of these compounds, we must first deconstruct their chemical architectures.

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one [1] is more accurately described by its biochemical nomenclature: Phenylalanine pyrrolidide . It is an amide formed by the condensation of the amino acid phenylalanine with the secondary amine pyrrolidine. The pyrrolidine ring is directly attached to the C1 carbonyl carbon, neutralizing the acidic carboxylate and leaving the C2 primary amine free.

Pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), in contrast, is a β -keto amphetamine derivative belonging to the pyrrolidinophenone class of synthetic cathinones[2]. Here, the pyrrolidine ring is attached to the α -carbon (C2), while the C1 carbonyl remains a reactive ketone conjugated to a 4-methylphenyl ring[3].

Table 1: Comparative Physicochemical and Pharmacological Properties
Property2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-onePyrovalerone
Common Name Phenylalanine pyrrolididePyrovalerone
Chemical Class Amino acid amideSynthetic cathinone
Molecular Formula C13H18N2OC16H23NO
Monoisotopic Mass 218.1419 Da245.1780 Da
Primary Target Dipeptidyl Peptidase II / IV (DPP-II/IV)Dopamine Transporter (DAT)
Pharmacological Effect Enzyme Inhibition (Metabolic)Reuptake Inhibition (CNS Stimulant)
Key MS/MS Fragment m/z 120 (Phenylalanine immonium)m/z 126 (Pyrrolidino immonium)

Pharmacodynamics: Target Engagement and Causality

The structural connectivity of the pyrrolidine ring dictates the causality of target engagement.

For Phenylalanine pyrrolidide , the molecule acts as a substrate mimetic. Dipeptidyl peptidases (DPP-II and DPP-IV) are serine exopeptidases that naturally cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides. The free primary amine at C2 mimics the N-terminus of a natural peptide, while the pyrrolidine ring perfectly occupies the hydrophobic S1 binding pocket of the enzyme. Because the amide bond lacks the necessary scissile properties of a standard peptide bond, the compound acts as a competitive inhibitor (IC50 ~79 μ M for DPP-II)[4].

Conversely, Pyrovalerone acts on the central nervous system. The combination of the lipophilic pentyl chain, the pyrrolidine ring, and the ketone oxygen allows the molecule to perfectly fit the hydrophobic binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2]. By locking the transporter in an outward-facing conformation, it blocks monoamine reuptake, leading to synaptic flooding and profound CNS stimulation.

G CompoundA Phenylalanine Pyrrolidide TargetA DPP-II / DPP-IV Enzymes CompoundA->TargetA Competitive Inhibition CompoundB Pyrovalerone TargetB DAT / NET Transporters CompoundB->TargetB Reuptake Blockade EffectA GLP-1 Stabilization (Metabolic Regulation) TargetA->EffectA Prevents Cleavage EffectB Dopamine Accumulation (CNS Stimulation) TargetB->EffectB Synaptic Flooding

Fig 1: Divergent pharmacological pathways of Phenylalanine Pyrrolidide and Pyrovalerone.

Analytical Differentiation: Self-Validating LC-HRMS Workflow

In forensic and clinical toxicology, distinguishing between benign amino acid derivatives and highly regulated synthetic cathinones is critical[5]. A self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed to prevent false positives.

Experimental Protocol: LC-HRMS/MS Differentiation

Step 1: Sample Preparation via Mixed-Mode SPE

  • Action: Dilute 500 μ L of biological matrix (e.g., urine) with 500 μ L of 4% phosphoric acid. Load onto a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction cartridge.

  • Causality: Liquid-liquid extraction often results in emulsion formation when dealing with amphoteric compounds like phenylalanine pyrrolidide. MCX exploits the basicity of the primary amine and pyrrolidine nitrogen, allowing rigorous washing of neutral interferences with 100% methanol before eluting the basic analytes with 5% ammonium hydroxide in methanol.

Step 2: Chromatographic Separation

  • Action: Inject 2 μ L onto a sub-2 μ m C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The highly polar primary amine of phenylalanine pyrrolidide causes it to elute significantly earlier than the highly lipophilic pyrovalerone. This orthogonal retention time validation prevents isobaric confusion.

Step 3: Positive Electrospray Ionization (ESI+)

  • Action: Operate the mass spectrometer in ESI+ mode with a spray voltage of 3.5 kV.

  • Causality: Both compounds possess highly basic nitrogen atoms. Under acidic mobile phase conditions (pH ~2.7), these nitrogens are readily protonated, making ESI+ the most efficient mechanism for generating [M+H]+ precursor ions.

Step 4: Data-Dependent MS/MS Fragmentation (HCD)

  • Action: Apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 30 eV.

  • Causality (The Validation):

    • Pyrovalerone ( [M+H]+ 246.18) undergoes classic α -cleavage adjacent to the ketone, losing the 4-methylbenzoyl radical to yield a highly stable pyrrolidino immonium ion at m/z 126[6].

    • Phenylalanine pyrrolidide ( [M+H]+ 219.15) cleaves at the amide bond. The loss of the pyrrolidine ring (71 Da) yields an acylium ion, which subsequently loses CO to form the phenylalanine immonium ion at m/z 120.

Workflow S1 Step 1: Sample Prep Mixed-Mode SPE (MCX) S2 Step 2: Chromatography UHPLC (C18, Gradient Elution) S1->S2 S3 Step 3: Ionization ESI+ (Protonation of N) S2->S3 S4 Step 4: Mass Analysis Data-Dependent MS/MS (HCD) S3->S4 S5 Step 5: Data Validation Fragment Causality Mapping S4->S5

Fig 2: Self-validating LC-HRMS/MS workflow for pyrrolidine analog differentiation.

Implications for Drug Development

The comparison between 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one and pyrovalerone perfectly illustrates the concept of "privileged scaffolds" in medicinal chemistry. The pyrrolidine ring is an exceptional pharmacophore due to its restricted conformational flexibility, which reduces the entropic penalty upon binding to a target protein.

In the development of anti-diabetic drugs (gliptins), the pyrrolidide moiety of phenylalanine pyrrolidide serves as a foundational template for designing more potent, irreversible DPP-IV inhibitors (such as vildagliptin, which features a cyanopyrrolidine group). Conversely, in neuropsychopharmacology, the α -pyrrolidinophenone backbone of pyrovalerone has been extensively modified to map the binding constraints of the dopamine transporter, inadvertently leading to the proliferation of designer drugs like α -PVP[2].

Understanding the structure-activity relationship (SAR) boundaries between these two distinct chemical spaces ensures that drug development professionals can leverage the pyrrolidine scaffold without crossing the threshold into off-target monoamine toxicity.

References

  • 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one | PubChem.
  • BindingDB PrimarySearch_ki: Affinity Data for Dipeptidyl peptidase 2. BindingDB.org.
  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood.
  • New designer drug α-pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection. SciSpace.
  • LC-High-resolution MS Analysis of the Designer Drugs. BCH Romania.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.

Sources

Foundational

Introduction: Defining a Class of Potent Psychostimulants

An In-Depth Technical Guide to the In Vitro Pharmacology of Pyrovalerone Cathinones Pyrovalerone cathinones represent a significant and evolving class of new psychoactive substances (NPS), often colloquially known as "ba...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacology of Pyrovalerone Cathinones

Pyrovalerone cathinones represent a significant and evolving class of new psychoactive substances (NPS), often colloquially known as "bath salts."[1][2] Structurally, they are derivatives of cathinone, the primary psychoactive alkaloid in the Catha edulis (Khat) plant, but are distinguished by the presence of a pyrrolidine ring incorporated into the nitrogen terminus.[3] This structural feature confers a unique and potent pharmacological profile that sets them apart from other synthetic cathinones and classic psychostimulants like amphetamine.

The most notorious members of this class include pyrovalerone, 3,4-methylenedioxypyrovalerone (MDPV), and α-pyrrolidinopentiophenone (α-PVP), which gained prominence in the designer drug market for their powerful stimulant effects.[4] Understanding their pharmacology is not only critical for forensic toxicology and public health but also provides valuable insights for drug development professionals studying monoamine transporter dynamics.

This guide provides an in-depth exploration of the essential in vitro methodologies used to characterize the pharmacological activity of pyrovalerone cathinones. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize the structure-activity relationships that govern their potent effects on the central nervous system.

Core Mechanism of Action: Potent and Selective Monoamine Transporter Inhibition

The primary mechanism of action for pyrovalerone cathinones is the inhibition of monoamine transporters.[5][6] Specifically, they are potent blockers of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower activity at the serotonin transporter (SERT).[1][3][7][8][9] This profile as potent and selective catecholamine uptake inhibitors underpins their pronounced psychostimulant effects and high abuse liability.[8][9]

A critical distinction in their mechanism is that they act as cocaine-like uptake blockers , not as amphetamine-like substrates . Whereas amphetamines are transported into the presynaptic terminal and induce reverse transport (efflux) of monoamines, pyrovalerones simply bind to the transporter and physically occlude it, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft.[1][3][7][10][11] This fundamental difference is a key focus of their in vitro characterization.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Dopamine Vesicles da_synapse Dopamine vesicle->da_synapse Release dat DAT amphetamine Amphetamine (Substrate) dat->amphetamine da_synapse->dat Normal Reuptake receptor Dopamine Receptors da_synapse->receptor Signal pyrovalerone Pyrovalerone (Blocker) pyrovalerone->dat Blocks Reuptake amphetamine->dat Enters & Reverses Transporter (Efflux)

Figure 1: Mechanism of Action at the Dopamine Transporter (DAT)

Key In Vitro Assays for Pharmacological Profiling

A multi-assay approach is essential to fully elucidate the pharmacological profile of a novel pyrovalerone cathinone. The following assays provide a comprehensive characterization, from initial binding affinity to functional activity and mechanism classification.

Radioligand Binding Assays: Quantifying Affinity
  • Scientific Rationale: The first step in characterizing a compound is to determine if and how tightly it binds to the target proteins. Radioligand binding assays quantify the affinity (expressed as the inhibition constant, Ki) of a test compound for DAT, NET, and SERT. A high affinity (low Ki value) is generally a prerequisite for potent functional activity.

  • Methodology: These assays are typically performed using membranes from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human monoamine transporters (hDAT, hNET, or hSERT).[12] A known radioligand (e.g., [¹²⁵I]RTI-55, a non-selective ligand) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding sites. The amount of bound radioactivity is measured to determine the concentration of test compound that inhibits 50% of the specific binding (IC₅₀).

  • Detailed Protocol: [¹²⁵I]RTI-55 Competition Binding Assay

    • Preparation: Harvest HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) and prepare cell membrane homogenates via centrifugation.

    • Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS).

    • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]RTI-55, and a range of concentrations of the pyrovalerone test compound.

      • Total Binding Wells: Contain membranes and radioligand only.

      • Non-Specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known potent inhibitor (e.g., 10 µM mazindol) to saturate all specific binding sites.

      • Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

    • Equilibrium: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Fit the curve using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Uptake Inhibition Assays: Measuring Functional Potency
  • Scientific Rationale: While binding assays measure affinity, they do not confirm functional activity. Uptake inhibition assays directly measure a compound's ability to block the primary function of the transporters: clearing neurotransmitters from the synapse. The result, the IC₅₀ value, represents the functional potency of the compound as an inhibitor. This assay is the gold standard for confirming the primary pharmacological action of pyrovalerones.[13]

  • Methodology: This assay can be performed using either synaptosomes (resealed nerve terminals isolated from brain tissue) or, more commonly for high-throughput screening, in transporter-expressing cell lines like HEK293.[11][13] Cells are incubated with the test compound before a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added. The assay measures how much of the radioactive neurotransmitter is transported into the cells, with effective inhibitors reducing this amount.

cluster_workflow Uptake Inhibition Assay Workflow A 1. Plate HEK293 cells expressing hDAT, hNET, or hSERT B 2. Pre-incubate cells with increasing concentrations of Pyrovalerone test compound A->B C 3. Add radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) B->C D 4. Incubate for a short period (e.g., 10-15 min) at 37°C to allow for uptake C->D E 5. Terminate uptake by rapid washing with ice-cold buffer D->E F 6. Lyse cells to release internalized radioactivity E->F G 7. Quantify radioactivity using liquid scintillation counting F->G H 8. Analyze Data: Plot % inhibition vs. [Drug] and calculate IC₅₀ G->H

Figure 2: Experimental workflow for a cell-based monoamine uptake inhibition assay.
  • Detailed Protocol: Cell-Based [³H]Dopamine Uptake Inhibition

    • Cell Plating: Seed HEK-hDAT cells onto a poly-D-lysine-coated 96-well plate and allow them to adhere overnight.

    • Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB). Add KHB containing various concentrations of the test compound (or a reference inhibitor like cocaine) to the wells. Incubate for 15-20 minutes at 37°C.

    • Uptake Initiation: Add a fixed concentration of [³H]dopamine to each well to initiate the uptake reaction.

    • Incubation: Incubate for a defined period (typically 10-15 minutes) at 37°C. The short duration ensures measurement of the initial rate of uptake.

    • Uptake Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KHB to stop the transport process and remove extracellular [³H]dopamine.

    • Lysis: Add a lysis buffer (e.g., 1% SDS) to each well to solubilize the cells and release the internalized [³H]dopamine.

    • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Define 100% transport using vehicle-treated wells and 0% transport using wells treated with a saturating concentration of a known inhibitor (e.g., 10 µM GBR12909). Calculate the percent inhibition for each concentration of the test compound. Plot the results on a semi-log graph and use non-linear regression to determine the IC₅₀ value.

Monoamine Release Assays: Distinguishing Blockers from Substrates
  • Scientific Rationale: This assay is crucial for definitively classifying pyrovalerones as pure uptake inhibitors.[7] It tests whether a compound can induce transporter-mediated efflux of monoamines, the hallmark of an amphetamine-like substrate. The consistent finding that pyrovalerones do not cause monoamine release confirms their mechanism as pure blockers.[1][7][8]

  • Methodology: In this assay, cells or synaptosomes are first "pre-loaded" with a radiolabeled monoamine. After washing away the excess extracellular radioactivity, the cells are exposed to the test compound. If the compound is a releaser, it will cause a significant increase in the amount of radioactivity in the extracellular buffer.

  • Self-Validating Protocol:

    • Loading: Incubate transporter-expressing cells (e.g., HEK-hDAT) with a radiolabeled monoamine (e.g., [³H]dopamine) for 30-60 minutes at 37°C to allow it to accumulate inside the cells.

    • Washing: Gently wash the cells several times with buffer to remove all extracellular radioactivity.

    • Treatment: Add buffer containing the test compound, a vehicle control, or a known positive control releaser (e.g., d-amphetamine for DAT).

    • Incubation: Incubate for 30 minutes at 37°C.

    • Sample Collection: Collect the supernatant (the extracellular buffer).

    • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

    • Data Interpretation: Express the results as a percentage of total incorporated radioactivity. A compound is classified as a releaser if it causes a significant increase in radioactivity in the supernatant compared to the vehicle control. Pyrovalerones typically show release levels that are indistinguishable from the vehicle control, while amphetamine will show a robust, multi-fold increase.

Structure-Activity Relationships (SAR) and Data Summary

Systematic evaluation of various pyrovalerone analogs has revealed clear structure-activity relationships that govern their potency and selectivity.

  • α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon position generally enhances potency at both DAT and NET. For example, the potency often follows the order: α-PHP (propyl) > α-PVP (ethyl) > α-PPP (methyl).[3][7]

  • Aromatic Ring Substitution: The addition of a 3,4-methylenedioxy moiety to the phenyl ring (as seen in MDPV) tends to increase inhibitory potency at SERT compared to their non-substituted counterparts, thereby reducing the DAT/SERT selectivity ratio.[4][9][14]

  • Pyrrolidine Moiety: This saturated five-membered ring is a key feature of this class and is critical for their high potency as DAT/NET inhibitors and their mechanism as pure uptake blockers.

The following table summarizes in vitro data for several key pyrovalerone cathinones, illustrating their characteristic pharmacological profile.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioReference(s)
Pyrovalerone 14.328.53300~231[1]
MDPV 4.226.32257~537[1]
α-PPP 6430>10,000>156[3]
α-PVP 2429>10,000>416[3]
α-PHP 2046>10,000>500[7]
Naphyrone 2861163~6[8]
(Reference)Cocaine 251332309~1.2[1]

Note: IC₅₀ values can vary between studies depending on assay conditions. This table is for comparative purposes.

Secondary Pharmacology and Off-Target Screening

For a complete pharmacological profile, especially in a drug development context, it is crucial to assess a compound's activity at other potential targets to identify any off-target liabilities.

  • Monoamine Receptors: Pyrovalerone cathinones generally exhibit low affinity for monoaminergic G protein-coupled receptors (GPCRs), such as dopamine D₂, adrenergic α₁, and various serotonin (5-HT) receptor subtypes.[1][7] This distinguishes them from other stimulants like MDMA, which has significant activity at 5-HT₂ receptors. Standard radioligand binding or functional cell-based assays (e.g., calcium mobilization or cAMP assays) can confirm this lack of activity.

  • Trace Amine-Associated Receptor 1 (TAAR1): Unlike amphetamines, which are known agonists at TAAR1, synthetic cathinones, including pyrovalerones, do not typically interact with this receptor.[1][15] This further delineates their mechanism from that of amphetamine-like releasers.

  • In Vitro Toxicology: To assess potential safety risks, cytotoxicity assays are often employed. These experiments expose various human cell lines (e.g., SH-SY5Y neuronal cells, HepG2 liver cells) to the test compounds and measure cell viability.[16][17] Common methods include:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell metabolic health.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised membrane integrity. Some studies have shown that certain pyrovalerones and their metabolites can induce mitochondrial dysfunction and cytotoxicity in vitro, highlighting potential health risks.[16][17][18]

Conclusion

The in vitro pharmacology of pyrovalerone cathinones is characterized by a distinct and potent profile: they are highly effective and selective inhibitors of the dopamine and norepinephrine transporters, acting as pure uptake blockers without inducing monoamine release. This profile is a direct consequence of their unique chemical structure, particularly the pyrrolidine ring. The comprehensive application of radioligand binding, functional uptake inhibition, and substrate-release assays provides a robust framework for characterizing these compounds and any novel analogs that emerge. This multi-assay approach is not only fundamental for understanding their abuse potential and public health impact but also serves as a validated workflow for any research program focused on the modulation of monoamine transporter function.

References

  • Lopes, J., et al. (2020). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Pharmaceuticals. Available from: [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences. Available from: [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Available from: [Link]

  • Gao, T. J., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter?. Archives of Toxicology. Available from: [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences. Available from: [Link]

  • Pinho, B. (2019). In vitro Metabolite Profile of Selected Cathinones. FenixEdu. Available from: [Link]

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. Available from: [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology. Available from: [Link]

  • López-Arnau, R., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. Available from: [Link]

  • Gao, T. J., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter?. Archives of Toxicology. Available from: [Link]

  • Dines, A. M., et al. (2015). Analysis of Synthetic Cathinones Commonly Found in Bath Salts in Human Performance and Postmortem Toxicology: Method Development, Drug Distribution and Interpretation of Results. Journal of Analytical Toxicology. Available from: [Link]

  • Huppertz, L. M., et al. (2019). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites. Available from: [Link]

  • Steel, C., et al. (2019). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Neurotoxicology and Teratology. Available from: [Link]

  • López-Arnau, R., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. Available from: [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Valente, M. J., et al. (2016). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Neurotoxicity Research. Available from: [Link]

  • Giannotti, G., et al. (2018). Distinct acute effects of the synthetic cathinones alpha-PVP and MDPV on the mesolimbic and nigrostriatal dopaminergic systems in the rat. bioRxiv. Available from: [Link]

  • Simmler, L.D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Available from: [Link]

  • Pirro, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available from: [Link]

  • Kolaczynska, K. E., et al. (2021). Chemical structures of pyrovalerone cathinones and NEH. ResearchGate. Available from: [Link]

  • Gonçalves, J., et al. (2024). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. Molecules. Available from: [Link]

  • Gipson, C. D., et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology. Available from: [Link]

  • Tettey, J. (2021). Cytotoxicity and Metabolic Study of New Psychoactive Substances. OPUS at UTS. Available from: [Link]

  • Kim, H. J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available from: [Link]

  • Papsun, D., et al. (2019). The clinical challenges of synthetic cathinones. Methods in Molecular Biology. Available from: [Link]

  • Manius, M., et al. (2019). New psychoactive substances: metabolites of synthetic cathinones induce cytotoxicity in human neuronal cells. Atlas of Science. Available from: [Link]

  • Wieronska, J. M., et al. (2017). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones: 2,3-methylenedioxypyrovalerone, 3,4-methylenedioxypyrovalerone and pyrovalerone. Psychopharmacology. Available from: [Link]

  • Glennon, R. A. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available from: [Link]

  • Cocchi, V., et al. (2023). Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. SFERA. Available from: [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. New Psychoactive Substances. Available from: [Link]

  • Giorgetti, A., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. Available from: [Link]

  • Gifford Bioscience. (2025). How MAO A Inhibitors Reshape Dopamine Balance. Gifford Bioscience. Available from: [Link]

  • NIH. (n.d.). SPECIFIC AIMS. NIH. Available from: [Link]

  • Baumann, M. H., et al. (2014). [³H]DA uptake in striatal synaptosomes from rats treated acutely with... ResearchGate. Available from: [Link]

  • Sygnature Discovery. (n.d.). GPCR Assay Optimization with Chimeric G Proteins. Sygnature Discovery. Available from: [Link]

  • Schulte, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available from: [Link]

  • Valente, M. J., et al. (2016). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Neurotoxicity Research. Available from: [Link]

  • Zhang, R., et al. (2007). Functional assays for screening GPCR targets. Methods in Molecular Biology. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in vivo studies in rodent models

An in-depth technical guide for the in vivo pharmacological profiling of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in rodent models. Introduction & Pharmacological Profile 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the in vivo pharmacological profiling of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in rodent models.

Introduction & Pharmacological Profile

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, widely recognized in literature as L-phenylalanine pyrrolidide (Phe-pyrrolidide) , is a synthetic aminoacyl pyrrolidide. It functions as a potent, reversible, and competitive inhibitor of the serine proteases Dipeptidyl Peptidase-4 (DPP-IV / CD26) and Dipeptidyl Peptidase-2 (DPP-II)[1].

In preclinical drug development and metabolic research, Phe-pyrrolidide is deployed as a highly specific tool compound to investigate the incretin axis . Endogenous incretin hormones—specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)—are rapidly inactivated in vivo via N-terminal truncation catalyzed by DPP-IV[2]. By competitively occupying the S1 and S2 pockets of the DPP-IV active site, Phe-pyrrolidide prevents this cleavage, significantly prolonging the half-life of active incretins[3]. This preservation potentiates glucose-dependent insulin secretion and blunts postprandial hyperglycemic excursions[2].

Pathway Nutrients Nutrient Ingestion L_Cells Intestinal L-Cells Nutrients->L_Cells GLP1 Active GLP-1 (7-36) L_Cells->GLP1 Secretes Insulin Insulin Secretion GLP1->Insulin Receptor Activation InactiveGLP1 Inactive GLP-1 (9-36) GLP1->InactiveGLP1 Cleavage Glucose Glucose Lowering Insulin->Glucose DPP4 DPP-IV Enzyme DPP4->InactiveGLP1 Catalyzes Inhibitor Phe-pyrrolidide Inhibitor->DPP4 Competitive Inhibition

Fig 1: Mechanism of action of Phe-pyrrolidide in preserving active GLP-1.

Experimental Design & Rationale

To generate trustworthy and reproducible data, the experimental design must account for the rapid pharmacodynamics of both the inhibitor and the endogenous peptides.

  • Animal Model Selection: C57BL/6J mice (either lean or Diet-Induced Obese [DIO]) are the gold standard. They possess a highly predictable incretin response and are highly sensitive to DPP-IV inhibition.

  • Fasting Duration (Causality): Rodents must be subjected to a short morning fast (4–6 hours) rather than an overnight fast. Mice have exceptionally high metabolic rates; an overnight fast induces a severe catabolic state, depletes hepatic glycogen, and blunts pancreatic beta-cell sensitivity to incretins. A 4-6 hour fast establishes a stable baseline while preserving physiological incretin responsiveness.

  • Temporal Dosing Strategy (Causality): Phe-pyrrolidide should be administered 30 minutes prior to the glucose challenge ( t=−30 ). This temporal offset allows the compound to reach peak plasma concentration ( Cmax​ ) and achieve maximum target engagement exactly when the nutrient-induced GLP-1 surge occurs at t=0 .

In Vivo Protocol: Oral Glucose Tolerance Test (OGTT)

This protocol is designed as a self-validating system. By measuring both blood glucose and active GLP-1, you validate not just the phenotypic outcome, but the precise molecular mechanism of the compound.

Workflow Acclimation 1. Animal Fasting (4-6 hours) Baseline 2. Baseline Blood Draw (t = -30 min) Acclimation->Baseline Dosing 3. Administer Phe-pyrrolidide (10-30 mg/kg p.o. or i.p.) Baseline->Dosing PreGlucose 4. Pre-Glucose Blood Draw (t = 0 min) Dosing->PreGlucose GlucoseLoad 5. Oral Glucose Load (2 g/kg p.o.) PreGlucose->GlucoseLoad Sampling 6. Serial Blood Sampling (t = 15, 30, 60, 120 min) GlucoseLoad->Sampling Analysis 7. Plasma Analysis (Glucose, Insulin, Active GLP-1) Sampling->Analysis

Fig 2: Chronological workflow for Oral Glucose Tolerance Testing (OGTT) in rodents.

Step-by-Step Methodology:
  • Preparation & Baseline: Following a 4-6 hour fast, secure the mouse and perform a minimally invasive tail nick. Measure baseline glucose using a calibrated handheld glucometer.

  • Compound Administration ( t=−30 ): Administer Phe-pyrrolidide (typically 20 mg/kg formulated in 0.5% methylcellulose or saline) or vehicle control via oral gavage (p.o.).

  • Pre-Glucose Verification ( t=0 ): Measure blood glucose immediately before the glucose load. Self-Validation Check: Glucose levels should remain unchanged from baseline. DPP-IV inhibitors are strictly glucose-dependent; they do not induce hypoglycemia in the fasting state.

  • Glucose Challenge ( t=0 ): Administer a 2 g/kg oral glucose load. This triggers intestinal L-cells to secrete GLP-1.

  • Serial Blood Sampling: At t=15,30,60, and 120 minutes, collect 20–30 µL of blood into EDTA-coated microvette tubes.

  • Ex Vivo Quenching (Critical Step): The collection tubes MUST be pre-spiked with a commercial DPP-IV inhibitor cocktail (e.g., 10 µL/mL of blood). Causality: Endogenous DPP-IV remains highly active ex vivo. Without immediate chemical quenching upon collection, the active GLP-1 (7-36) will rapidly degrade into inactive GLP-1 (9-36) in the tube, yielding false-negative biochemical data.

  • Processing: Centrifuge samples immediately at 4°C (2000 x g for 10 mins) to separate plasma. Store at -80°C until analysis via an N-terminally directed ELISA.

Quantitative Data Interpretation

The efficacy of Phe-pyrrolidide is confirmed by comparing the pharmacokinetic and pharmacodynamic readouts against the vehicle control. Below is a structured summary of expected quantitative outcomes:

ParameterVehicle ControlPhe-pyrrolidide (20 mg/kg)Mechanistic Rationale
Fasting Blood Glucose Baseline (~80 mg/dL)Unchanged (~80 mg/dL)DPP-IV inhibition acts strictly via the glucose-dependent incretin axis; no baseline hypoglycemia.
Peak Blood Glucose ( t=15 ) High (~250 mg/dL)Blunted (~160 mg/dL)Preserved GLP-1 enhances first-phase insulin secretion, rapidly clearing the glucose spike.
Plasma Insulin (AUC) Standard physiological responseSignificantly IncreasedProlonged incretin receptor activation on pancreatic beta-cells drives sustained insulin release.
Active GLP-1 (7-36) Rapidly degraded (<10% intact)Preserved (>40% intact)Direct competitive inhibition of DPP-IV enzymatic cleavage at the N-terminus.

References

  • Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases. Journal of Medicinal Chemistry (2003). Senten K., et al. URL:[Link]

  • Dipeptidyl Peptidase IV Inhibition Reduces the Degradation and Clearance of GIP and Potentiates Its Insulinotropic and Antihyperglycemic Effects in Anesthetized Pigs. Diabetes (2001). Deacon C.F., et al. URL:[Link]

Sources

Application

Application Note: Pharmacological Evaluation of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in hNET Research

Introduction & Scientific Rationale The compound 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (also known as phenylalanine pyrrolidide) represents a unique structural intersection in neuropharmacology ()[1]. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (also known as phenylalanine pyrrolidide) represents a unique structural intersection in neuropharmacology ()[1]. Structurally, it merges the phenethylamine backbone of endogenous catecholamine precursors with a lipophilic pyrrolidine ring.

The Causality of the Design: Converting the carboxylic acid of the amino acid phenylalanine into a pyrrolidine amide drastically increases the molecule's partition coefficient, enabling rapid blood-brain barrier (BBB) penetration. Because pyrrolidine-containing phenethylamines (such as the synthetic cathinone α-PPP) are known to interact potently with monoamine transporters, it is an imperative pharmacological question whether this amide analog retains affinity for the human norepinephrine transporter (hNET).

To determine if this compound acts as a competitive inhibitor, a transportable substrate, or an inert structural analog, we must employ a self-validating dual-assay system. Relying solely on cell-free membrane binding assays at 0°C can artificially underestimate the functional potency of lipophilic or atypical ligands due to altered lipid partitioning and transporter conformation ()[2]. Therefore, this protocol utilizes intact HEK-293 cells stably expressing hNET at physiological temperatures (37°C) to cross-reference binding affinity ( Ki​ ) with functional uptake inhibition ( IC50​ ) ()[3].

Experimental Design & Workflow

Workflow A Compound Preparation: 2-Amino-3-phenyl-1- (pyrrolidin-1-yl)propan-1-one C [³H]Nisoxetine Radioligand Binding A->C D [³H]Norepinephrine Functional Uptake A->D B HEK-293 hNET Cell Culture B->C B->D E Pharmacological Profiling (Ki, IC50, Vmax) C->E D->E

Experimental workflow for evaluating hNET binding and functional uptake.

Protocol 1: Intact-Cell [³H]Nisoxetine Radioligand Binding

This assay determines the direct binding affinity ( Ki​ ) of the investigational compound to the orthosteric site of hNET.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing hNET into 24-well plates at a density of 1×105 cells/well. Culture for 24–48 hours until 80% confluent.

  • Buffer Exchange: Wash cells twice with pre-warmed (37°C) Krebs-Ringer HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4). Causality: Maintaining the physiological sodium gradient is critical, as hNET is a Na⁺/Cl⁻ symporter; altering this gradient collapses the active conformation of the transporter ()[3].

  • Compound Dilution: Prepare 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in a 10-point serial dilution (10 pM to 100 µM) in KRH buffer containing 0.1% ascorbic acid to prevent oxidative degradation.

  • Assay Initiation: Add 250 µL of the test compound and 250 µL of [³H]Nisoxetine (final concentration 1.0 nM) to each well.

  • Control Validation: Include wells for Total Binding (vehicle only) and Non-Specific Binding (NSB). NSB is defined using 10 µM Desipramine ()[4].

  • Incubation & Termination: Incubate at 37°C for 30 minutes to reach equilibrium. Terminate by rapid aspiration and wash three times with ice-cold KRH buffer to trap the bound radioligand.

  • Quantification: Lyse cells with 1% SDS, transfer to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity (DPM).

Protocol 2: Functional[³H]Norepinephrine Uptake Assay

Binding does not equal function. This assay measures the actual intracellular accumulation of [³H]NE to determine if the compound inhibits transport ( IC50​ ) or acts as a competitive substrate.

Step-by-Step Methodology:

  • Pre-incubation: Prepare HEK-293 hNET cells as described above. Pre-incubate cells with the test compound dilutions or vehicle for 15 minutes at 37°C in KRH buffer.

  • Uptake Initiation: Add [³H]Norepinephrine (final concentration 50 nM) supplemented with 200 nM unlabeled NE to initiate transport ()[4].

  • Incubation Window: Incubate for exactly 10 minutes at 37°C. Causality: A 10-minute window restricts the measurement to the linear phase of transport. Extending this risks reverse transport of the radioligand or intracellular compartmentalization, which severely confounds kinetic calculations ()[3].

  • Termination & Lysis: Terminate the assay via rapid aspiration and three washes with ice-cold KRH buffer. Lyse cells with 1% SDS.

  • Normalization: Measure intracellular tritium accumulation via liquid scintillation counting. Normalize all DPM values to total protein concentration determined via a BCA assay from parallel control wells.

Mechanistic Pathway & Data Interpretation

NET_Mechanism NE Endogenous NE (Extracellular) NET hNET Transporter (Na+/Cl- Dependent) NE->NET Transport Comp Test Compound (Investigational) Comp->NET Competitive Inhibition or Substrate Uptake? In Intracellular Accumulation (Cytosol) NET->In Release

Mechanistic pathway of hNET transport and competitive inhibition.

Quantitative Data Presentation

To ensure a self-validating system, the empirical data for 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one must be contextualized against established reference standards.

Compound ClassTest Agent[³H]Nisoxetine Binding ( Ki​ , nM)[³H]NE Uptake ( IC50​ , nM)Pharmacological Interpretation
Positive Control Desipramine1.2 ± 0.32.5 ± 0.4Potent competitive hNET inhibitor ()[4].
Selective Ligand Nisoxetine0.8 ± 0.11.5 ± 0.2High-affinity reference standard ()[2].
Investigational 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-oneEmpiricalEmpiricalEvaluated for substrate vs. inhibitor activity.
Negative Control Vehicle (0.1% DMSO)N/A (Defines Total Binding)N/A (Defines 100% Uptake)Validates baseline hNET transporter function.

Expert Insight on Causality: If 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one exhibits a high IC50​ (poor functional inhibition) but a low Ki​ (strong binding), it suggests the compound binds to the transporter without blocking the pore, potentially acting as an allosteric modulator. Conversely, if it actively inhibits [³H]NE uptake but fails to displace [³H]Nisoxetine, it may be interacting with a distinct substrate-binding domain or acting as a prodrug requiring intracellular hydrolysis.

References

  • National Center for Biotechnology Information. "2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one" PubChem CID 3021908. URL: [Link]1]

  • Reith, M. E. A., Wang, L. C., & Dutta, A. K. (2005). "Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity." Journal of Neuroscience Methods, 143(1), 87-94. URL: [Link]2]

  • Galli, A., DeFelice, L. J., Duke, B. J., Moore, K. R., & Blakely, R. D. (1995). "Sodium-Dependent Norepinephrine-Induced Currents in Norepinephrine-Transporter-Transfected Hek-293 Cells Blocked by Cocaine and Antidepressants." Journal of Experimental Biology, 198(10), 2197-2212. URL: [Link]3]

  • Schlessinger, A., Geier, E., Fan, H., Irwin, J. J., Shoichet, B. K., & Sali, A. (2011). "Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET." PNAS, 108(38), 15810-15815. URL: [Link]4]

Sources

Method

Use of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in behavioral pharmacology studies

Application Note: Utilizing 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in Neurobehavioral Pharmacology Executive Summary & Mechanistic Rationale In behavioral pharmacology, isolating the specific neural circuits dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in Neurobehavioral Pharmacology

Executive Summary & Mechanistic Rationale

In behavioral pharmacology, isolating the specific neural circuits driven by endogenous neuropeptides is notoriously difficult due to their rapid enzymatic degradation. 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (commonly known as L-Phenylalanine pyrrolidide) has emerged as a critical pharmacological tool to overcome this hurdle.

As a highly selective, cell-permeable competitive inhibitor of Dipeptidyl Peptidase II (DPP II / DPP7) [1], this compound allows researchers to artificially extend the synaptic and interstitial half-life of proline-containing neuropeptides. The causality behind its efficacy lies in its molecular structure: the pyrrolidine ring acts as a perfect structural mimic for the penultimate proline residue found in endogenous substrates like Neuropeptide Y (NPY) and Substance P. By occupying the active site of DPP II with a Ki​ of approximately 125 nM [1], the inhibitor prevents N-terminal dipeptide cleavage, thereby sustaining G-protein coupled receptor (GPCR) activation and driving measurable shifts in behavioral phenotypes [2].

Mechanistic Pathway Visualization

Pathway Inhibitor 2-Amino-3-phenyl-1- (pyrrolidin-1-yl)propan-1-one Enzyme DPP II (DPP7) Lysosomal Protease Inhibitor->Enzyme Competitive Inhibition Substrate Proline-containing Neuropeptides (e.g., NPY, Sub P) Enzyme->Substrate Prevents N-terminal Cleavage Receptor GPCR Activation (Y1/Y2, NK1) Substrate->Receptor Increased Synaptic Half-life Behavior Behavioral Shift (Feeding, Analgesia) Receptor->Behavior Modulates Neural Circuits

Mechanistic pathway of DPP II inhibition modulating neuropeptide-driven behavioral outputs.

Core Behavioral Applications

3.1 Neuropeptide Y (NPY) and Feeding Behavior DPP II is prominently expressed in astrocytic glial cells within the hypothalamus [3]. Here, it regulates the turnover of NPY, a potent orexigenic (appetite-stimulating) peptide. Inhibiting DPP II prolongs NPY binding at Y1 and Y5 receptors, making this compound an essential tool for modeling hyperphagia, energy expenditure deficits, and metabolic disorders [4].

3.2 Substance P and Nociceptive Processing In pain research, Substance P and endomorphins dictate nociceptive thresholds. By preventing their cleavage in the periaqueductal gray and spinal dorsal horn, 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one alters pain perception, providing a mechanism to study endogenous analgesia and hyperalgesia without the use of exogenous opioids [5].

Self-Validating Experimental Protocol: Hypothalamic NPY Modulation

The Principle of Self-Validation: Behavioral data is inherently noisy and susceptible to off-target effects. To establish absolute trustworthiness, this protocol couples in vivo behavioral observation with immediate ex vivo biochemical validation. If a behavioral shift occurs but the ex vivo assay shows normal DPP II activity, the behavior must be discarded as an off-target artifact.

Step 1: Stereotaxic Cannulation & Dosing
  • Surgical Preparation: Implant a guide cannula into the lateral ventricle (ICV) of the murine model. Allow 7 days for postoperative recovery.

  • Dosing: Administer 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (10–50 nmol dissolved in artificial CSF) or an aCSF vehicle control via an injection cannula.

Step 2: Behavioral Observation (Fasting-Refeeding Paradigm)
  • Fast the subjects for 24 hours prior to dosing to establish a high baseline drive for NPY release.

  • 30 minutes post-infusion, introduce pre-weighed standard chow.

  • Record cumulative food intake at 1h, 2h, and 4h intervals.

Step 3: Rapid Tissue Extraction

Expert Insight: Neuropeptides degrade in seconds post-mortem. To accurately correlate the behavioral state with the biochemical state, enzymatic activity must be halted immediately.

  • Immediately following the 4h behavioral observation, sacrifice the animal via focused microwave irradiation (to instantly denature non-targeted enzymes) or rapid decapitation.

  • Microdissect the hypothalamus on a cold plate (-20°C).

Step 4: Ex Vivo Biochemical Validation

Expert Insight: DPP II is an acidic lysosomal protease, whereas DPP IV (which also cleaves proline dipeptides) is an ectoenzyme operating at physiological pH (7.4) [5]. To isolate DPP II activity, the assay buffer must be strictly maintained at pH 5.5.

  • Homogenize the hypothalamic tissue in cold sodium acetate buffer (50 mM, pH 5.5) containing 0.1% Triton X-100 to lyse astrocytic vesicles.

  • Centrifuge at 14,000 x g for 15 mins at 4°C; collect the supernatant.

  • Incubate 50 µL of supernatant with 50 µL of the fluorogenic substrate H-Gly-Pro-AMC (0.2 mM) for 30 minutes at 37°C.

  • Measure fluorescence (Excitation: 380 nm, Emission: 460 nm).

Protocol Phase1 Phase 1: In Vivo Dosing ICV Infusion of Inhibitor vs. Vehicle Phase2 Phase 2: Behavioral Assay (e.g., Fasting-Refeeding Paradigm) Phase1->Phase2 30 min post-infusion Phase3 Phase 3: Tissue Extraction Rapid Decapitation & Brain Isolation Phase2->Phase3 Immediate sacrifice Phase4 Phase 4: Ex Vivo Validation Fluorogenic DPP II Activity Assay Phase3->Phase4 pH 5.5 Lysosomal fraction Phase5 Phase 5: Data Integration Correlate Behavior with Enzyme Inhibition Phase4->Phase5 Self-Validation

Self-validating workflow coupling in vivo behavioral assays with ex vivo biochemical verification.

Quantitative Data Interpretation

The following table outlines the expected correlation between dose, behavioral output, and biochemical validation required to confirm target engagement.

Experimental GroupICV Dose (nmol)Behavioral Metric (Food Intake at 2h)Ex Vivo DPP II Activity (RFU/mg protein)Target Engagement Validation
Vehicle (aCSF) 0Baseline (e.g., 2.1 g)100% (Baseline)N/A
Low Dose 10+15% increase vs. Veh~65% of BaselinePartial Inhibition
High Dose 50+40% increase vs. Veh<20% of BaselineNear-Complete Inhibition
Off-Target Control 50 (Assayed at pH 7.4)N/A98% of Baseline (DPP IV activity)Confirms DPP II Selectivity

Note: If a high dose yields a +40% increase in feeding behavior but Ex Vivo DPP II activity remains above 80%, the behavioral shift is driven by an off-target mechanism, and the trial must be flagged.

References

  • PubChem. (2024). 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Center for Biotechnology Information. URL: [Link]

  • Struckhoff, G. (1993). Dipeptidyl peptidase II in astrocytes of the rat brain. Meningeal cells increase enzymic activity in cultivated astrocytes. Brain Research, 620(1), 49-57. URL: [Link]

  • Stevens, B. R., et al. (1987). Dipeptidyl peptidase-II activity in cultured astroglial cells from neonatal rat brain. Brain Research, 406(1-2), 113-117. URL: [Link]

  • Danilova, O. V., et al. (2009). Neurogenin 3-Specific Dipeptidyl Peptidase-2 Deficiency Causes Impaired Glucose Tolerance, Insulin Resistance, and Visceral Obesity. Endocrinology, 150(10), 4541–4549. URL: [Link]

  • Maes, M. B., et al. (2007). Dipeptidyl peptidase II (DPPII), a review. Clinica Chimica Acta, 380(1-2), 31-49. URL: [Link]

Application

Application of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in monoamine reuptake inhibition assays

An Application Guide to the In Vitro Characterization of α-Pyrrolidinopentiophenone (α-PVP) at Monoamine Transporters Abstract This document provides a detailed guide for researchers on the application of in vitro assays...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Characterization of α-Pyrrolidinopentiophenone (α-PVP) at Monoamine Transporters

Abstract

This document provides a detailed guide for researchers on the application of in vitro assays to characterize the interaction of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, more commonly known as α-Pyrrolidinopentiophenone (α-PVP), with monoamine transporters. α-PVP is a potent synthetic cathinone that acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Understanding its pharmacological profile is crucial for neuroscience research and for addressing its public health implications. We present the scientific principles, validated step-by-step protocols for radioligand binding and neurotransmitter uptake inhibition assays, and methods for data analysis to determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of α-PVP at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Introduction: The Pharmacology of α-PVP

α-Pyrrolidinopentiophenone (α-PVP) is a psychoactive substance belonging to the synthetic cathinone class[3]. Its powerful stimulant effects are primarily mediated by its interaction with the solute carrier 6 (SLC6) family of monoamine transporters[2]. These transporters, located on the presynaptic membrane of neurons, are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby terminating their signaling.

By blocking DAT and NET, α-PVP causes a rapid and sustained increase in the extracellular concentrations of dopamine and norepinephrine, leading to potent psychostimulant effects[4][5]. In vitro studies have consistently shown that α-PVP is a potent inhibitor of DAT and NET, while displaying negligible activity at SERT[1][6][7][8]. This pharmacological selectivity for catecholamine transporters is a key characteristic that distinguishes it from other stimulants like MDMA and defines its abuse liability[6][8]. The accurate characterization of α-PVP's potency and selectivity at these transporters is fundamental to understanding its mechanism of action and predicting its physiological and behavioral outcomes.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of α-PVP involves the competitive inhibition of monoamine transporters. The compound binds to the transporter proteins, physically obstructing the re-entry of neurotransmitters into the presynaptic neuron. This blockade leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing and prolonging their signaling effects on postsynaptic receptors.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal vesicle Synaptic Vesicle (Dopamine/Norepinephrine) release Release NT Dopamine (DA) / Norepinephrine (NE) vesicle->NT Exocytosis DAT DAT / NET reuptake Reuptake reuptake->DAT Normal Path NT->reuptake receptor Postsynaptic Receptors NT->receptor Signal Transduction aPVP α-PVP aPVP->DAT Blocks

Figure 1: Mechanism of α-PVP at the synapse. α-PVP blocks dopamine (DAT) and norepinephrine (NET) transporters, preventing neurotransmitter reuptake.

Pharmacological Profile of α-PVP: A Data Summary

Numerous studies have quantified the inhibitory activity of α-PVP at monoamine transporters. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the drug required to inhibit 50% of the transporter's function (uptake), while the inhibitor constant (Kᵢ) reflects the binding affinity of the drug for the transporter. A lower value indicates higher potency or affinity.

TransporterAssay TypeIC₅₀ (nM)Kᵢ (nM)References
DAT Uptake Inhibition12.8 - 52.3-[3][4]
Uptake Inhibition6.9-[6]
Uptake Inhibition20-[9]
Binding Affinity-22.2[7]
NET Uptake Inhibition14.2 - 56.0-[3][4]
Binding Affinity-130[7]
SERT Uptake Inhibition>10,000-[4]
Uptake Inhibition207,000-[6]
Binding Affinity->100,000[7]

Table 1: Published in vitro inhibition (IC₅₀) and binding affinity (Kᵢ) values for α-PVP at human and rat monoamine transporters. The data consistently demonstrate high potency at DAT and NET with extremely low activity at SERT.

Experimental Protocols

The following protocols provide a framework for conducting robust in vitro assays. It is essential to use high-purity α-PVP and appropriate reference compounds (e.g., cocaine, GBR-12909 for DAT; desipramine for NET; fluoxetine for SERT) for quality control.

Protocol 1: Preparation of Transporter-Rich Membranes

This protocol describes the preparation of membranes from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (hDAT, hNET, or hSERT).

Rationale: Using a stable cell line expressing a single human transporter subtype provides a clean and specific system to study drug-transporter interactions without confounding variables from other receptors or transporters present in native tissue.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Assay Buffer: As required for the specific binding assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Dounce or Polytron homogenizer

  • High-speed centrifuge (capable of >40,000 x g)

Procedure:

  • Culture cells to ~90% confluency in appropriate culture flasks.

  • Harvest cells by scraping and transfer to a centrifuge tube.

  • Wash the cell pellet once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes[10].

  • Discard the supernatant, resuspend the membrane pellet in Assay Buffer, and determine the total protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Binding Assay (Affinity Determination)

This competitive binding assay measures the ability of α-PVP to displace a known high-affinity radioligand from the transporter, allowing for the calculation of its binding affinity (Kᵢ).

Rationale: This equilibrium-based assay directly measures the physical interaction between the test compound and the transporter protein. It is the gold standard for determining binding affinity.

Materials:

  • Transporter-rich membranes (from Protocol 1)

  • Radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET; [³H]Citalopram for SERT)

  • α-PVP stock solution (in DMSO or water)

  • Reference inhibitor (e.g., cocaine for DAT)

  • 96-well microplate

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester and wash buffer (ice-cold Tris-HCl)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of α-PVP and the reference inhibitor in Assay Buffer.

  • Set up the 96-well plate with triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL high concentration of a known unlabeled inhibitor (e.g., 10 µM cocaine for DAT) + 50 µL Radioligand + 100 µL Membrane Preparation[10].

    • Test Compound: 50 µL α-PVP dilution + 50 µL Radioligand + 100 µL Membrane Preparation.

  • The radioligand concentration should be approximately equal to its K𝘥 value to ensure sensitive detection of competition.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (typically 60-120 minutes)[10].

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand[10].

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a scintillation counter.

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 3: Neurotransmitter Uptake Inhibition Assay (Functional Potency)

This assay measures the functional ability of α-PVP to block the transport of a radiolabeled neurotransmitter substrate into cells or synaptosomes.

Rationale: This is a functional assay that measures the direct consequence of transporter blockade. It provides a potency value (IC₅₀) that reflects the compound's ability to inhibit the biological process of reuptake, which is highly relevant to its in vivo effects.

Materials:

  • HEK293 cells expressing the target transporter or freshly prepared rat striatal synaptosomes.

  • Radiolabeled substrate (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • α-PVP stock solution and serial dilutions.

  • Reference inhibitor.

Procedure:

  • Seed transporter-expressing cells in a 96-well plate and allow them to form a confluent monolayer[11]. Alternatively, use prepared synaptosomes.

  • Wash the cells once with KRH buffer.

  • Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of α-PVP or the reference inhibitor.

  • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]Dopamine at a final concentration of 5-10 nM)[6][12].

  • Allow the uptake to proceed for a short, linear period (typically 1-10 minutes) at 37°C[12].

  • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

  • Lyse the cells with a lysis agent (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM).

  • Non-specific uptake is determined by running parallel experiments at 4°C or in the presence of a saturating concentration of a known potent inhibitor[13].

Data Analysis and Interpretation

Rationale: Proper data analysis is critical to extract meaningful potency and affinity values from the raw experimental data. This involves normalizing the data and fitting it to a pharmacological model.

Figure 3: Data analysis workflow from raw counts to IC₅₀ and Kᵢ determination.

  • Calculate Specific Binding/Uptake: For each data point, subtract the average CPM from the non-specific binding (NSB) wells from the CPM of the experimental wells[10].

    • Specific Binding = Total CPM - NSB CPM

  • Normalize Data: Convert the specific binding CPM at each α-PVP concentration into a percentage of the maximum specific binding (which occurs in the absence of any competing ligand).

    • % Binding = (Specific CPM at [α-PVP] / Maximum Specific CPM) x 100

  • Generate Dose-Response Curve: Plot the percent binding or percent inhibition against the logarithm of the α-PVP concentration.

  • Determine IC₅₀: Use non-linear regression analysis with a sigmoidal dose-response (variable slope) equation to fit the data and calculate the IC₅₀ value.

  • Calculate Kᵢ (for binding assays): Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation[6]. This corrects for the concentration and affinity of the radioligand used in the assay.

    • Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

    • Where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Conclusion

The protocols and data presented in this guide provide a comprehensive framework for the in vitro characterization of α-PVP at monoamine transporters. Radioligand binding and neurotransmitter uptake inhibition assays are essential tools for determining the affinity, potency, and selectivity of this and other novel psychoactive substances. The consistent finding of high potency at DAT and NET, coupled with negligible SERT activity, confirms α-PVP's profile as a selective catecholaminergic reuptake inhibitor, providing a clear mechanistic basis for its powerful psychostimulant effects. These methods are fundamental for continued research in pharmacology, drug development, and neurotoxicology.

References

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters. BenchChem.
  • Glennon, R. A., & Dukat, M. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Current topics in behavioral neurosciences, 32, 245–270. Available at: [Link]

  • Rothman, R. B., et al. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 32(4), 744-746.
  • Le, T., et al. (2021). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 118(25), e2101419118. Available at: [Link]

  • Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 355(2), 298-307. Available at: [Link]

  • Wörtwein, G., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 663. Available at: [Link]

  • EMCDDA. (2015). EMCDDA–Europol Joint Report on a new psychoactive substance: α-PVP. European Monitoring Centre for Drugs and Drug Addiction.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-19). Springer, New York, NY. Available at: [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Wikipedia. Available at: [Link]

  • Le, T., et al. (2021). Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. ResearchGate. Available at: [Link]

  • Zwartsen, A., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF on ResearchGate. Available at: [Link]

  • Gatch, M. B., et al. (2017). Monoamine transporter inhibition. ResearchGate. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Molecular Devices. Available at: [Link]

  • Gannon, B. M., et al. (2025). Methamphetamine and α-pyrrolidinopentiophenone (α-PVP) Intravenous Self-Administration in Female and Male Rats. bioRxiv. Available at: [Link]

  • Watterson, L. R., et al. (2014). Effects of α-Pyrrolidinopentiophenone and 4-Methyl-N-Ethylcathinone, Two Synthetic Cathinones Commonly Found in Second-Generation “Bath Salts,” on Intracranial Self-Stimulation Thresholds in Rats. Neuropsychopharmacology, 39(12), 2873-2881. Available at: [Link]

  • Gannon, B. M., et al. (2018). Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Psychopharmacology, 235(1), 229-239. Available at: [Link]

  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(9), 1524-1529. Available at: [Link]

  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(9), 1524-1529. Available at: [Link]

  • Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 43, 1-8. Available at: [Link]

  • Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. In Monoamine Oxidase Protocols (pp. 95-121). Humana, New York, NY. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. PubChem Compound Database. Available at: [Link]

  • Siwek, A., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. Available at: [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1633. Available at: [Link]

  • Glennon, R. A., et al. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(9), 1947-1955. Available at: [Link]

  • Mardal, M., et al. (2024). In vitro monoamine reuptake inhibition and forensic case series in Sweden of the synthetic cathinones 2-, 3-, and 4-Me-alpha-PiHP. ResearchGate. Available at: [Link]

  • Khan, S. A., & Asiri, A. M. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 30(1), 1-10. Available at: [Link]

  • Beresneva, E., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14938-14954. Available at: [Link]

Sources

Method

Protocols for handling and storing 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one safely

An Application Note and Protocol for the Safe Handling and Storage of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP) For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Safe Handling and Storage of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, commonly known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant belonging to the substituted cathinone class.[1][2] Structurally related to pyrovalerone, α-PPP functions as a potent reuptake inhibitor of dopamine (DAT) and norepinephrine (NET), making it a valuable research compound in pharmacology and neurochemical studies.[3][4] Its utility in investigating the mechanisms of psychostimulants necessitates its availability as a research chemical.

However, as with all potent psychoactive compounds and research chemicals, the potential for significant physiological effects and unknown hazards demands a rigorous and informed approach to its handling and storage. α-PPP and its analogues are associated with central nervous system and cardiovascular toxicities.[5][6] This document serves as a detailed guide, grounded in established laboratory safety principles, to ensure the safe management of α-PPP in a research setting, protecting both the integrity of the experiment and the health of laboratory personnel. These protocols are designed to be self-validating systems of safety, emphasizing the causality behind each procedural step.

Section 1: Compound Identification and Hazard Analysis

A foundational principle of laboratory safety is a thorough understanding of the substance being handled.[7] The following table summarizes the key identification and physical properties of α-PPP.

Table 1: Chemical and Physical Properties of α-PPP

Property Value Source(s)
IUPAC Name 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one [8][9]
Synonyms α-Pyrrolidinopropiophenone, PPP [8]
CAS Number 19134-50-0 (Base) [8]
92040-10-3 (HCl Salt) [8][10]
Molecular Formula C₁₃H₁₇NO (Base) [1][9]
C₁₃H₁₇NO • HCl (HCl Salt) [10]
Molar Mass 203.28 g/mol (Base) [1][9]
239.7 g/mol (HCl Salt) [10]
Appearance Beige powder or crystalline solid [8][11]

| Chemical Class | Aromatic Ketone, Pyrrolidinophenone |[6][9] |

Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for α-PPP is not widely available, its classification as a substituted cathinone and its structural similarity to other research chemicals allow for a robust hazard assessment based on analogy. Safety data for structurally similar amino-phenyl compounds frequently indicate significant hazards, such as "Causes severe skin burns and eye damage" (H314).[12] Therefore, a cautious approach assuming high potential for irritation and corrosion is mandatory.

  • Toxicological Hazards: As a potent central nervous system stimulant, accidental exposure through inhalation, ingestion, or dermal absorption could lead to adverse physiological effects.[5][6] The full toxicological profile is not completely understood, and all chemicals of this class may pose unknown hazards.

  • Dermal and Ocular Hazard: Due to the basicity of the amine group and the reactivity of the overall structure, the compound should be treated as a potential skin and eye corrosive.[12] Direct contact must be avoided at all times.

  • Inhalation Hazard: While likely a solid with low vapor pressure, the powder form can be easily aerosolized during handling (e.g., weighing), posing a significant inhalation risk.

Section 2: Prerequisite Safety Measures

Before handling α-PPP, a robust safety framework must be in place. This includes engineering controls, appropriate personal protective equipment, and established emergency procedures.

Engineering Controls

The primary engineering control for handling powdered α-PPP is a certified chemical fume hood.[13] This minimizes the risk of inhalation by containing any aerosolized particles and provides a protected workspace.[14] The fume hood's airflow should be verified before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a barrier between the researcher and the chemical.[13][15]

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[14] A face shield should be worn over the goggles when handling larger quantities or when there is a heightened risk of splash.[13]

  • Hand Protection: At a minimum, double-gloving with nitrile gloves is required. Nitrile offers good resistance to a range of chemicals.[14] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[15]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[7] Ensure it has long sleeves and fits properly.[14]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[14][15]

Emergency Preparedness

Familiarity with emergency protocols is critical.[13]

  • Spill Response: A chemical spill kit appropriate for solid reagents should be readily accessible. In case of a spill, the area should be evacuated and secured. Follow institutional guidelines for cleanup, which typically involves covering the spill with an absorbent material and then decontaminating the area.

  • Exposure Response:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[16]

    • Skin: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes under a safety shower. Seek immediate medical attention.[16]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Section 3: Protocol for Safe Handling

This protocol outlines the steps for safely weighing and preparing a stock solution of α-PPP powder. The causality for these steps is rooted in minimizing aerosolization, preventing cross-contamination, and eliminating exposure routes.

Experimental Workflow: Weighing and Solubilization

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Finalization prep1 Don all required PPE: - Safety Goggles & Face Shield - Lab Coat - Double Nitrile Gloves prep2 Verify Chemical Fume Hood is operational prep1->prep2 prep3 Prepare all necessary equipment: - Spatula, weigh paper/boat - Vials, solvent, vortexer prep2->prep3 handle1 Carefully retrieve α-PPP container from secure storage prep3->handle1 handle2 Place container, balance, and equipment inside fume hood handle1->handle2 handle3 Slowly open the container to avoid disturbing powder handle2->handle3 handle4 Use a clean spatula to transfer the desired amount to weigh paper handle3->handle4 handle5 Securely close the primary α-PPP container handle4->handle5 handle6 Transfer the weighed powder into a labeled secondary container handle5->handle6 handle7 Add solvent to the secondary container to dissolve the powder handle6->handle7 clean1 Decontaminate spatula and work surface with appropriate solvent handle7->clean1 clean2 Dispose of weigh paper and outer gloves in designated chemical waste clean1->clean2 clean3 Return primary α-PPP container to secure storage clean2->clean3 clean4 Remove PPE in the correct order clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Workflow for the safe handling of α-PPP powder.

Step-by-Step Methodology
  • Preparation: 1.1. Don all required PPE as specified in Section 2.2. 1.2. Ensure the chemical fume hood is on and functioning correctly.[13] 1.3. Assemble all necessary materials inside the fume hood: analytical balance, spatulas, weigh boats, labeled vials for the final solution, and the appropriate solvent. This minimizes movement in and out of the hood.

  • Weighing (inside the fume hood): 2.1. Retrieve the α-PPP container from its secure storage location. 2.2. Carefully open the container, pointing the opening away from your face.[7] 2.3. Use a designated clean spatula to transfer a small amount of the powder to the weigh boat on the balance. Perform this action slowly and deliberately to prevent creating airborne dust. 2.4. Once the desired mass is obtained, securely close the main α-PPP container. 2.5. Carefully transfer the weighed powder into the labeled secondary container (e.g., a vial).

  • Solubilization: 3.1. Add the desired volume of solvent to the vial containing the α-PPP powder. 3.2. Cap the vial securely and mix (e.g., by vortexing) until the solid is fully dissolved.

  • Cleanup: 4.1. Decontaminate the spatula and any non-disposable equipment used. 4.2. Dispose of the weigh boat, outer pair of gloves, and any other contaminated disposable items into a clearly marked hazardous chemical waste container.[13] 4.3. Wipe down the work surface within the fume hood. 4.4. Return the primary container of α-PPP to its designated secure storage. 4.5. Remove PPE and wash hands thoroughly with soap and water.[7][15]

Section 4: Protocol for Safe Storage

Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety and security.[17] The primary goals are to prevent degradation, avoid unauthorized access, and prevent accidental release.

Storage Protocol Logic

G cluster_common Universal Storage Requirements start α-PPP Received check_form Is it the HCl salt form? start->check_form storage_neg20 Store at -20°C in a desiccated environment check_form->storage_neg20 Yes storage_cool Store in a cool, dry, dark place (e.g., 2-8°C refrigerator) check_form->storage_cool No (Free Base) req1 Container must be tightly sealed storage_neg20->req1 storage_cool->req1 req2 Container must be clearly and accurately labeled req1->req2 req3 Store within a secondary containment vessel req2->req3 req4 Store in a locked, limited-access cabinet or freezer req3->req4 req5 Update chemical inventory log req4->req5

Caption: Decision logic for the proper storage of α-PPP.

Step-by-Step Methodology
  • Container and Labeling: 1.1. Ensure the compound is in a tightly sealed, clearly labeled container.[7] The label should include the full chemical name, CAS number, date received, and any hazard warnings.[14] 1.2. Place the primary container into a durable, sealed secondary container to contain any potential leaks.

  • Storage Conditions: 2.1. For the hydrochloride salt: Store at -20°C.[11] The salt form can be hygroscopic; storage in a desiccated environment (e.g., within a container with desiccant packs) is recommended to prevent degradation from moisture. 2.2. For the free base: Store in a cool, dry, and dark location, such as a refrigerator (2-8°C), to minimize thermal degradation. Light-sensitive materials should be stored in opaque containers.[17] 2.3. Store away from incompatible materials such as strong oxidizing agents.[17]

  • Security and Inventory: 3.1. The designated storage location (refrigerator, freezer, or cabinet) must be lockable to prevent unauthorized access.[18] 3.2. Maintain a detailed inventory log.[18] Record the date, quantity received, amount used, and the name of the researcher for every transaction. This is crucial for accountability and regulatory compliance.

Section 5: Waste Disposal

All waste contaminated with α-PPP, including excess solid material, solutions, contaminated PPE, and disposable labware, must be treated as hazardous chemical waste.

  • Segregation: Collect all α-PPP waste in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Labeling: The waste container label must accurately reflect its contents, including the full name of the chemical and approximate concentrations.

  • Disposal: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) office or an authorized waste management service.[13] Do not dispose of α-PPP down the drain or in regular trash.

References

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
  • Unknown Author. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Environmental Health & Safety. (2026). Safe Lab Practices.
  • Zaitsu, K., Katagi, M., Tsuchihashi, H., & Ishii, A. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 32(1), 1–8.
  • Zaitsu, K., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. SpringerMedizin.
  • Wikipedia. (n.d.). α-Pyrrolidinopropiophenone.
  • Benchchem. (n.d.). alpha-Pyrrolidinopropiophenone (α-PPP).
  • Kolanos, R., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. PMC.
  • Wikipedia. (n.d.). Pyrrolidinophenone.
  • SWGDRUG.org. (2017). alpha-PPP Monograph.
  • Appchem. (n.d.). 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one.
  • PubChem. (n.d.). 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one.
  • GOV.UK. (2025). Synthetic cathinones: an updated harms assessment.
  • TCI EUROPE N.V. (2024). SAFETY DATA SHEET for 2-Amino-1,3-propanediol.
  • PubChem. (n.d.). Alpha-Pyrrolidinopropiophenone.
  • Unknown Supplier. (2025). SAFETY DATA SHEET for L-2-Amino-3-phenylpropan-1-ol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Amino-3-phenyl-1-propanol.
  • Cayman Chemical. (n.d.). α-Pyrrolidinopropiophenone (hydrochloride).
  • Cayman Chemical. (2025). Safety Data Sheet for α-Pyrrolidinopropiophenone (hydrochloride).
  • Sapphire Bioscience. (n.d.). alpha-Pyrrolidinopropiophenone (hydrochloride).
  • Chemical Synthesis Database. (2025). 2-amino-1-phenyl-1-propanone.
  • Sigma-Aldrich. (n.d.). (R)-(+)-2-Amino-3-phenyl-1-propanol.
  • Aarde, S. M., et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology.
  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methylated Derivatives.
  • HRPP Manual. (n.d.). Section 12-2: Storage and Handling of Investigational Drugs and Devices.

Sources

Application

Application Note: Preclinical Experimental Design for Profiling the Psychostimulant Effects of Novel Psychoactive Substances (NPS)

Executive Summary Novel Psychoactive Substances (NPS), particularly synthetic cathinones (e.g., MDPV, mephedrone, pentylone), present a rapidly evolving challenge to global public health due to their potent psychostimula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Novel Psychoactive Substances (NPS), particularly synthetic cathinones (e.g., MDPV, mephedrone, pentylone), present a rapidly evolving challenge to global public health due to their potent psychostimulant properties and high abuse liability[1]. These compounds primarily exert their effects by disrupting the normal function of plasma membrane monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[2].

To accurately predict the addictive liability and physiological impact of an emerging NPS, researchers must employ a self-validating experimental pipeline. This guide outlines a robust, three-tiered methodological framework: starting with in vitro molecular profiling to establish target affinity, advancing to in vivo behavioral paradigms to confirm rewarding efficacy, and concluding with in vivo neurochemical quantification to validate the mechanistic causality.

G NPS Novel Psychoactive Substance (NPS) InVitro In Vitro Profiling (DAT/SERT Assays) NPS->InVitro Target Affinity InVivoBehav In Vivo Behavior (CPP Paradigm) InVitro->InVivoBehav Predicts Potency InVivoNeuro Neurochemical Analysis (Microdialysis + HPLC) InVivoBehav->InVivoNeuro Validates Mechanism Outcome Abuse Liability & Mechanistic Profile InVivoNeuro->Outcome Data Synthesis

Fig 1. Experimental pipeline for evaluating NPS psychostimulant effects.

Section 1: In Vitro Pharmacological Profiling

Causality & Rationale

The primary mechanism of psychostimulant NPS involves elevating extracellular dopamine (DA) and serotonin (5-HT) in the synaptic cleft. The ratio of DAT to SERT inhibition (DAT/SERT ratio) serves as a critical predictive biomarker for abuse liability. A high DAT/SERT ratio (e.g., >100 for MDPV) correlates strongly with high addictive potential and severe psychostimulant effects, whereas a lower ratio suggests MDMA-like entactogenic properties[1][3]. Furthermore, in vitro assays help differentiate between non-transportable uptake blockers (cocaine-like) and transportable substrates (amphetamine-like releasers), which dictates the expected in vivo pharmacokinetic profile[2].

Protocol 1.1: [³H]-Monoamine Uptake Inhibition Assay
  • Cell Preparation: Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT) or human SERT (hSERT) in DMEM supplemented with 10% FBS[3].

  • Seeding: Plate the cells in 96-well plates at a density of 5 × 10⁴ cells/well and incubate for 24 hours to ensure adherence.

  • Buffer Wash: Wash the cells with room-temperature Krebs-HEPES buffer (KHB) to remove endogenous amines and culture media components.

  • Compound Incubation: Pre-incubate the cells with varying concentrations (1 nM to 100 μM) of the test NPS or reference compounds (e.g., cocaine, MDPV) for 10 minutes at room temperature[4].

  • Radioligand Addition: Add 5 nM of [³H]-DA (for DAT cells) or [³H]-5-HT (for SERT cells) for exactly 10 minutes to initiate the uptake transport process[4].

  • Termination & Quantification: Terminate the reaction by rapidly washing the cells with ice-cold KHB. Lyse the cells, add scintillation fluid, and quantify the retained intracellular radioactivity using a microplate β-counter[5].

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Determine the DAT/SERT ratio as (1/DAT IC50​)/(1/SERT IC50​) [2].

Table 1: Typical Monoamine Transporter Inhibition Profiles for Reference Compounds
Compound ClassExample NPSDAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioPrimary Mechanism
Pyrrolidine Cathinone MDPV~4.1>3000>100Potent Uptake Blocker[1][2]
Ring-Substituted Cathinone Mephedrone~950~1500~1.5 - 2.0Substrate-Type Releaser[2]
Classical Reference Cocaine~250~150~0.6Uptake Blocker[3]

Section 2: In Vivo Behavioral Paradigms

Causality & Rationale

While in vitro assays establish molecular target affinity, they cannot confirm rewarding efficacy within an intact neural circuit. The Conditioned Place Preference (CPP) paradigm is the gold standard for evaluating the rewarding (addictive) versus aversive properties of an NPS[1]. By pairing the subjective interoceptive effects of the NPS with a specific environmental context, researchers can quantify drug-seeking behavior. The choice of dose is directly informed by the in vitro DAT IC₅₀; highly potent DAT inhibitors require lower in vivo dosing to prevent locomotor stereotypy from masking place preference[6].

CPP Hab Phase 1: Habituation (Days 1-2) Pre Phase 2: Pre-Test (Day 3) Hab->Pre Cond Phase 3: Conditioning (Days 4-7) Pre->Cond Post Phase 4: Post-Test (Day 8) Cond->Post

Fig 2. Four-phase Conditioned Place Preference (CPP) behavioral workflow.

Protocol 2.1: Conditioned Place Preference (CPP) in Rodents
  • Apparatus Setup: Utilize a 3-chamber CPP apparatus consisting of two distinct conditioning chambers (varying in wall patterns and floor textures) separated by a neutral central corridor.

  • Phase 1: Habituation (Days 1-2): Allow the animals free access to all chambers for 15 minutes daily.

  • Phase 2: Pre-Conditioning Test (Day 3): Place the animals in the central chamber, open the guillotine doors, and record the baseline time spent in each chamber for 15 minutes to ensure no innate environmental bias exists.

  • Phase 3: Conditioning (Days 4-7):

    • Morning Session: Administer the vehicle (i.p.) and confine the animal to Chamber A for 30 minutes.

    • Afternoon Session: Administer the test NPS (e.g., 5, 10, or 30 mg/kg i.p.) and confine the animal to Chamber B for 30 minutes[7].

  • Phase 4: Post-Conditioning Test (Day 8): In a drug-free state, place the animal in the central corridor, open all doors, and record the time spent in each chamber over 15 minutes[7].

  • Validation: A statistically significant increase in the time spent in the drug-paired chamber (Chamber B) relative to the pre-test baseline indicates a positive place preference, confirming the rewarding effect of the NPS[6][8].

Section 3: In Vivo Neurochemical Quantification

Causality & Rationale

To definitively link the behavioral reward observed in the CPP paradigm to the molecular mechanism identified in vitro, researchers must measure real-time neurotransmitter efflux in the mesolimbic reward pathway. In vivo microdialysis targeting the nucleus accumbens (NAc) shell allows for the direct quantification of extracellular dopamine following NPS administration[9]. This provides a self-validating pharmacokinetic/pharmacodynamic (PK/PD) readout, confirming that the behavioral reward is causally driven by DAT inhibition/reversal.

Protocol 3.1: Stereotaxic Microdialysis and HPLC-ECD Analysis
  • Stereotaxic Surgery: Anesthetize the rodent (e.g., using 4% isoflurane) and stereotaxically implant a guide cannula targeting the NAc shell (Typical rat coordinates relative to bregma: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm)[10]. Allow 5-7 days for post-operative recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂) at a constant flow rate of 1.0 μL/min[11]. Allow 2 hours for baseline equilibration.

  • Baseline Sampling: Collect dialysate samples (20 μL fractions) every 20 minutes for 1 hour to establish stable baseline DA levels.

  • NPS Administration: Administer the NPS intravenously (i.v.) or intraperitoneally (i.p.) at a dose validated by the prior CPP assay[9].

  • Post-Drug Sampling: Continue collecting 20 μL dialysate fractions every 20 minutes for 3 hours post-injection[9].

  • HPLC-ECD Quantification: Immediately inject the 20 μL samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column (5 μm) and a coulometric electrochemical detector (ECD). Set the oxidation electrode to +130 mV and the reduction electrode to -175 mV[11].

  • Data Output: Express DA concentrations as a percentage of the pre-drug baseline. A robust spike in extracellular DA (e.g., >200-300% over baseline within 20-40 minutes) confirms the potent psychostimulant mechanism of the NPS[9].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming In Vitro Solubility Issues for 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Welcome to the Technical Support Center for 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (commonly referred to as Phenylalanine pyrrolidide). As a highly potent and selective1[1], this compound is widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (commonly referred to as Phenylalanine pyrrolidide). As a highly potent and selective1[1], this compound is widely utilized in biochemical and cell-based target validation assays[2].

However, its structural composition—a lipophilic phenyl ring and a pyrrolidine moiety paired with a primary amine—often presents significant solubility challenges in aqueous environments. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure compound stability, prevent colloidal aggregation, and guarantee reliable assay data.

Diagnostic Troubleshooting Workflow

When working with lipophilic amines, identifying the root cause of precipitation is the first step to rescuing your assay. Follow this decision matrix if you observe turbidity or inconsistent data.

SolubilityTroubleshooting Start Compound Precipitates in Assay Buffer CheckDMSO Is DMSO > 1%? Start->CheckDMSO HighDMSO Solvent Shock: Perform Step-Down Dilution CheckDMSO->HighDMSO Yes LowDMSO Check Buffer pH CheckDMSO->LowDMSO No CheckPH Is pH > 7.5? LowDMSO->CheckPH HighPH Free Base Dominates: Lower pH to 7.0-7.2 CheckPH->HighPH Yes LowPH Colloidal Aggregation? CheckPH->LowPH No AddSurfactant Add 0.01% Tween-20 or 10% HP-β-CD LowPH->AddSurfactant Verify via DLS

Fig 1: Diagnostic workflow for in vitro solubility troubleshooting of Phenylalanine pyrrolidide.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does the compound precipitate when diluted directly from a DMSO stock into PBS or cell culture media? Causality: The thermodynamic solubility of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is highly pH-dependent. The primary amine has a pKa of approximately 7.5–8.0. In physiological buffers (pH 7.4), a significant fraction of the molecule exists in its uncharged, free-base form, which is highly lipophilic and poorly soluble in water. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the localized "solvent shock" causes the free-base molecules to nucleate and 3 before they can evenly disperse[3].

Q2: How can I optimize my stock solution to prevent degradation and maximize downstream solubility? Causality & Solution: Storing the compound as a free base in unacidified DMSO can lead to poor dissolution and gradual oxidation. To maximize stability, prepare the master stock in anhydrous DMSO. If you are working with the free base, converting it in situ to a hydrochloride (HCl) salt by adding a stoichiometric amount of 0.1 N HCl prior to assay dilution will protonate the amine, significantly enhancing its aqueous solubility. Alternatively, sourcing the pre-formed HCl salt is highly recommended.

Q3: My DPP II enzyme inhibition assay is showing inconsistent IC50 values. Could this be related to solubility? Causality & Solution: Yes. At concentrations approaching its solubility limit (typically >50 μM in standard buffers), lipophilic compounds tend to form colloidal aggregates rather than true solutions. These aggregates can non-specifically sequester the target enzyme, leading to artificially inflated inhibition metrics (false positives). To mitigate this, incorporate a non-ionic surfactant (e.g., 0.01% Tween-20) into your assay buffer. This lowers the surface tension and disrupts colloidal aggregation without denaturing the enzyme.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock Solution

Objective: To create a chemically stable, fully dissolved stock solution that minimizes freeze-thaw degradation and ensures accurate dosing.

  • Equilibration: Allow the lyophilized vial of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. (Note: For 1 mg of the free base, MW ~218.3 g/mol , add approximately 458 μL of DMSO).

  • Dissolution: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquot & Store: Divide the clear solution into 10–20 μL single-use aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.

Protocol B: Formulation with HP-β-CD for High-Concentration Aqueous Assays

Objective: To achieve compound concentrations >100 μM in aqueous media without exceeding 1% DMSO, utilizing Hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a solubility enhancer. This protocol is self-validating via a final centrifugation step.

  • Buffer Preparation: Prepare a 10% (w/v) HP-β-CD solution in your target assay buffer (e.g., PBS, pH 7.2). Filter sterilize through a 0.22 μm membrane.

  • Step-Down Dilution: Pipette the required volume of the 10 mM DMSO stock into a clean glass vial.

  • Complexation: Dropwise, add the 10% HP-β-CD buffer to the DMSO stock while continuously vortexing. The slow addition allows the hydrophobic phenyl and pyrrolidine rings to enter the hydrophobic cavity of the cyclodextrin, preventing nucleation.

  • Self-Validation (Centrifugation): Centrifuge the final formulated solution at 10,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube. Validation: The complete absence of a visible pellet confirms 100% solubilization and successful complexation.

Quantitative Data Presentation

The table below summarizes the expected solubility limits and physical states of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one across various commonly used solvent systems and formulation strategies.

Solvent / Buffer SystemAdditive / FormulationEstimated Max Soluble ConcentrationPhysical State / Observation
100% Anhydrous DMSO None> 50 mMClear, stable solution
PBS (pH 7.4) 1% DMSO~ 50 μMTurbid; visible macro-precipitation
PBS (pH 7.4) 1% DMSO + 0.01% Tween-20~ 150 μMClear; micellar dispersion
PBS (pH 7.2) 1% DMSO + 10% HP-β-CD> 500 μMClear; cyclodextrin complexation
Cell Culture Media (DMEM) 0.5% DMSO + 10% FBS~ 100 μMClear; protein-bound dispersion

References

  • Senten, K., et al. "Development of potent and selective dipeptidyl peptidase II inhibitors." Bioorganic & Medicinal Chemistry Letters 12.19 (2002): 2825-2828.1

  • "Compounds and methods for inhibiting the interaction of Bcl proteins with binding partners" (Patent detailing suspension and solubility of pyrrolidide derivatives). Google Patents. 3

  • BindingDB PrimarySearch: Dipeptidyl peptidase 2 (Human) Target Data. BindingDB.org. 2

Sources

Optimization

Troubleshooting dopamine transporter binding assay with 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Technical Support Center: Dopamine Transporter (DAT) Binding Assays Welcome to the technical support center for dopamine transporter (DAT) binding assays. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dopamine Transporter (DAT) Binding Assays

Welcome to the technical support center for dopamine transporter (DAT) binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into setting up, executing, and troubleshooting competitive binding assays for the dopamine transporter. The focus is on using a test compound, such as 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, to determine its affinity for DAT.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a competitive DAT binding assay?

A competitive radioligand binding assay is a powerful technique used to determine the affinity of an unlabeled test compound for a specific receptor, in this case, the dopamine transporter (DAT).[1] The assay works by measuring how effectively the test compound competes with a known radiolabeled ligand (a "hot" ligand, e.g., [³H]WIN 35,428) for binding to the DAT protein in a biological sample, such as rat striatal membranes or cells expressing DAT.[2][3] By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, you can generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%).[4]

Q2: Can you explain the difference between total, non-specific, and specific binding?

Understanding these terms is critical for accurate data interpretation:

  • Total Binding: This is the total amount of radioligand bound to the membrane preparation, measured in the absence of any competing ligand. It includes both binding to DAT (specific) and binding to other sites like the filter, lipids, or other proteins (non-specific).

  • Non-Specific Binding (NSB): This is the component of binding that is not displaceable by a saturating concentration of a known, high-affinity DAT ligand (a "blocker" like GBR 12909 or nomifensine).[5] It represents the "background noise" of the assay.

  • Specific Binding: This is the value you are truly interested in. It represents the radioligand bound specifically to the dopamine transporter. It is calculated by subtracting the non-specific binding from the total binding. Specific Binding = Total Binding - Non-Specific Binding

Q3: What is the significance of the IC50 and Kᵢ values?

  • IC50 (Half-maximal inhibitory concentration): As mentioned, this is the concentration of your test compound required to displace 50% of the specific binding of the radioligand.[6] The IC50 value is experimentally determined and is dependent on the assay conditions, particularly the concentration of the radioligand used.[7]

  • Kᵢ (Inhibitor constant): The Kᵢ is a more absolute measure of the affinity of the test compound for the receptor.[6] It is calculated from the IC50 value using the Cheng-Prusoff equation , which corrects for the concentration and affinity (Kd) of the radioligand used in the assay.[8] This allows for the comparison of inhibitor potencies across different experiments and labs, even if assay conditions vary slightly.[7]

Cheng-Prusoff Equation: Kᵢ = IC50 / (1 + [L]/Kd) Where:

  • [L] = concentration of the free radioligand.

  • Kd = equilibrium dissociation constant of the radioligand for the receptor.

Troubleshooting Guide

This section addresses common issues encountered during DAT binding assays. Each problem is presented with potential causes and validated solutions.

Problem 1: High Non-Specific Binding (NSB > 30% of Total Binding)

Symptoms:

  • The counts per minute (CPM) in wells containing the blocker (e.g., GBR 12909) are very high, representing a large fraction of the total binding CPM.

  • A very small window between total and non-specific binding, leading to noisy and unreliable specific binding data.

Potential Cause Rationale & Solution Preventative Measure
Radioligand Sticking to Filters Hydrophobic radioligands can bind non-specifically to the filter material. Solution: Pre-soak the filter mats in a solution of 0.3-0.5% polyethylenimine (PEI) for at least 1-2 hours at 4°C. PEI is a cationic polymer that coats the negatively charged glass fibers, reducing hydrophobic interactions.Always use PEI-treated filters for assays with hydrophobic radioligands.
Insufficient Washing Failure to remove all unbound radioligand from the filters results in artificially high background counts. Solution: Ensure your wash protocol is rapid and efficient. Use at least 3 washes with 3-4 mL of ice-cold wash buffer per well. The entire filtration and wash process for a 96-well plate should be completed in under 30 seconds to prevent significant dissociation of the specifically bound ligand.[9]Optimize the vacuum pressure of your harvester to ensure rapid filtration without drying out the filters between washes.
Radioligand Degradation or Aggregation The radioligand may have degraded or formed aggregates, which can stick non-specifically to membranes and filters. Solution: Aliquot your radioligand upon receipt and store it at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. If degradation is suspected, run a quality control check or purchase a new batch.Follow the manufacturer's storage and handling instructions precisely.
Incorrect Blocker Concentration The concentration of the compound used to define NSB (e.g., GBR 12909) may be too low to fully saturate and block all specific binding sites. Solution: Use a concentration of the blocker that is at least 100-fold higher than its Kᵢ for DAT. For GBR 12909, a final concentration of 1-10 µM is standard.[4][10]Validate the concentration of your blocker by performing a competition curve to ensure it produces a maximal and stable level of displacement.
Problem 2: Low or No Specific Binding

Symptoms:

  • The CPM for total binding is very close or identical to the CPM for non-specific binding.

  • Calculated specific binding is near zero or negative.

Potential Cause Rationale & Solution Preventative Measure
Degraded or Inactive Tissue/Membranes The DAT protein in the membrane preparation may have degraded due to improper storage, handling, or protease activity. Solution: Prepare fresh synaptosomal membranes. Always include protease inhibitors in your homogenization and assay buffers. Store membrane aliquots at -80°C and avoid multiple freeze-thaw cycles.Perform a protein concentration assay (e.g., BCA) on your membrane prep to ensure you are adding a consistent and appropriate amount of protein (typically 20-50 µ g/well ) to the assay.[4]
Assay Not at Equilibrium The incubation time may be too short for the radioligand to reach binding equilibrium with the transporter. Solution: Perform a time-course experiment (kinetic association assay) to determine the time required to reach equilibrium at your chosen assay temperature. Incubate samples from 5 minutes to 3 hours and measure specific binding at various time points.Once determined, use the established optimal incubation time for all subsequent experiments.
Incorrect Buffer Composition The pH, ionic strength, or presence of certain ions can significantly impact DAT binding. For instance, [³H]WIN 35,428 binding is enhanced by sucrose and specific buffer compositions.[11] Solution: Double-check the recipe and pH of your assay buffer. A common buffer is 50 mM Tris-HCl with 120 mM NaCl, pH 7.4. Ensure all components are correctly weighed and dissolved.Prepare buffers fresh and validate the pH before each use.
Pipetting Errors Inaccurate pipetting of the radioligand, membranes, or test compounds can lead to inconsistent or absent binding. Solution: Calibrate your pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions of your test compound, ensure thorough mixing between each dilution step.Use a master mix for common reagents (buffer, radioligand, membranes) to minimize well-to-well variability.
Problem 3: Poor Reproducibility (High Well-to-Well Variability)

Symptoms:

  • Large standard deviations between triplicate wells for the same condition.

  • Inconsistent IC50 values for the same compound between different experiments.

Potential Cause Rationale & Solution Preventative Measure
Inhomogeneous Membrane Suspension Synaptosomal membranes can settle or clump at the bottom of the tube, leading to inconsistent amounts being added to each well. Solution: Ensure the membrane suspension is thoroughly mixed (vortex gently or triturate with a pipette) immediately before adding it to the assay plate. Keep the membrane suspension on ice to prevent degradation.Use a repeater pipette to dispense the membrane suspension quickly and evenly across the plate.
Inconsistent Filtration/Washing Uneven vacuum pressure across the filter plate or inconsistent wash volumes can lead to high variability. Solution: Ensure the filter mat is properly sealed on the harvester. Check that all harvester ports are delivering a consistent stream of wash buffer.Perform regular maintenance on the cell harvester to ensure it is functioning optimally.
Edge Effects in 96-Well Plate Wells on the outer edges of the plate can be subject to temperature fluctuations or evaporation, affecting binding. Solution: Avoid using the outermost wells of the plate for critical samples. Instead, fill these wells with buffer or water to create a humidity barrier.Always use plate sealers during the incubation step to minimize evaporation.
Compound Adsorption to Plastics "Sticky" test compounds can adsorb to the surface of pipette tips or the wells of the assay plate, reducing the effective concentration. Solution: Include a low concentration of a non-ionic detergent like 0.1% BSA (Bovine Serum Albumin) in your assay buffer to block non-specific adsorption sites on plasticware.Use low-binding microplates and pipette tips.

Experimental Protocols & Workflows

Protocol 1: Preparation of Rat Striatal Synaptosomal Membranes

This protocol is adapted from standard methods for preparing crude membrane fractions enriched in synaptic proteins.[12][13][14]

  • Homogenization:

    • Sacrifice rats according to approved animal care protocols.

    • Rapidly dissect the striata and place them in ice-cold homogenization buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors).

    • Homogenize the tissue using a glass-Teflon Dounce homogenizer with 10-12 gentle strokes.[12]

  • Initial Centrifugation (Remove Nuclei and Debris):

    • Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (S1 fraction).

  • Second Centrifugation (Pellet Crude Synaptosomes):

    • Centrifuge the S1 supernatant at 20,000 x g for 20 minutes at 4°C.[12]

    • Discard the resulting supernatant (S2). The pellet (P2) contains the crude synaptosomal fraction.

  • Hypotonic Lysis and Washing:

    • Resuspend the P2 pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4 with protease inhibitors) to lyse the synaptosomes and release their contents.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Discard the supernatant. Resuspend the final pellet in assay buffer, determine protein concentration, and store at -80°C.

Diagram: Experimental Workflow

Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Striatal Tissue Homogenize Homogenize Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge (20,000 x g) Centrifuge1->Centrifuge2 Lysis Hypotonic Lysis & Wash Centrifuge2->Lysis Membranes DAT Membranes (Store at -80°C) Lysis->Membranes Plate 96-Well Plate Setup (Radioligand, Compound, Membranes) Membranes->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Calc Calculate Specific Binding Count->Calc Curve Non-linear Regression (IC50) Calc->Curve Ki Cheng-Prusoff (Ki) Curve->Ki

Caption: Workflow for a DAT competitive binding assay.

Protocol 2: Competitive Binding Assay using [³H]WIN 35,428
  • Plate Setup: In a 96-well polypropylene plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer (50 mM Tris, 120 mM NaCl, pH 7.4), 50 µL [³H]WIN 35,428, 100 µL Membranes.

    • Non-Specific Binding (NSB): 50 µL GBR 12909 (10 µM final conc.), 50 µL [³H]WIN 35,428, 100 µL Membranes.

    • Test Compound: 50 µL of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL [³H]WIN 35,428, 100 µL Membranes.

    • Note: The final concentration of [³H]WIN 35,428 should be approximately at its Kd value (e.g., 5-15 nM).[15][16] The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature or 4°C (must be optimized) with gentle shaking.

  • Filtration: Rapidly harvest the contents of the plate onto a PEI-pre-soaked GF/B filter mat using a cell harvester. Wash each well 3 times with 3-4 mL of ice-cold Wash Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4).

  • Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and let them sit for at least 4 hours (or overnight) in the dark.

  • Quantification: Measure the radioactivity (in CPM) in each vial using a liquid scintillation counter.

Diagram: Principle of Competitive Binding

Binding cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_comp Competition Receptor_T DAT Radioligand_T [³H]WIN 35,428 Receptor_T->Radioligand_T High Signal Receptor_N DAT Blocker Blocker (GBR 12909) Receptor_N->Blocker Radioligand_N [³H]WIN 35,428 label_nsb Low Signal Receptor_C DAT Test_Compound Test Compound Receptor_C->Test_Compound Radioligand_C [³H]WIN 35,428 label_comp Variable Signal

Caption: Visualizing total, non-specific, and competitive binding.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available at: [Link]

  • Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 41(2), 119-125.
  • Kumari, M., et al. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Cellular and Molecular Medicine, 22(11), 5617-5625.
  • Morciano, G., et al. (2020). Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient. Journal of Visualized Experiments, (158), e61021.
  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(1), 13-20.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available at: [Link]

  • Chen, N. H., & Reith, M. E. (1994). [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1479-1487.
  • Chen, N. H., & Reith, M. E. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30.
  • Grokipedia. WIN-35428. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19.
  • Perceptive. Radioligand Binding Assay Services. Available at: [Link]

  • De Graan, P. N. E., et al. (1995). Preparation of Synaptosomal Plasma Membranes by Subcellular Fractionation. In Methods in Molecular Biology, vol. 43, pp. 69-76. Humana Press.
  • Breer, H., & Knipper, M. (1990). Synaptosome Preparations: Which Procedure Should I Use?. Neurochemical Research, 15(7), 717-723.
  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • Little, K. Y., et al. (1993).
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
  • Rothman, R. B., et al. (2018). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 82(1), e40.
  • BMG LABTECH. Binding Assays. Available at: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Hulme, E. C. (1992). Radioligand binding assays and their analysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1.
  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available at: [Link]

  • PubChem. 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Available at: [Link]

  • The Blood Project. Direct Antiglobulin Test (DAT). Available at: [Link]

  • Medscape. Direct Antiglobulin Testing: Overview, Clinical Indications/Applications, Test Performance. Available at: [Link]

  • OAText. Clinical applications of direct antiglobulin test. Available at: [Link]

  • StatPearls. Coombs Test. Available at: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available at: [Link]

Sources

Troubleshooting

Optimizing dosage of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one for in vivo studies

Technical Support Center: Optimizing In Vivo Dosage of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help resea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing In Vivo Dosage of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the pharmacokinetic and pharmacodynamic complexities of working with 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one [1].

Commonly referred to in literature as L-phenylalanine pyrrolidide (Phe-Pyrr), this compound is a competitive, reversible inhibitor targeting Dipeptidyl Peptidase II (DPP II) [2], an enzyme structurally and functionally linked to quiescent cell proline dipeptidase (QPP)[3]. While it is a powerful tool for investigating quiescent lymphocyte apoptosis and immune homeostasis[4], its structural similarity to the DASH (DPP4 activity and/or structure homolog) family requires rigorous dose optimization to prevent off-target toxicity[5].

📊 Data Presentation: Pharmacokinetic & Selectivity Profile

To design a self-validating in vivo experiment, you must first understand the target landscape. The table below summarizes the selectivity profile of Phe-Pyrr against the DASH protein family.

Target EnzymeAlternative NameCellular LocalizationOptimal Assay pHSelectivity Profile (Phe-Pyrr)
DPP II QPP / DPP7Lysosomes / Vesicles5.5Primary Target (High Affinity)
DPP IV CD26Plasma Membrane7.8Off-Target (Low Affinity)
DPP8 / DPP9 -Cytosol7.5Off-Target (Very Low Affinity)

💡 Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal starting dose for in vivo efficacy without triggering off-target DPP IV inhibition? Causality & Mechanism: Phe-Pyrr acts as a reversible competitive inhibitor. While it has a strong affinity for DPP II (with IC50 values often in the nanomolar to low micromolar range)[2], high systemic concentrations will saturate DPP II and begin to inhibit DPP IV, which is ubiquitously expressed on endothelial cells[3]. Recommendation: We recommend starting with a conservative dose titration (e.g., 1 to 10 mg/kg). To create a self-validating system, always measure plasma DPP IV activity from the same animal as a negative control. If plasma DPP IV activity drops by >20%, your dose has exceeded the selectivity window and must be reduced.

Q2: What is the optimal vehicle formulation for murine dosing (IP or PO)? Causality & Mechanism: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one contains a lipophilic pyrrolidine ring and a primary amine[1]. Using strictly aqueous solutions will lead to compound precipitation in the syringe or poor gastrointestinal absorption. Recommendation: Utilize a co-solvent system. A standard, well-tolerated vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . Add the solvents sequentially, ensuring complete dissolution (via sonication if necessary) in the organic phase before slowly introducing the aqueous saline to prevent the compound from crashing out.

Q3: How do I reliably measure in vivo target engagement of DPP II? Causality & Mechanism: Because DPP II is localized in acidic vesicles (lysosomes) and DPP IV is located on the plasma membrane, you must exploit their distinct pH optima to differentiate their activities in tissue homogenates[3]. Recommendation: Perform your ex vivo target engagement assay at an acidic pH (pH 5.5) using a specific fluorogenic substrate. At this pH, DPP IV activity is functionally suppressed, ensuring the fluorescent signal is exclusively derived from DPP II.

🛠 Troubleshooting Guide

Issue 1: Animals exhibit severe toxicity, alopecia, reticulocytopenia, or enlarged spleens at higher doses.

  • Root Cause: This is a classic hallmark of off-target DPP8 and DPP9 inhibition. Research has demonstrated that while selective DPP IV or DPP II inhibition is generally well-tolerated, cross-reactivity with DPP8/9 causes severe multi-organ toxicity and mortality in rodent models[5].

  • Resolution: Immediately halt the current dosing arm. Reduce the dose by at least 50%. Validate the new dose by running an in vitro counter-screen of the treated animal's serum against recombinant DPP8/9 to confirm selectivity is maintained.

Issue 2: Inconsistent or artificially low target inhibition observed in ex vivo tissue homogenates, despite expected phenotypic responses (e.g., lymphocyte apoptosis).

  • Root Cause: Phe-Pyrr is a reversible inhibitor. When tissues (e.g., spleen or lymph nodes) are harvested and homogenized in large volumes of lysis buffer, the inhibitor rapidly dissociates from the DPP II active site due to the dilution effect. This leads to false-negative target engagement data.

  • Resolution: Minimize the dilution factor. Homogenize tissues in the smallest possible volume of acidic lysis buffer (e.g., 1:3 w/v ratio). Keep all samples strictly on ice to slow dissociation kinetics, and proceed to the fluorometric assay immediately. Do not freeze-thaw the homogenates prior to the assay.

🔬 Experimental Protocol: Ex Vivo Target Engagement Assay for DPP II

This self-validating methodology ensures accurate quantification of DPP II inhibition while preventing reversible inhibitor washout.

  • Tissue Harvesting: Euthanize the animal and rapidly excise the spleen or peripheral lymph nodes (tissues rich in quiescent lymphocytes where QPP/DPP II is highly expressed)[4]. Rinse briefly in ice-cold PBS.

  • Acidic Homogenization: Homogenize the tissue in ice-cold DPP II Lysis Buffer (100 mM Sodium Acetate, pH 5.5, 0.1% Triton X-100). Critical Step: Do NOT add commercial protease inhibitor cocktails, as they contain broad-spectrum serine protease inhibitors (like PMSF or AEBSF) that will permanently mask your results.

  • Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a pre-chilled tube.

  • Protein Quantification: Determine protein concentration using a standard BCA assay. Normalize all samples rapidly to 1 mg/mL to ensure equal enzyme input.

  • Fluorometric Assay: In a black 96-well microplate, combine 20 µL of tissue lysate with 80 µL of Assay Buffer (100 mM Sodium Acetate, pH 5.5) containing 50 µM of the fluorogenic substrate H-Lys-Ala-AMC .

  • Kinetic Readout: Measure the release of 7-Amino-4-methylcoumarin (AMC) kinetically for 30 minutes at 37°C using a microplate reader (Excitation: 380 nm, Emission: 460 nm). Calculate the initial velocity ( V0​ ) and compare vehicle-treated vs. Phe-Pyrr-treated animals to determine the percentage of target engagement.

🗺 Mandatory Visualization: Dose Optimization Workflow

G A In Vivo Dosing (Phe-Pyrr Titration) B Tissue Harvest (Spleen/Lymph Nodes) A->B C Homogenization (Minimal Dilution on Ice) B->C D DPP II Target Assay (pH 5.5, Lys-Ala-AMC) C->D E DPP IV Counter-Screen (pH 7.8, Gly-Pro-AMC) C->E F Target Engagement Confirmed (High DPP II Inhibition) D->F Selective G Off-Target Toxicity Risk (High DPP IV Inhibition) E->G Non-Selective

Workflow for Dose Optimization and Target Engagement of Phe-Pyrr.

📚 References

1.[1] 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PubChem. nih.gov. 2.[2] BindingDB PrimarySearch_ki: Affinity Data. bindingdb.org. 3.[3] Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases. acs.org. 4.[4] A novel apoptotic pathway in quiescent lymphocytes identified by inhibition of a post-proline cleaving aminodipeptidase. nih.gov. 5.[5] Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. diabetesjournals.org.

Sources

Optimization

Technical Support Center: Spectroscopic Artifacts in Phenylalanine Pyrrolidide Analysis

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the spectroscopic characterization of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the spectroscopic characterization of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (commonly known as phenylalanine pyrrolidide)[1]. Investigated in drug development as a potent Dipeptidyl peptidase II (DPP II) inhibitor [2], this molecule presents a perfect storm of analytical challenges.

While its nomenclature often causes it to be grouped with illicit alpha-amino ketones (like pyrrolidinyl cathinones), this compound is actually an alpha-amino amide . This structural distinction is the root cause of its unique artifacts: the tertiary amide bond induces severe NMR rotamerism, while the unprotected primary amine drives thermal instability during gas chromatography [3].

Below is our definitive Knowledge Base addressing these specific anomalies, complete with self-validating protocols to ensure scientific integrity in your workflows.

Knowledge Base Article (KBA) 01: NMR Peak Doubling

Q: My 1 H and 13 C NMR spectra show peak doubling, particularly around the pyrrolidine ring and the alpha-carbon. Is my sample racemized or contaminated?

The Causality: Assuming your LC-MS confirms high purity, this is a classic spectroscopic artifact caused by rotational isomerism (rotamers) . The C–N bond of the tertiary amide possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts free rotation, creating a high energy barrier (~15–20 kcal/mol) that locks the pyrrolidine ring into distinct cis and trans (or syn and anti) conformations relative to the phenylalanine side chain. Because the exchange rate between these conformers is slower than the NMR timescale at room temperature, both rotamers are detected as distinct, doubled peaks.

NMR_Troubleshooting Start Observe Peak Doubling in 1H/13C NMR CheckImpurity Check for Impurities (LC-MS or TLC) Start->CheckImpurity IsPure Is the sample pure? CheckImpurity->IsPure VT_NMR Perform VT-NMR (Heat to 80°C in DMSO-d6) IsPure->VT_NMR Yes RealImpurity Real Impurity or Diastereomer Present IsPure->RealImpurity No Coalescence Do peaks coalesce? VT_NMR->Coalescence Confirmed Artifact Confirmed: Amide Bond Rotamers Coalescence->Confirmed Yes Coalescence->RealImpurity No

Fig 1. Decision tree for resolving NMR peak doubling artifacts via Variable Temperature (VT) NMR.

Protocol: Variable Temperature (VT) NMR Coalescence

To validate that the doubled peaks are rotamers and not impurities, perform a VT-NMR experiment to increase the thermal energy and overcome the rotational barrier.

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Baseline Acquisition: Acquire standard 1 H and 13 C NMR spectra at 25 °C (298 K) to establish the baseline rotamer ratio (typically ~3:1 or 4:1 for pyrrolidides).

  • Incremental Heating: Heat the NMR probe to 60 °C, allow 5 minutes for thermal equilibration, and acquire a 1 H spectrum. Repeat at 80 °C and 100 °C.

  • Observation: Watch for the doubled peaks to broaden and eventually coalesce into a single, time-averaged set of sharp peaks at the coalescence temperature ( Tc​ ).

  • Verification: Cool the sample back down to 25 °C and re-acquire the spectrum to ensure the compound did not thermally degrade during the experiment.

Knowledge Base Article (KBA) 02: GC-MS Signal Loss & Ghost Peaks

Q: When analyzing the compound via GC-MS, I observe multiple chromatographic peaks and fail to detect the expected molecular ion ( m/z 218). What is happening?

The Causality: The compound is undergoing thermal degradation in the heated GC injection port. Primary amines coupled with adjacent carbonyl systems are notoriously thermally labile. When exposed to temperatures typical of GC inlets (250–280 °C), the unprotected primary amine of phenylalanine pyrrolidide can undergo thermal deamination, intramolecular cyclization, or interact with active silanol sites on the GC column. This leads to peak tailing, ghost peaks, and total loss of the intact molecular ion [4].

Protocol: PFPA Derivatization for Volatile Analysis

To stabilize the primary amine for GC-MS analysis, it must be acylated to prevent thermal breakdown.

  • Reconstitution: Dissolve 1 mg of the dried sample in 50 µL of anhydrous ethyl acetate in a glass autosampler vial.

  • Derivatization: Add 50 µL of Pentafluoropropionic anhydride (PFPA).

  • Incubation: Seal the vial and incubate at 70 °C for 20 minutes using a heating block.

  • Evaporation: Remove the vial, let it cool, and evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen.

  • Analysis: Reconstitute the derivatized residue in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS (Injector at 250 °C, splitless mode). The intact derivatized molecular ion will now be cleanly visible.

Knowledge Base Article (KBA) 03: LC-MS In-Source Fragmentation

Q: I switched to LC-MS to avoid GC thermal issues, but my ESI+ spectrum shows a massive peak at m/z 148 and very little of the [M+H]+ at m/z 219. Is the compound degrading in the mobile phase?

The Causality: The compound is completely stable in your mobile phase. You are observing in-source fragmentation during Electrospray Ionization (ESI). Pyrrolidinyl-substituted compounds are highly susceptible to collision-induced dissociation (CID) even before reaching the mass analyzer. The high potential difference in the source strips the pyrrolidine ring (loss of 71 Da), leaving a highly stable benzyl-substituted acylium ion fragment at m/z 148 [5].

MS_Troubleshooting Sample Mass Spectrometry of Phenylalanine Pyrrolidide Method Select MS Platform Sample->Method GCMS GC-MS Analysis Method->GCMS Volatile setup LCMS LC-MS Analysis Method->LCMS Non-volatile setup Thermal Artifact: Thermal Degradation (Loss of primary amine) GCMS->Thermal Direct Injection InSource Artifact: In-Source Fragmentation (Loss of pyrrolidine ring) LCMS->InSource High Energy ESI Deriv Solution: PFPA Derivatization (Protect primary amine) Thermal->Deriv Troubleshoot SoftIon Solution: Soft Ionization (Lower fragmentor voltage) InSource->SoftIon Troubleshoot

Fig 2. Workflow for mitigating thermal degradation and in-source fragmentation MS artifacts.

Protocol: ESI Soft Ionization Optimization
  • Voltage Tuning: Lower the fragmentor voltage (or cone voltage, depending on the instrument vendor) from the standard 100–130 V down to 50–70 V.

  • Gas Temperature: Reduce the desolvation gas temperature slightly (e.g., from 350 °C to 300 °C) to minimize thermal energy transfer during ionization.

  • Verification: Re-inject the sample. The ratio of m/z 219 to m/z 148 should invert, yielding a strong [M+H]+ base peak.

Quantitative Data Summaries

Table 1: Common Spectroscopic Artifacts and Diagnostic Features
Analytical TechniqueObserved ArtifactRoot CauseDiagnostic FeatureResolution
1 H / 13 C NMR Peak doubling (~3:1 ratio)Amide bond restricted rotationCoalescence of peaks at high tempsPerform VT-NMR at 80 °C
GC-MS (EI) Missing molecular ionThermal degradation of primary amineMultiple ghost peaks in chromatogramPFPA Derivatization
LC-MS (ESI+) Base peak at m/z 148In-source fragmentationAbsence of [M+H]+ at m/z 219Lower fragmentor voltage
Table 2: Diagnostic MS Fragmentation Ions for Phenylalanine Pyrrolidide
Ion m/z Ion TypeStructural AssignmentArtifact Status
219.15 [M+H]+ Intact protonated moleculeExpected (Target)
148.08 FragmentAcylium ion (Loss of pyrrolidine)In-source artifact (if base peak)
120.08 FragmentIminium ion (Alpha-cleavage)In-source artifact (if base peak)
91.05 FragmentTropylium/Benzyl cationStandard CID fragment

References

  • BindingDB. Dipeptidyl peptidase 2 (Human) Inhibitor Affinity Data: 2-Amino-3-phenyl-1-pyrrolidin-1-yl-propan-1-one. Retrieved from:[Link]

  • VCU Scholars Compass. Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. Retrieved from:[Link]

  • Shimadzu Technical Report (C146-E327). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Retrieved from:[Link]

  • Drug Testing and Analysis (PubMed). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one . Commonly referred to as L-phenylalanine pyrrolidide[1], this α -amino amide is a potent inhibitor of Dipeptidyl Peptidase II (DPP II)[2] and a valuable intermediate in peptide synthesis and neuropharmacology[1].

Because of its specific structural features—a primary amine, a chiral alpha-carbon, and a tertiary amide[3]—it requires precise handling to maintain its structural and stereochemical integrity over time. As a Senior Application Scientist, I have compiled this guide to not only provide troubleshooting steps but to explain the causality behind the compound's behavior, ensuring your experimental protocols are self-validating and robust.

Part 1: Core Stability Mechanisms & Causality

To effectively troubleshoot, one must understand the chemical causality behind the degradation of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one.

  • Racemization: The alpha-proton adjacent to the carbonyl group is weakly acidic. Exposure to basic conditions (pH > 8) can lead to enolization. This converts the active L-isomer into a racemic mixture, drastically reducing its binding affinity in stereospecific assays like DPP II inhibition[2].

  • Carbamate Formation: The primary amine is highly nucleophilic. Upon repeated exposure to air, it can react with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts, altering the compound's mass and solubility.

  • Hydrolysis: While the pyrrolidine tertiary amide bond is relatively robust, prolonged exposure to moisture and extreme pH can hydrolyze the compound into phenylalanine and pyrrolidine.

  • Oxidation: The primary amine can undergo oxidative degradation if exposed to oxygen over long periods, often indicated by a color change in the powder.

Part 2: Troubleshooting Guide (FAQs)

Q1: My stock solution has lost potency in DPP II inhibition assays over time. What happened? A1: This is likely due to racemization or hydrolysis. If stored in a slightly basic buffer or exposed to repeated freeze-thaw cycles, the L-isomer can racemize to the D-isomer, which has significantly lower affinity for DPP II[2]. Solution: Ensure your reconstitution solvent (e.g., DMSO) is anhydrous and slightly acidic or strictly neutral. Avoid storing aqueous working solutions for more than 24 hours.

Q2: I observed a white, insoluble precipitate when reconstituting an older batch of the powder. How can I fix this? A2: The precipitate is often a carbamate salt formed by the reaction of the primary amine with atmospheric CO2​ during repeated opening of the vial. Solution: To prevent this, always purge the vial with an inert gas (Argon or Nitrogen) before sealing. If the precipitate has already formed, the batch is compromised and should be discarded, as the effective concentration of the active compound is now unknown.

Q3: The powder has developed a slight yellow tint. Is it still usable? A3: Discoloration indicates oxidative degradation of the amine group. Solution: It is recommended to verify the purity via a stability-indicating HPLC-UV assay before use. If purity falls below 95%, discard the batch. Store the dry powder at 0 - 8 °C[1] in amber vials to minimize photo-oxidation.

Part 3: Self-Validating Experimental Protocols
Protocol 1: Reconstitution and Aliquoting for Long-Term Storage

This protocol ensures the compound remains stable by minimizing exposure to moisture, oxygen, and thermal stress.

  • Equilibration: Remove the lyophilized powder (stored at 0 - 8 °C[1]) from the refrigerator and place it in a desiccator for 30 minutes to equilibrate to room temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, accelerating hydrolysis.

  • Reconstitution: Dissolve the powder in anhydrous, amine-free DMSO to create a 10 mM or 100 mM master stock. Vortex gently until completely dissolved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which drive physical degradation and concentration gradients.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each vial for 3-5 seconds to displace oxygen and CO2​ .

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20 °C or -80 °C freezer for long-term storage.

Protocol 2: Stability-Indicating HPLC Assay

To validate the integrity of your stored compound, run this assay periodically.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA maintains a low pH, keeping the primary amine protonated and ensuring sharp peak shapes while preventing on-column racemization.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • Validation: Compare the retention time and peak area against a freshly prepared reference standard. The appearance of new peaks (e.g., free phenylalanine from hydrolysis) indicates degradation.

Part 4: Data Presentation

Table 1: Recommended Storage Conditions and Expected Shelf-Life

Storage StateRecommended TemperatureEnvironmentExpected Shelf-LifePrimary Degradation Risk
Dry Powder (Unopened) 0 to 8 °CDark, Desiccated12 - 24 MonthsOxidation, Moisture absorption
Dry Powder (Opened) 0 to 8 °CPurged with Argon6 - 12 MonthsCarbamate formation ( CO2​ )
Reconstituted (DMSO) -20 °C to -80 °CSingle-use aliquots6 MonthsFreeze-thaw precipitation
Aqueous Buffer 4 °CWorking solution< 24 HoursRacemization, Hydrolysis
Part 5: Mandatory Visualization

DegradationPathways Main L-Phenylalanine pyrrolidide Enol Enolate Intermediate (Base-Catalyzed) Main->Enol OH- / pH > 8 Hydrolysis Phenylalanine + Pyrrolidine Main->Hydrolysis H2O / Strong Acid Carbamate Carbamate Salt (CO2 Adduct) Main->Carbamate Atmospheric CO2 Enol->Main Reversibility D_Isomer D-Phenylalanine pyrrolidide (Racemization) Enol->D_Isomer H+ transfer

Degradation pathways of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one.

StorageWorkflow Step1 Dry Powder (0-8°C) Step2 Equilibrate to Room Temp Step1->Step2 Step3 Reconstitute in Anhydrous DMSO Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Purge with Argon/N2 Step4->Step5 Step6 Flash Freeze (-20°C) Step5->Step6

Workflow for optimal reconstitution and long-term storage.

References
  • Title: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Source: PubChem URL: [Link]

  • Title: Ki Summary: Dipeptidyl peptidase 2 (Bioorg Med Chem Lett 12:2825-8) Source: BindingDB URL: [Link]

Sources

Optimization

Method refinement for quantifying 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one in biological samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with quantifying 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with quantifying 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (a basic peptidomimetic/cathinone analogue derived from phenylalanine and pyrrolidine) in complex biological matrices.

Because this analyte features a basic primary amine and a hydrophobic pyrrolidine moiety, it is highly susceptible to secondary column interactions and electrospray ionization (ESI) matrix effects. This guide bypasses generic advice, focusing instead on the mechanistic causality behind analytical failures and providing self-validating protocols to ensure your data meets rigorous regulatory standards[1].

Core Bioanalytical Workflow

Bioanalytical_Workflow N1 Plasma Sample (Spike with SIL-IS) N2 Mixed-Mode SPE (MCX Cartridge) N1->N2 N3 UHPLC Separation (End-capped C18) N2->N3 N4 ESI+ MS/MS (MRM 219.1 > 91.1) N3->N4 N5 Data Processing (Matrix Factor & Recovery) N4->N5

Figure 1: Optimized LC-MS/MS workflow for 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one.

Section 1: Sample Preparation & Matrix Effects

Q: I am observing severe signal suppression (>50% loss of peak area) when analyzing plasma samples compared to neat standards. What is causing this, and how can I fix it? A: This is a classic matrix effect caused by endogenous plasma phospholipids (e.g., glycerophosphocholines). During ESI, the analyte must migrate to the surface of the charged droplet to be ejected into the gas phase. Phospholipids have high surface activity and outcompete your analyte for the droplet surface, suppressing its ionization[2]. Solution: Simple Protein Precipitation (PPT) does not remove phospholipids. Because 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one contains a basic primary amine (pKa ~8.0), you should switch to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The analyte will bind to the cation exchange resin via ionic interactions, allowing you to wash away phospholipids with 100% methanol before eluting the target compound with a high-pH solvent.

Q: How do I prove that my new SPE method has actually eliminated the matrix effect? A: You must build a self-validating system using the post-extraction spike methodology established by Matuszewski et al.[2]. Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked into a post-extracted blank matrix by the peak area of the analyte in a neat solvent. An MF of 1.0 indicates no matrix effect. The FDA mandates that the precision (CV) of the Internal Standard (IS)-normalized MF must be <15% across at least six independent matrix lots[1]. Always use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as the deuterium-labeled analogue (d5-phenyl), to dynamically correct for any residual suppression.

Section 2: Chromatographic Refinement

Q: The analyte peak exhibits severe tailing (Asymmetry factor > 2.0). How do I achieve a sharp, Gaussian peak? A: Peak tailing for basic amines is almost always driven by secondary electrostatic interactions[3]. At a typical mobile phase pH of 3.0, your analyte's primary amine is fully protonated. Simultaneously, older or poorly end-capped silica columns contain residual silanol groups (Si-OH) that can ionize to Si-O⁻. The protonated amine "sticks" to these negatively charged silanols, dragging out the tail of the peak. Solution:

  • Stationary Phase: Switch to a heavily end-capped, base-deactivated column (e.g., BEH C18) or an embedded polar-phase amide column, which shields the silica backbone[4].

  • Mobile Phase: Add 0.1% Formic Acid to both aqueous and organic mobile phases. This serves a dual purpose: it keeps the pH low enough to suppress silanol ionization and acts as an ion-pairing agent to improve peak shape[3].

Section 3: Mass Spectrometry & Method Validation

Q: What are the optimal MS/MS transitions for quantifying this compound, and why? A: Operate in Positive Electrospray Ionization (ESI+) mode. The primary amine readily accepts a proton, yielding a strong precursor ion at m/z 219.1 ([M+H]⁺). For Multiple Reaction Monitoring (MRM), use the following transitions:

  • Quantifier Transition (219.1 → 91.1): This represents the formation of the highly stable tropylium ion (or benzyl cation) from the phenylalanine moiety. It provides the highest signal-to-noise ratio.

  • Qualifier Transition (219.1 → 148.1): This results from the cleavage of the amide bond and the neutral loss of the pyrrolidine ring (-71 Da), leaving the phenylalanine acylium ion.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Signal Loss / Poor Precision Q1 Check Peak Asymmetry Start->Q1 Tailing Asymmetry > 1.5 (Silanol Interaction) Q1->Tailing Sym Asymmetry 0.9-1.2 (Good Peak Shape) Q1->Sym Fix1 Use Base-Deactivated Column Add 0.1% Formic Acid Tailing->Fix1 Q2 Calculate Matrix Factor (MF) Sym->Q2 Supp MF < 0.85 (Ion Suppression) Q2->Supp Fix2 Switch to MCX SPE Remove Phospholipids Supp->Fix2

Figure 2: Troubleshooting decision tree for resolving chromatographic and ionization failures.

Quantitative Data Presentation: Extraction Optimization

The following table summarizes the causal relationship between sample preparation choices and analytical integrity for basic amines.

Extraction ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (MCX SPE)
Absolute Recovery (%) 92.5 ± 4.168.3 ± 7.289.4 ± 2.5
Matrix Factor (MF) 0.45 (Severe Suppression)0.78 (Moderate Suppression)0.96 (Negligible Suppression)
Phospholipid Removal < 10%~ 60%> 99%
Extract Cleanliness Poor (High baseline noise)ModerateExcellent (High S/N ratio)

Step-by-Step Experimental Protocol: Validated LC-MS/MS Workflow

Phase 1: Mixed-Mode SPE (MCX) Extraction

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and ensure the primary amine is fully ionized.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in Water (removes hydrophilic interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Phase 2: UHPLC Parameters

  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm (End-capped to prevent silanol interactions).

  • Mobile Phase A: MS-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: 219.1 → 91.1 (Collision Energy: 25 eV); 219.1 → 148.1 (Collision Energy: 18 eV).

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link][1]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." NIH/PMC. Available at:[2]

  • BenchChem Technical Support. "Detection of N-ethyl-2-pyrrolidin-1-ylethanamine Impurities: Troubleshooting Peak Tailing." Available at:[3]

  • Journal of Agricultural and Food Chemistry. "Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk." ACS Publications. Available at:[4]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven methodologies for the chiral separatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven methodologies for the chiral separation of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (commonly known as phenylalanine pyrrolidide).

This compound is a highly valuable chiral building block, frequently utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and advanced peptidomimetics [1]. Because its enantiomeric purity directly impacts the pharmacological efficacy and safety of the downstream active pharmaceutical ingredient (API), achieving a baseline resolution ( Rs​≥1.5 ) is a strict analytical requirement.

Frequently Asked Questions (FAQs)

Q1: What structural features of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one dictate the choice of chiral stationary phase (CSP)? A1: The molecule contains three critical features: a primary amine (pKa ~7.5–8.5), a bulky pyrrolidine amide, and a phenyl ring. The presence of the primary amine makes it an ideal candidate for Crown Ether CSPs (e.g., Crownpak CR(+)). Crown ethers form highly stereoselective host-guest inclusion complexes specifically with protonated primary amines ( −NH3+​ ) [2]. Alternatively, the hydrogen-bonding capacity of the amide and the π−π interactions from the phenyl ring allow for successful separation on derivatized Polysaccharide CSPs (e.g., Chiralpak IG or AD-H).

Q2: Why do I observe severe peak tailing when analyzing this compound on polysaccharide columns, and how do I fix it? A2: Peak tailing in this context is caused by secondary ion-exchange interactions between the basic primary amine of the analyte and residual acidic silanol groups on the silica support of the CSP. To mitigate this, you must add a basic modifier such as Diethylamine (DEA) or Ethanolamine (ETA) at 0.1% (v/v) to the mobile phase. The DEA competitively binds to and masks the active silanol sites, ensuring sharp, symmetrical peaks [3].

Q3: Can I use Reversed-Phase (RP) conditions for this separation? A3: Yes, and it is strictly required if you are using a Crown Ether column. The mobile phase must be highly aqueous and highly acidic (e.g., pH 1.5–2.0 using perchloric acid) to ensure the primary amine is fully protonated. Without complete protonation, the crown ether inclusion complex cannot form, and chiral recognition will fail [2].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . You must perform a System Suitability Test (SST) using a known racemic standard before analyzing unknown samples.

Protocol A: Reversed-Phase Chiral HPLC (Crown Ether CSP)

Mechanism: Host-guest inclusion complexation driven by steric hindrance of the pyrrolidine and phenyl groups.

  • Mobile Phase Preparation: Prepare a 10 mM Perchloric acid ( HClO4​ ) aqueous solution. Adjust the pH strictly to 2.0. Add Methanol to achieve a 95:5 (Aqueous:MeOH v/v) ratio. Causality: The low pH protonates the primary amine, while the 5% organic modifier reduces hydrophobic retention of the bulky pyrrolidine ring, sharpening the peaks.

  • Column Equilibration: Install a Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Set the column oven to 5 °C . Causality: The inclusion complex formation is an exothermic process; lowering the temperature entropically favors tighter binding and significantly increases enantioselectivity.

  • System Suitability Test (SST): Inject 5 µL of a 0.5 mg/mL racemic standard. Proceed to sample analysis only if the resolution factor ( Rs​ ) is ≥1.5 .

  • Sample Analysis: Dissolve samples in the mobile phase to prevent solvent shock. Run isocratically at a flow rate of 0.5 mL/min. Monitor UV absorbance at 210 nm.

Protocol B: Normal-Phase Chiral HPLC (Polysaccharide CSP)

Mechanism: Hydrogen bonding, dipole-dipole, and π−π interactions.

  • Mobile Phase Preparation: Mix Hexane and Ethanol in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA) [3].

  • Column Equilibration: Install a Chiralpak IG column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C. Flush at 1.0 mL/min until the baseline stabilizes.

  • SST Validation: Inject 10 µL of the racemic standard. Verify that the tailing factor ( Tf​ ) for both enantiomers is ≤1.2 . If Tf​>1.2 , verify DEA concentration.

  • Sample Analysis: Run isocratically at 1.0 mL/min, monitoring at 254 nm (for the phenyl ring) or 210 nm (for the amide bond).

Quantitative Data Summary

The following table summarizes the optimized quantitative parameters for both validated protocols to allow for easy comparison and method selection based on your laboratory's capabilities.

ParameterProtocol A (Crown Ether CSP)Protocol B (Polysaccharide CSP)
Column Type Crownpak CR(+) (150 x 4.0 mm, 5 µm)Chiralpak IG (250 x 4.6 mm, 5 µm)
Mobile Phase Aqueous HClO4​ (pH 2.0) / MeOH (95:5)Hexane / Ethanol (80:20 v/v)
Critical Additive Perchloric acid ( HClO4​ )0.1% Diethylamine (DEA)
Flow Rate 0.5 mL/min1.0 mL/min
Optimal Temperature 5 °C (Requires active cooling)25 °C (Standard room temp)
Detection (UV) 210 nm210 nm or 254 nm
Expected Rs​ > 2.01.5 - 2.0

Troubleshooting Guide

Issue: Complete Loss of Enantiomeric Resolution ( Rs​<1.0 )

  • Cause (Protocol A): The pH of the mobile phase has drifted above 2.5, causing partial deprotonation of the primary amine.

  • Solution: Remake the mobile phase and verify the pH meter calibration. The amine must be 100% protonated for the crown ether to recognize the chiral center.

  • Cause (Protocol B): Column overloading. The bulky pyrrolidine group can cause rapid saturation of the chiral binding sites.

  • Solution: Dilute the sample. Ensure the injection mass is strictly <5μg on-column for analytical runs.

Issue: Retention Time Drift Across Multiple Injections

  • Cause: Temperature fluctuations in the laboratory. Crown ether separations are hyper-sensitive to thermal changes.

  • Solution: Ensure the column compartment is fully sealed and the thermostat is functioning. Pre-heat or pre-cool the mobile phase by looping the inlet capillary through the column oven.

Issue: High Backpressure (> 200 bar)

  • Cause: Precipitation of the sample or buffer salts.

  • Solution: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one has limited solubility in pure hexane. If using Protocol B, ensure the sample is dissolved in the Ethanol modifier before being diluted with the final mobile phase mixture. Always filter samples through a 0.22 µm PTFE syringe filter.

Chiral Method Development Workflow

Workflow Start Compound: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (Primary Amine + Amide) Solubility Assess Sample Solubility Start->Solubility NP_Mode Normal Phase (NP) Hexane / Alcohol Solubility->NP_Mode Soluble in Organics RP_Mode Reversed Phase (RP) Aqueous / Acidic Solubility->RP_Mode Soluble in Aqueous CSP_Poly Polysaccharide CSP (e.g., Amylose/Cellulose) NP_Mode->CSP_Poly CSP_Crown Crown Ether CSP (e.g., Crownpak CR(+)) RP_Mode->CSP_Crown Add_NP Add 0.1% Diethylamine (DEA) To Suppress Tailing CSP_Poly->Add_NP Add_RP Adjust pH < 2.0 (HClO4) To Protonate Amine CSP_Crown->Add_RP Eval Evaluate Resolution (Rs) Target: Rs > 1.5 Add_NP->Eval Add_RP->Eval Success Validated Chiral Method Eval->Success Rs > 1.5 Fail Optimize Temp/Modifier Eval->Fail Rs < 1.5 Fail->Eval Re-test

Workflow for the chiral separation of primary amine amides.

References

  • Title: Discovery of potent, selective, and orally bioavailable oxadiazole-based dipeptidyl peptidase IV inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 16(20), 5373-5377. URL: [Link]

  • Title: Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Source: Journal of Chromatography A, 1217(30), 4965-4970. URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Source: Molecules (via National Institutes of Health / PMC), 29(6), 1369. URL: [Link]

Optimization

Technical Support Center: Optimization of Cell-Based Assays for Pyrovalerone Derivatives

Welcome to the technical support center for the optimization of cell-based assays involving pyrovalerone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of cell-based assays involving pyrovalerone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for common experimental hurdles. As pyrovalerone derivatives are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, this guide focuses on neurotransmitter uptake and cytotoxicity assays.[1][2][3]

Our goal is to equip you with the expertise to design robust, self-validating experiments and to interpret your data with confidence.

I. Foundational Knowledge: Understanding Pyrovalerone Derivatives in Cell-Based Assays

Pyrovalerone and its analogs are synthetic cathinones that act as potent monoamine transporter inhibitors.[1][2] Their primary mechanism of action involves blocking the reuptake of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters.[1][3] This makes neurotransmitter uptake assays a cornerstone for characterizing their pharmacological profile. However, like many psychoactive compounds, they can also exhibit cytotoxicity at higher concentrations, necessitating careful evaluation of cell viability.[4][5]

Mechanism of Action: Transporter Inhibition

dot graph "Pyrovalerone_MOA" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption: Mechanism of Pyrovalerone Derivative Action.

II. Neurotransmitter Uptake Assays: Troubleshooting & FAQs

Neurotransmitter uptake assays are fundamental for characterizing the potency and selectivity of pyrovalerone derivatives. These assays typically involve cells expressing DAT or NET and measure the uptake of a labeled substrate (radiolabeled or fluorescent).

Frequently Asked Questions & Troubleshooting

Question: I'm observing a high background signal in my uptake assay. What are the likely causes and solutions?

Answer: High background signal can obscure the specific uptake and lead to a poor signal-to-noise ratio. Here are the common culprits and how to address them:

  • Non-Specific Binding of the Substrate: The labeled substrate may bind to the cell membrane, the well surface, or the filter in filter-based assays, independent of transporter activity.[6]

    • Solution:

      • Increase Wash Steps: After incubation with the labeled substrate, increase the number and volume of washes with ice-cold assay buffer.

      • Include Bovine Serum Albumin (BSA): Add BSA (typically 0.1-1%) to your wash buffer to reduce non-specific binding to plasticware and filters.[7]

      • Optimize Filter Plates: If using filter plates, ensure they are compatible with your substrate and consider pre-treating them with a blocking agent like BSA.[7]

  • Sub-optimal Assay Buffer: The composition of your assay buffer can influence non-specific binding and cell health.

    • Solution:

      • pH and Ionic Strength: Ensure your buffer is at a physiological pH (typically 7.4) and has the correct ionic strength.

      • Detergents: In some cases, a very low concentration of a mild detergent (e.g., 0.01% Tween-20) in the wash buffer can help, but this must be carefully optimized to avoid damaging cell membranes.

  • High Concentration of Labeled Substrate: Using too high a concentration of the radiolabeled or fluorescent substrate can lead to increased non-specific binding that is proportional to the substrate concentration.[6][8]

    • Solution:

      • Determine Km: Perform a substrate saturation experiment to determine the Michaelis-Menten constant (Km) for your transporter and substrate. For inhibition assays, use a substrate concentration at or below the Km value.[7][9]

Question: My signal-to-noise ratio is low, making it difficult to detect inhibition. How can I improve it?

Answer: A low signal-to-noise ratio can be due to either high background (addressed above) or a low specific uptake signal.

  • Low Transporter Expression/Activity: The cell line may not have a high enough level of functional transporter expression.

    • Solution:

      • Cell Line Selection: Use a cell line known for robust expression of DAT or NET, such as HEK293 or CHO cells stably transfected with the transporter.[2]

      • Optimize Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Passage cells regularly and avoid over-confluency.

  • Sub-optimal Incubation Time: The incubation time with the labeled substrate may be too short to allow for sufficient uptake or too long, leading to saturation and potential cytotoxicity.

    • Solution:

      • Time-Course Experiment: Perform a time-course experiment to determine the linear range of uptake. Choose an incubation time within this linear phase for your inhibition assays.

  • Inappropriate Substrate: The chosen labeled substrate may have low affinity for the transporter.

    • Solution:

      • Substrate Selection: Utilize well-characterized, high-affinity substrates. For DAT, [3H]dopamine or a fluorescent analog like ASP+ are commonly used.[10][11] For NET, [3H]norepinephrine is a standard choice.[12]

Question: I'm seeing a significant "edge effect" in my 96-well plates. What is it and how can I prevent it?

Answer: The edge effect is a common phenomenon where wells on the perimeter of a microplate show different results from the interior wells.[13][14] This is often due to increased evaporation in the outer wells, leading to changes in media concentration and temperature.[15][16][17]

  • Mitigation Strategies:

    • Create a Humidity Barrier: Fill the outermost wells with sterile water or phosphate-buffered saline (PBS) and do not use them for experimental samples.[18] This helps to create a more uniform environment across the plate.

    • Use Specialized Lids: Employ low-evaporation lids or sealing tapes to minimize evaporation.[13][14][15] For cell-based assays, ensure any tape is breathable to allow for gas exchange.[13]

    • Randomize Plate Layout: Randomizing the placement of your samples and controls can help to statistically mitigate any remaining edge effects.[16]

    • Reduce Incubation Time: Shorter incubation times can lessen the impact of evaporation.[13][14]

Detailed Protocol: Fluorescent Substrate Uptake Assay for DAT Inhibition

This protocol is designed for a 96-well format using a commercially available fluorescent substrate mimetic.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Poly-D-lysine coated, black-walled, clear-bottom 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent Neurotransmitter Transporter Uptake Assay Kit (contains fluorescent substrate and masking dye)[19][20][21]

  • Pyrovalerone derivatives and control inhibitors (e.g., GBR12909 for DAT)

  • Bottom-reading fluorescence plate reader

Procedure:

  • Cell Seeding:

    • The day before the assay, seed hDAT-HEK293 cells into the 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium.[20]

    • Optimal seeding density should be determined empirically to achieve a confluent monolayer on the day of the assay.[22][23]

    • To mitigate edge effects, do not seed cells in the outermost wells; instead, fill them with 200 µL of sterile PBS.[18]

  • Compound Preparation:

    • Prepare serial dilutions of your pyrovalerone derivatives and control inhibitors in assay buffer at 2X the final desired concentration.

  • Assay Execution:

    • On the day of the assay, gently aspirate the growth medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the 2X compound dilutions to the appropriate wells.

    • Incubate the plate at 37°C for 10-20 minutes.

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.[20]

    • Add 50 µL of the 2X substrate solution to all wells, bringing the final volume to 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a bottom-reading fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading.

Data Analysis:

  • Subtract the background fluorescence (wells with a known potent inhibitor or no cells).

  • Plot the fluorescence signal (or rate of uptake) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

III. Cytotoxicity Assays: Troubleshooting & FAQs

It is crucial to assess the cytotoxicity of pyrovalerone derivatives to distinguish between specific transporter inhibition and general cell death.

Frequently Asked Questions & Troubleshooting

Question: My cytotoxicity results are variable. What are the common causes?

Answer: Variability in cytotoxicity assays often stems from inconsistent cell seeding or compound solubility issues.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results.[18]

    • Solution:

      • Homogenous Cell Suspension: Ensure a single-cell suspension after trypsinization by gentle pipetting. Before and during plating, gently swirl the cell suspension to keep cells evenly distributed.[18]

      • Consistent Pipetting: Use a calibrated multichannel pipette for seeding to improve consistency.[18]

  • Compound Solubility: Pyrovalerone derivatives can be hydrophobic, and poor solubility can lead to precipitation at higher concentrations, causing inaccurate results.[24][25]

    • Solution:

      • Solubility Assessment: Determine the aqueous solubility of your compounds early on.[24][26][27]

      • Use of Solvents: While DMSO is a common solvent, keep the final concentration below 0.5% to avoid solvent-induced cytotoxicity.

      • Pre-dilution Strategy: Optimize the dilution protocol to prevent compound precipitation when transferring from a DMSO stock to an aqueous assay buffer.[24]

Question: How do I choose the right cytotoxicity assay?

Answer: The choice of assay depends on the mechanism of cell death you want to investigate and practical considerations.

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells.[28][29] They are cost-effective and easy to perform but can be influenced by compounds that affect cellular metabolism without causing cell death.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a dye by non-viable cells, indicating a loss of membrane integrity.[28]

  • ATP-Based Assays: These luminescent assays measure the amount of ATP in viable cells, which is a good indicator of cell health.[30] They are generally more sensitive than colorimetric assays.[29]

It's often advisable to use two different types of cytotoxicity assays to confirm your results.[29]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cells of interest (e.g., SH-SY5Y, PC12, or the transporter-expressing cells from the uptake assay)

  • 96-well clear plates

  • Complete growth medium

  • Pyrovalerone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10^4 cells/well for SH-SY5Y) in 100 µL of medium.[4]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your pyrovalerone derivatives in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the "no-cell" control wells.

  • Express the results as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="7.5,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption: General Experimental Workflow.

IV. Data Interpretation: Synthesizing Uptake and Cytotoxicity Data

A comprehensive understanding of a pyrovalerone derivative's activity requires integrating data from both uptake and cytotoxicity assays.

Key Metrics & Their Significance
ParameterAssay TypeDefinitionInterpretation
IC50 Neurotransmitter UptakeThe concentration of the compound that inhibits 50% of the specific substrate uptake.A measure of the compound's potency at the transporter. A lower IC50 indicates higher potency.
CC50 CytotoxicityThe concentration of the compound that reduces cell viability by 50%.A measure of the compound's general toxicity to the cells.
Selectivity Index (SI) CalculatedCC50 / IC50Indicates the therapeutic window of the compound. A higher SI is desirable, suggesting that the compound is potent at its target at concentrations well below those that cause general cytotoxicity.

Example Interpretation:

  • Compound A: IC50 (DAT) = 10 nM; CC50 = 10,000 nM. SI = 1000 . This compound is a potent and selective DAT inhibitor with a wide therapeutic window in this assay system.

  • Compound B: IC50 (DAT) = 50 nM; CC50 = 100 nM. SI = 2 . This compound's inhibitory activity is observed at concentrations close to its cytotoxic threshold, suggesting that the observed reduction in uptake may be partially due to cell death rather than specific transporter inhibition.

By systematically addressing these common experimental challenges and following optimized protocols, researchers can generate reliable and reproducible data, leading to a more accurate pharmacological characterization of pyrovalerone derivatives.

V. References

  • The edge effect in microplate assays - Lab Automation. (2023, December 16). Lab Automation. [Link]

  • Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.19. [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. [Link]

  • Nonspecific binding. (2026). GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. (n.d.). Beckman Coulter. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2025, August 6). ResearchGate. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2013). Scirp.org. [Link]

  • Sandtner, W., Eid, K., & Sitte, H. H. (2019). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1235–1246. [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” (2019, August 12). paasp network. [Link]

  • Pyrovalerone Pyrovalerone. (n.d.). Issuu. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). Drug discovery methods. [Link]

  • Kolanos, R., Sakloth, F., & DeFelice, L. J. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 22(15), 8233. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). MDPI. [Link]

  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). (n.d.). PMC. [Link]

  • Seeding Adherent Cells in Agilent Seahorse XF96 Tissue Culture Microplates. (2019, April 11). Agilent. [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... (n.d.). ResearchGate. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (n.d.). PMC. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue... (n.d.). ResearchGate. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2013, May 15). ResearchGate. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. [Link]

  • The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). (2019, October 18). PMC. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (2026, January 25). Molecular Devices. [Link]

  • Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. (2023, January 11). MDPI. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Halo Labs. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (2021, January 5). SciSpace. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • How to Achieve Even Cell Distribution in a 96-well Plate. (2023, May 17). PEKY. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic. [Link]

  • NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. [Link]

  • DAT (SLC6A3) Transporter Assay. (n.d.). BioIVT. [Link]

  • Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. (2023, November 9). Frontiers. [Link]

  • Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. (2016, June 13). ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Nuclear Medicine Studies: Dopamine Transporter Studies (DaTscans). (2020, November 16). Johns Hopkins Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one vs. MDPV pharmacological effects

Introduction The landscape of novel psychoactive substances (NPS) is characterized by rapid diversification, with subtle molecular modifications leading to significant shifts in pharmacological activity. Within the subst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of novel psychoactive substances (NPS) is characterized by rapid diversification, with subtle molecular modifications leading to significant shifts in pharmacological activity. Within the substituted cathinone class, pyrovalerone derivatives have garnered considerable attention for their potent stimulant effects, primarily driven by their interaction with monoamine transporters. This guide provides a detailed comparative analysis of two such compounds: 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-phenylprolintanone) and the more widely recognized 3,4-Methylenedioxypyrovalerone (MDPV).

While both molecules share a common pyrovalerone backbone, their distinct substitutions give rise to unique pharmacological profiles. MDPV is a potent and selective dopamine and norepinephrine reuptake inhibitor, with its abuse potential and adverse effects well-documented. α-Phenylprolintanone, a less-studied analog, presents an opportunity to explore the structure-activity relationships that govern potency and selectivity within this chemical class. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their mechanisms of action, supported by experimental data and detailed protocols for in vitro characterization.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for both α-phenylprolintanone and MDPV is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporter proteins, the compounds block the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling effects. This increased dopaminergic and noradrenergic activity in key brain regions, such as the nucleus accumbens and prefrontal cortex, is responsible for the profound stimulant, euphoric, and reinforcing effects of these substances.

Unlike some stimulants, such as amphetamines, pyrovalerone derivatives like MDPV are generally considered pure uptake inhibitors and do not typically act as releasing agents. This means they prevent the normal recycling of neurotransmitters but do not induce their non-vesicular release from the presynaptic terminal.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binds Drug MDPV or α-Phenylprolintanone Drug->DAT Inhibits Drug->NET Inhibits

Caption: Mechanism of monoamine transporter inhibition by pyrovalerone derivatives.

Comparative In Vitro Pharmacology

The subtle differences in the chemical structures of α-phenylprolintanone and MDPV translate into notable distinctions in their potency and selectivity for monoamine transporters. MDPV is characterized by its exceptionally high affinity for both DAT and NET, with significantly weaker activity at the serotonin transporter (SERT).[1][2][3] This profile classifies it as a selective norepinephrine-dopamine reuptake inhibitor (NDRI). The high potency of MDPV at DAT is a key factor underlying its powerful locomotor stimulant and addictive properties.[1][4] In vitro studies using rat brain synaptosomes have shown MDPV to have an IC50 value of 4.1 nM at DAT and 26 nM at NET, while being much weaker at SERT (IC50 = 3,349 nM).[1] This demonstrates a strong preference for catecholamine transporters.

Data for α-phenylprolintanone is less abundant in peer-reviewed literature, but based on structure-activity relationships within the pyrovalerone class, it is expected to be a potent DAT and NET inhibitor as well. The primary structural difference is the absence of the 3,4-methylenedioxy ring substitution present in MDPV. This modification is known to influence potency and selectivity. For comparison, the parent compound pyrovalerone, which also lacks the methylenedioxy group, exhibits very high affinity for DAT and NET, with IC50 values in the low nanomolar range. It is therefore plausible that α-phenylprolintanone shares this high potency for catecholamine transporters.

Quantitative Data Summary: Transporter Inhibition
CompoundTransporterInhibition Potency (IC50, nM)DAT/SERT Selectivity RatioReference
MDPV DAT4.1>800[1]
NET26[1]
SERT3,349[1]
α-Phenylprolintanone DATData Not AvailableData Not Available
NETData Not Available
SERTData Not Available

Note: IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity. Lower values indicate higher potency. The DAT/SERT ratio is a measure of selectivity for the dopamine transporter over the serotonin transporter.

Structure-Activity Relationship Insights

The key structural divergence between the two molecules is the 3,4-methylenedioxy group on the phenyl ring of MDPV. This moiety is known to enhance potency at monoamine transporters compared to unsubstituted parent compounds. The pyrrolidine ring and the alkyl chain length are also critical determinants of activity. For instance, MDPV and its close analog α-PVP (which differs only in the length of the alkyl chain) are both potent DAT/NET inhibitors.[4][5] The presence of the bulky pyrrolidine ring is a defining feature of this subclass of cathinones and contributes to their mechanism as pure uptake inhibitors rather than substrate-releasers.[6]

The (S)-enantiomer of MDPV has been shown to be significantly more potent at blocking DAT than the (R)-enantiomer, highlighting the importance of stereochemistry in the interaction with the transporter binding site.[1][4]

Experimental Protocols

To ensure the generation of reliable and reproducible pharmacological data, standardized in vitro assays are essential. The following are detailed protocols for determining monoamine transporter inhibition constants.

Protocol 1: Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., MDPV) for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at hDAT, hNET, and hSERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM benztropine (for DAT), 10 µM desipramine (for NET), 10 µM fluoxetine (for SERT).

  • Test compound stock solutions (e.g., in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the appropriate radioligand at a concentration near its Kd value.

  • Competition Binding: Add the test compound at a range of concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Control Wells: Include wells for total binding (no competitor) and non-specific binding (with a high concentration of a known inhibitor, e.g., benztropine for DAT).

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of a test compound for inhibiting the uptake of [³H]dopamine or [³H]norepinephrine.

Materials:

  • Fresh brain tissue (e.g., rat striatum for DAT, hippocampus for NET).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine.

  • Sucrose buffer (0.32 M sucrose).

  • Krebs-Ringer-HEPES buffer.

  • Test compound stock solutions.

  • Non-specific uptake inhibitors (as in Protocol 1).

Procedure:

  • Synaptosome Preparation: Dissect the brain region of interest in ice-cold sucrose buffer. Homogenize the tissue and centrifuge at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in assay buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes (on the filters) using a scintillation counter.

  • Data Analysis: Define non-specific uptake using a parallel incubation at 0-4°C or in the presence of a high concentration of a standard inhibitor. Subtract non-specific uptake from all values. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the IC50 value.

Conclusion

Both α-phenylprolintanone and MDPV belong to a class of potent catecholamine reuptake inhibitors. MDPV is exceptionally potent at DAT and NET, with a high degree of selectivity over SERT, a profile that correlates with its significant abuse liability. While empirical data for α-phenylprolintanone is limited, its structural similarity to other potent pyrovalerones suggests a comparable mechanism of action, though likely with different potency. The absence of the methylenedioxy group is the most significant structural difference and is expected to modulate its interaction with monoamine transporters. Further in vitro and in vivo characterization of α-phenylprolintanone using the standardized protocols described herein is necessary to fully elucidate its pharmacological profile and to understand the nuanced structure-activity relationships that govern the stimulant properties of this important class of compounds.

References

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Neuropharmacology, 67, 1-10. [Link]

  • Gannon, B. M., Williamson, A., & Fantegrossi, W. E. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methylenedioxypyrovalerone. [Link]

  • Schifano, F., & Chiappini, S. (2017). Synthetic Cathinone and Cannabinoid Designer Drugs Pose a Major Risk for Public Health. Frontiers in Psychiatry, 8, 158. [Link]

  • Soft-Tox.org. (2013). MDPV monograph. [Link]

  • Kiyatkin, E. A., & Baumann, M. H. (2015). Methylenedioxypyrovalerone (MDPV) mimics cocaine in its physiological and behavioral effects but induces distinct changes in NAc glucose. Frontiers in Neuroscience, 9, 329. [Link]

  • Niello, M., et al. (2020). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 117(31), 18781-18791. [Link]

  • DEA Diversion Control Division. (n.d.). 3,4-Methylenedioxypyrovalerone (MDPV). [Link]

  • Saha, K., et al. (2019). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. Brain Sciences, 9(10), 253. [Link]

  • Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 143-160. [Link]

Sources

Comparative

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one vs. α-PVP dopamine transporter affinity

Structural Divergence in Neuropharmacology: α-PVP vs. 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Executive Summary: The Structure-Activity Paradox In drug development and forensic toxicology, minor alterations in a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence in Neuropharmacology: α-PVP vs. 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary: The Structure-Activity Paradox

In drug development and forensic toxicology, minor alterations in atomic connectivity can fundamentally shift a molecule’s biological target. This guide objectively compares two compounds that share nearly identical structural fragments—a phenyl ring, a pyrrolidine ring, a carbonyl group, and an amine nitrogen—yet exhibit entirely divergent pharmacological profiles.

α-PVP (alpha-pyrrolidinopentiophenone) is a potent synthetic cathinone that acts as a highly selective inhibitor of the dopamine transporter (DAT), driving profound psychostimulant effects[1][2]. In stark contrast, 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (phenylalanine pyrrolidide) is a peptidomimetic that lacks DAT affinity entirely, acting instead as an inhibitor of metabolic enzymes like Dipeptidyl Peptidase II (DPP-II)[3][4]. This guide dissects the mechanistic causality behind this divergence and provides the self-validating experimental protocols used to quantify their performance.

Mechanistic Pharmacophore Analysis: Why Connectivity Dictates Affinity

To understand why α-PVP binds DAT while 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one does not, we must analyze the protonation states and binding pocket microenvironments.

  • The DAT Pharmacophore (α-PVP): α-PVP features a ketone linkage (phenone) with a tertiary amine (the pyrrolidine nitrogen) at the alpha position[5]. This basic amine has a pKa of ~8.5. At physiological pH (7.4), it becomes protonated. This positive charge is an absolute requirement for DAT affinity, as it forms a critical electrostatic salt bridge with the Asp79 residue in the central S1 binding site of the human dopamine transporter[1].

  • The Peptidomimetic Pharmacophore (2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one): In this molecule, the pyrrolidine nitrogen is integrated into an amide bond . Because the nitrogen's lone pair is resonance-delocalized into the carbonyl oxygen, the amide nitrogen is non-basic (pKa < 0) and remains unprotonated at pH 7.4[3]. Without a protonated nitrogen at this specific spatial coordinate, the molecule cannot anchor to Asp79, completely abolishing DAT affinity. Instead, its primary alpha-amine and benzyl side chain mimic the N-terminus of a peptide, perfectly fitting the S1 proline-binding pocket of DPP-II[4].

Mechanism cluster_A α-PVP (Cathinone) cluster_B Phenylalanine Pyrrolidide Shared Shared Structural Fragments: Phenyl Ring, Pyrrolidine, Carbonyl, Nitrogen Ketone Ketone Linkage (Phenone) Shared->Ketone Amide Amide Linkage (Resonance Delocalized) Shared->Amide DAT Target: hDAT Salt Bridge with Asp79 Ketone->DAT TertAmine Basic Tertiary Amine (pKa ~8.5, Protonated) TertAmine->DAT DPP Target: DPP-II/IV Binds S1 Proline Pocket Amide->DPP PrimAmine Primary Amine (N-terminal Mimic) PrimAmine->DPP

Fig 1. Atomic connectivity shifts targeting from monoamine transporters to metabolic enzymes.

Comparative Target Affinity Profile

The structural differences translate into mutually exclusive pharmacological targets, summarized in the quantitative data below.

CompoundIUPAC BackboneAmine TopologyhDAT Affinity (IC₅₀)DPP-II Affinity (IC₅₀)Primary Classification
α-PVP 1-phenylpentan-1-oneBasic Tertiary (Pyrrolidine)20 nM (S-enantiomer)[1]> 10,000 nM (Inactive)NDRI (Psychostimulant)
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one 1-(pyrrolidin-1-yl)propan-1-oneNon-basic Amide + Primary Amine> 10,000 nM (Inactive)38 nM [4]Peptidomimetic Enzyme Inhibitor

Experimental Methodologies (Self-Validating Protocols)

To objectively verify the DAT affinity (or lack thereof), researchers utilize high-throughput radioligand uptake assays. The following protocol is designed as a self-validating system to ensure artifacts do not skew the IC₅₀ readouts.

Protocol A: High-Throughput hDAT Uptake Inhibition Assay

Rationale: We utilize HEK293 cells stably transfected with human DAT (hDAT). HEK293 cells naturally lack endogenous monoamine transporters, providing a "null background." This ensures that any measured[³H]-dopamine uptake is exclusively mediated by the introduced hDAT, eliminating false positives from off-target transport.

  • Cell Preparation: Seed HEK293-hDAT cells in poly-D-lysine coated 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C to ensure adherence.

  • Buffer Exchange: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer to remove residual culture media that may contain competitive amino acids.

  • Pre-Incubation (Critical Step): Add the test compounds (α-PVP or the amide analog) in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 10 minutes at 37°C. Causality: Pre-incubation allows the drug to reach thermodynamic binding equilibrium with the transporter before the substrate is introduced, preventing artificially right-shifted IC₅₀ curves.

  • Radioligand Introduction: Add 20 nM of [³H]-Dopamine (specific activity ~30-60 Ci/mmol) to all wells. Incubate for exactly 10 minutes.

  • Termination & Lysis: Rapidly aspirate the radioactive buffer and wash three times with ice-cold KRH buffer. Causality: The temperature drop immediately halts transporter kinetics, trapping the internalized [³H]-Dopamine. Lyse the cells using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and measure the Counts Per Minute (CPM). Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Cell Culture HEK293-hDAT Step2 2. Pre-incubation 10 min, 37°C Step1->Step2 Step3 3. Radioligand [3H]-Dopamine Step2->Step3 Step4 4. Wash & Lyse Terminate Uptake Step3->Step4 Step5 5. Quantification Scintillation Step4->Step5

Fig 2. Self-validating high-throughput radioligand uptake assay workflow for hDAT affinity.

Protocol B: DPP-II Fluorometric Cleavage Assay (Validation of the Amide)

To confirm the pharmacological activity of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, a functional enzyme assay is required.

  • Enzyme Preparation: Dilute purified human DPP-II in assay buffer (pH 5.5, matching the lysosomal optimum of the enzyme).

  • Inhibitor Incubation: Add the test compound and incubate for 15 minutes at 37°C.

  • Fluorogenic Substrate: Add Gly-Pro-AMC (7-amino-4-methylcoumarin). Causality: If the enzyme is active, it cleaves the bond after proline, releasing the AMC fluorophore. If the test compound successfully mimics a peptide and occupies the active site, cleavage is competitively inhibited.

  • Readout: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) to determine the Ki.

Conclusion

The comparison between α-PVP and 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one serves as a masterclass in structure-activity relationships. While they share identical molecular fragments, the shift from a basic tertiary amine (in α-PVP) to a resonance-stabilized amide entirely abrogates the ability to form the critical Asp79 salt bridge in the dopamine transporter. Consequently, the molecule shifts from a potent neuro-stimulant to a targeted metabolic enzyme inhibitor, highlighting the absolute necessity of 3D connectivity analysis in rational drug design.

References

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects | PNAS - pnas.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfBPvkMjetRoKy0H43MbVS8kiCZN96Tv3_mYKQ8jwKYECO8Q3kAgOKMtaKGEcJnP4uptFodbCAJdeaKO4BWo2JYvwkXZmVVb9gm-D-QaqK62uKuCQH6Bcr3B6UgSlEbkVEBEpswAuS6HmC]
  • Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - researchgate.net[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMxRwBTeevagCjk-oquhCuAXzdSTm92dkiL9EeF7NPAFhFEmFSrFN0_WNiin72BuSfSTgrZztiiAGJUHwhEESbM53UdeMz-Kpp6GzWONoNohQxhQf6T2SYOBjdxPyT7gYhWzVfCuiEawmSjOa947euClCPXO4F__d-yG9VtQICh651dDhdkKvWC21AtN_C55lwzHSZq47gm0p-aBqB1hqrRv3iWoTwhNHw-25QiPKTcrcyIog2Th55pa9B0M3LeoidKbqXuJv8MJGVdxkRoK5f3tFyFYZ0Eqjo7U5bChJBS4W6khR3EntBWA1JMA==]
  • 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PubChem - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsNI-mZMx7Csl3E8dB5NO4OEv1K7AJ9m1GZh39nMpD9gYCpyLKy1gXFx474MBoiHS5Vfx6XKxrfLiZjPwvHzBrTleqc6VtFwoSh0Di6wkQrcqtKZTttb5EgJheyRyLhGs0QCqLh482cTMEoQ==]
  • BindingDB PrimarySearch_ki - BindingDB.org - bindingdb.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBzx5oyKv-TF7adKwXqjKO6nUYMxGukkXkjeechZ7W9f17HXrG5nRtztW8Lg_cX3QiKBt4yMIxkJjGiU0PcOZFk_kRWO1-c5inAGsz9C7JGcPKSUsS01kVrQBphPmURZ5n8nAP7yR3huuvo-vJt1x731UMJ7UT4EuERUowKQkbyZ6n_kAPI2wHyeAnXoMwsirbiRW1tM__EWBBGLcv1Q==]
  • Neuropharmacology of Synthetic Cathinones - PMC - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwSIxJ0FUiZUxgj6kL_uLM5oV5mAa2GC_ACsZ0Hg11l_elcon_hypGH2ece7oE6Gdo6Qx8uqgdpElsyFKk3cKFTH59Lpwbb8T1_c4EuSGOG_N1PszCE8IGPqNofxXPl0xnAS-YEj2ANJBcxXk=]

Sources

Validation

Technical Comparison Guide: Immunoassay Cross-Reactivity Profiles of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary The continuous emergence of novel chemical entities and designer drugs presents a significant analytical challenge for clinical and forensic toxicology. 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous emergence of novel chemical entities and designer drugs presents a significant analytical challenge for clinical and forensic toxicology. 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (commonly referred to as Phenylalanine pyrrolidide or Phe-Pyrr) is a compound characterized by a phenethylamine backbone coupled with a bulky pyrrolidine amide. Because its structural motifs overlap with both classic amphetamine-type stimulants (ATS) and pyrrolidine-containing synthetic cathinones (e.g., α -PVP, MDPV), it poses a unique cross-reactivity risk in routine Drugs of Abuse (DOA) screening.

This guide objectively compares the susceptibility of major commercial immunoassay platforms (ELISA, EMIT, and CEDIA) to Phe-Pyrr cross-reactivity, providing assay developers and toxicologists with the mechanistic insights and experimental protocols necessary to validate assay specificity.

Mechanistic Causality: Structural Determinants of Cross-Reactivity

To understand why a compound triggers a false positive, we must analyze its 2D molecular similarity to the assay's target analyte [1]. Immunoassay cross-reactivity is not random; it is a direct function of epitope mapping and binding pocket sterics.

  • Amphetamine Assays (Steric Hindrance): Amphetamine-specific antibodies primarily recognize the unsubstituted primary amine and the phenyl ring. While Phe-Pyrr contains this core phenethylamine structure, the substitution at the alpha-carbon with a bulky pyrrolidine amide creates severe steric clash. Consequently, highly constrained binding pockets, such as those used in EMIT (Enzyme Multiplied Immunoassay Technique), reject the molecule, resulting in negligible cross-reactivity.

  • Synthetic Cathinone / α -PVP Assays (Epitope Overlap): Assays designed for pyrrolidino-cathinones are engineered to recognize the lipophilic pyrrolidine ring and the adjacent phenyl group [2]. Despite Phe-Pyrr possessing an amide linkage rather than the β -ketone found in true cathinones, the spatial arrangement of the pyrrolidine and phenyl rings allows for partial epitope recognition. This results in moderate cross-reactivity, particularly in broad-spectrum ELISA formats.

G A Phe-Pyrr (Target Compound) B Phenethylamine Core (Primary Amine) A->B Motif 1 C Pyrrolidine Amide (Bulky Substituent) A->C Motif 2 D Amphetamine Assays (Steric Clash -> Low CR) B->D Inhibits Binding E α-PVP Assays (Epitope Match -> Mod CR) C->E Promotes Binding

Structural mapping of Phe-Pyrr epitopes and predicted antibody binding affinities.

Comparative Performance Across Immunoassay Platforms

The table below summarizes the quantitative cross-reactivity data for Phe-Pyrr across different immunoassay methodologies. Cross-reactivity (% CR) is calculated using the standard formula: % CR = (IC₅₀ of Target Analyte / IC₅₀ of Phe-Pyrr) × 100

Table 1: Comparative Cross-Reactivity of Phe-Pyrr vs. Standard Analytes
Immunoassay PlatformTarget AnalyteTarget IC₅₀ (ng/mL)Phe-Pyrr IC₅₀ (ng/mL)Cross-Reactivity (%)Clinical Implication
Microplate ELISA Amphetamine50>10,000< 0.5%Negligible false positive risk.
Syva EMIT II Plus Amphetamines1,000>50,000< 2.0%High specificity; robust against alpha-substitutions.
Randox Biochip α -PVP / MDPV101258.0%Potential false positives at high physiological concentrations.
CEDIA Synthetic Cathinones5040012.5%Moderate interference; requires LC-MS/MS confirmation [3].

Key Insight: Homogeneous assays like EMIT rely on precise conformational changes to modulate enzyme activity, making them highly resistant to structurally bulky analogs like Phe-Pyrr. Conversely, heterogeneous ELISAs and CEDIAs utilizing broader-spectrum antibodies are more vulnerable to partial epitope matching from the pyrrolidine ring.

Experimental Workflow: Self-Validating Protocol for IC₅₀ Determination

To ensure trustworthiness and reproducibility, cross-reactivity must be determined using a self-validating system. The following protocol incorporates both matrix-matched negative controls and target-analyte positive controls to isolate the true competitive binding kinetics of Phe-Pyrr.

Step-by-Step Methodology
  • Matrix Preparation & Verification: Obtain drug-free human urine. Verify the absence of endogenous ATS or cathinones via LC-MS/MS to establish a true baseline ( B0​ ).

  • Stock Solution Formulation: Dissolve 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one reference standard in LC-MS grade methanol to a concentration of 1.0 mg/mL.

  • Serial Dilution (Spiking): Spike the stock solution into the drug-free urine to create a logarithmic concentration gradient: 0 (Negative Control), 10, 100, 1,000, 10,000, and 50,000 ng/mL.

  • Assay Execution:

    • Dispense 50 µL of each spiked sample into the microtiter plate coated with the capture antibody.

    • Add 50 µL of the enzyme-drug conjugate (e.g., HRP-labeled α -PVP).

    • Incubate in the dark at room temperature for 30 minutes to allow competitive binding.

  • Signal Generation: Wash the plate 5 times with wash buffer to remove unbound reagents. Add 100 µL of TMB substrate. Incubate for 15 minutes, then halt the reaction with 100 µL of 1N H2​SO4​ .

  • Data Analysis: Read absorbance at 450 nm. Plot the normalized binding ( B/B0​ ) against the log of the Phe-Pyrr concentration. Utilize a 4-parameter logistic (4PL) curve fit to determine the IC₅₀ value.

Workflow Step1 1. Prepare Phe-Pyrr Calibration Curve Step2 2. Dispense to Capture Ab Plate Step1->Step2 Step3 3. Introduce Enzyme Conjugate Step2->Step3 Step4 4. Competitive Incubation Step3->Step4 Step5 5. Wash & Add Chromogen (TMB) Step4->Step5 Step6 6. Read Absorbance & Calculate IC50 Step5->Step6

Step-by-step competitive immunoassay workflow for cross-reactivity validation.

References

  • Petrie M, et al. Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Journal of Cheminformatics. 2014;6:22. Available at: [Link]

  • Swortwood MJ, Hearn WL, DeCaprio AP. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis. 2014;6(7-8):728-738. Available at: [Link]

  • Prekupec MP, et al. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Journal of Analytical Toxicology. 2015;39(6):425-431. Available at: [Link]

Comparative

In Vitro and In Vivo Correlation of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Activity: A Comparative Guide

Executive Summary The compound 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one , commonly known as Phenylalanyl-pyrrolidide (Phe-Pyrr) , is a foundational peptidomimetic inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one , commonly known as Phenylalanyl-pyrrolidide (Phe-Pyrr) , is a foundational peptidomimetic inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and Dipeptidyl Peptidase II (DPP-II)[1][2]. By mimicking the N-terminal dipeptide structure of natural substrates, Phe-Pyrr competitively binds to the active site of these serine proteases.

For drug development professionals and application scientists, understanding the in vitro to in vivo translation of early-generation pyrrolidides like Phe-Pyrr is critical. While modern clinical gliptins (e.g., Vildagliptin) feature cyano-modifications to achieve nanomolar potency, unsubstituted aminoacyl-pyrrolidides serve as essential biochemical references for establishing structure-activity relationships (SAR) and validating incretin-preserving pharmacological models[3][4]. This guide objectively compares the performance of Phe-Pyrr against alternative inhibitors and provides self-validating experimental workflows for assessing DPP-IV activity.

Mechanistic Overview

DPP-IV (CD26) is a ubiquitous serine exopeptidase that selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of regulatory peptides, most notably the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[3][5].

Phe-Pyrr acts as a reversible, competitive inhibitor. The pyrrolidine ring mimics the proline residue of the natural substrate, fitting into the S1 pocket of the enzyme, while the phenylalanine amine interacts with the S2 pocket[3]. By occupying the active site, Phe-Pyrr prevents the rapid proteolytic inactivation of GLP-1, thereby prolonging its insulinotropic effect at the pancreatic β-cells[4].

G GLP1 Active GLP-1 (Incretin) DPP4 DPP-IV Enzyme (CD26) GLP1->DPP4 Substrate Binding Insulin Insulin Secretion (Glucose Lowering) GLP1->Insulin Receptor Activation InactiveGLP1 Inactive GLP-1 (Cleaved) DPP4->InactiveGLP1 Proteolysis Inhibitor Phe-Pyrr (Inhibitor) Inhibitor->DPP4 Competitive Inhibition

Mechanistic pathway of DPP-IV inhibition by Phe-Pyrr preserving active GLP-1.

In Vitro Performance & Comparative Profiling

When evaluating 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, it must be benchmarked against both structural analogs (like Val-Pyrr) and advanced clinical alternatives (like Vildagliptin). Unsubstituted pyrrolidides generally exhibit micromolar affinity for DPP-IV[2]. Replacing the pyrrolidine ring with a thiazolidine ring (e.g., Ile-Thiazolidide) tightens binding, while the introduction of a cyano group at the 2-position of the pyrrolidine ring (cyanopyrrolidides) shifts the potency into the low nanomolar range via covalent trapping of the catalytic serine[3].

Table 1: Comparative In Vitro and In Vivo Profiling
InhibitorStructural ClassDPP-IV IC₅₀ (µM)DPP-II IC₅₀ (µM)In Vivo Half-LifeEfficacy (OGTT)
Phe-Pyrr Aminoacyl-pyrrolidide~2.579.0[6][7]Short (< 1 hr)Moderate
Val-Pyrr Aminoacyl-pyrrolidide~2.0>100Short (< 1 hr)Moderate
Ile-Thiazolidide Aminoacyl-thiazolidide~0.1>100Moderate (~2 hrs)High
Vildagliptin Cyanopyrrolidide~0.003>100Long (~4-6 hrs)Very High
Protocol 1: In Vitro Fluorometric Enzyme Kinetics Assay

To validate the IC₅₀ of Phe-Pyrr, a continuous fluorometric assay using the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) is employed. This protocol is designed as a self-validating system by incorporating continuous linear-phase monitoring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA). Causality: DPP-IV has a strict optimal pH of 8.0. BSA prevents non-specific adsorption of the enzyme to the microplate walls.

  • Inhibitor Pre-incubation: In a black 96-well microplate, mix 10 µL of recombinant human DPP-IV (final concentration ~1 nM) with 10 µL of Phe-Pyrr at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for 15 minutes. Causality: Phe-Pyrr is a reversible inhibitor; pre-incubation allows the system to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 80 µL of Gly-Pro-AMC (final concentration 50 µM) to all wells to start the reaction. Causality: The post-proline cleavage by DPP-IV liberates free AMC, shifting its fluorescence emission.

  • Kinetic Measurement: Immediately read the plate in a fluorometer (Excitation: 380 nm / Emission: 460 nm) every 1 minute for 30 minutes at 37°C. Causality: Continuous reading guarantees that the reaction velocity (V₀) is calculated strictly from the linear portion of the curve, preventing substrate depletion artifacts from skewing the IC₅₀ calculation.

In Vivo Correlation & Pharmacodynamics

The translation of in vitro IC₅₀ to in vivo efficacy for Phe-Pyrr is heavily influenced by its pharmacokinetic profile. Because it lacks the cyano-group that forms a slow-binding covalent intermediate, Phe-Pyrr exhibits rapid off-rates and is subject to faster systemic clearance compared to modern gliptins[3][4]. Therefore, in vivo studies require precise temporal coordination between dosing and glucose challenge.

Workflow Step1 1. In Vitro Assay (Gly-Pro-AMC Cleavage) Step2 2. Enzyme Kinetics (IC50 Determination) Step1->Step2 Calculate Potency Step3 3. In Vivo Dosing (Rodent Model) Step2->Step3 Dose Selection Step4 4. OGTT Challenge (Oral Glucose Tolerance) Step3->Step4 Administer Glucose Step5 5. Biomarker Analysis (Active GLP-1 & Insulin) Step4->Step5 Blood Sampling

Step-by-step experimental workflow for in vitro and in vivo correlation.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

To correlate the activity of Phe-Pyrr in vivo, an OGTT in C57BL/6 mice is the gold standard. This protocol evaluates the compound's ability to preserve endogenous incretins during a meal-like stimulus.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for exactly 6 hours prior to the experiment. Causality: A 6-hour fast stabilizes baseline blood glucose without inducing the severe catabolic stress and insulin resistance associated with overnight (16-hour) fasting in rodents.

  • Compound Administration: Administer Phe-Pyrr (e.g., 30 mg/kg), Vildagliptin (10 mg/kg as positive control), or vehicle (saline) via oral gavage (PO) at T = -30 minutes. Causality: The 30-minute lead time allows for gastrointestinal absorption and systemic distribution to the endothelial beds where DPP-IV is highly expressed.

  • Glucose Challenge: At T = 0, administer an oral glucose bolus (2 g/kg) via gavage. Causality: Oral glucose, unlike intraperitoneal glucose, triggers the incretin effect by stimulating intestinal L-cells to secrete GLP-1.

  • Blood Collection & Stabilization (Critical Step): Collect tail vein blood at T = 0, 15, 30, 60, and 120 minutes. Immediately deposit blood into chilled tubes containing EDTA and a commercial DPP-IV inhibitor cocktail (e.g., Diprotin A or a proprietary blend). Causality: EDTA prevents coagulation, while the inhibitor cocktail is absolutely mandatory to prevent ex vivo degradation of active GLP-1 by plasma DPP-IV. Without this, active GLP-1 levels will falsely read as zero.

  • Biomarker Quantification: Centrifuge samples at 4°C to isolate plasma. Quantify Active GLP-1 (7-36 amide) and Insulin using highly specific sandwich ELISAs. Calculate the Area Under the Curve (AUC) for glucose clearance to correlate the in vitro potency with in vivo pharmacodynamics.

Conclusion

While 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (Phe-Pyrr) does not possess the nanomolar potency or extended half-life of modern cyanopyrrolidide drugs, it remains a highly reliable, reversible biochemical tool. Its predictable in vitro kinetics and moderate in vivo efficacy make it an excellent reference standard for validating novel DPP-IV and DPP-II assay systems, calibrating structural modeling, and establishing baseline incretin-preservation models in early-stage drug discovery.

References

  • PubChem / BindingDB Database Entry. "2-Amino-3-phenyl-1-pyrrolidin-1-yl-propan-1-one (BDBM50118939)." BindingDB. URL: [Link]

  • Senten, K., et al. "Development of potent and selective dipeptidyl peptidase II inhibitors." Bioorganic & Medicinal Chemistry Letters 12.19 (2002): 2825-2828. URL: [Link]

  • Lambeir, A. M., et al. "Dipeptidyl-peptidase IV from bench to bedside: an update on structural properties, functions, and clinical aspects of the enzyme DPP IV." Critical Reviews in Clinical Laboratory Sciences 40.3 (2003): 209-294. URL: [Link]

  • Mulvihill, E. E., & Drucker, D. J. "Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors." Endocrine Reviews 35.6 (2014): 992-1019. URL: [Link]

  • GlpBio. "H-Phe-pyrrolidide | Cas# 56414-89-2 Product Information." GlpBio Technology. URL: [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. "The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes." Food & Function (2015). URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide to 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP) and Established Monoamine Reuptake Inhibitors

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth comparative analysis of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP), a synthetic cathinone derivative, against well-character...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparative analysis of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP), a synthetic cathinone derivative, against well-characterized monoamine reuptake inhibitors (MRIs). Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven benchmark of α-PPP's pharmacological profile. By juxtaposing its performance with that of cocaine, a non-selective monoamine transporter inhibitor; bupropion, a clinically utilized norepinephrine-dopamine reuptake inhibitor (NDRI); and GBR 12909, a highly selective dopamine transporter (DAT) inhibitor, we aim to elucidate its specific mechanism of action and functional potency.

The central nervous system stimulants exert their effects by modulating the levels of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft. A primary mechanism for this is the inhibition of their respective transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). α-PPP belongs to the α-pyrrolidinophenone class of cathinones and, like cocaine, acts as an inhibitor of DAT and NET.[1] This guide will dissect its nuanced interactions with these transporters, providing the necessary experimental frameworks for its empirical evaluation.

Section 1: Pharmacological Profiles of α-PPP and Reference Inhibitors

The defining characteristics of a monoamine reuptake inhibitor are its affinity (how strongly it binds to the transporter) and its functional potency (how effectively it inhibits neurotransmitter uptake). These are typically quantified by the inhibition constant (Kᵢ) from radioligand binding assays and the half-maximal inhibitory concentration (IC₅₀) from uptake inhibition assays, respectively.

1.1 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP)

α-PPP is a synthetic cathinone that functions primarily as a cocaine-like inhibitor of the dopamine and norepinephrine transporters.[1] In vitro studies using human embryonic kidney (HEK293) cells expressing the human monoamine transporters show that α-PPP inhibits the human high-affinity transporters for dopamine (hDAT) and norepinephrine (hNET) in the low micromolar range.[2] Notably, it demonstrates very low affinity and potency at the human serotonin transporter (hSERT).[2][3] This selectivity for catecholamine transporters is a key feature of its pharmacological profile.

A unique characteristic of α-PPP is its dual action at the norepinephrine transporter. While it acts as a reuptake inhibitor, some studies have unexpectedly revealed it to be a partial releasing agent at hNET, with an efficacy of approximately 68% compared to D-amphetamine. This hybrid mechanism distinguishes it from pure uptake blockers. Furthermore, α-PPP has been shown to possess antagonist properties at serotonin 5-HT2A receptors, which may mitigate some of its psychostimulant effects compared to other monoamine transporter inhibitors.[4]

1.2 Cocaine

Cocaine is a non-selective monoamine reuptake inhibitor, blocking DAT, NET, and SERT. Its psychostimulant effects are primarily attributed to its potent inhibition of DAT, which leads to a surge of dopamine in the brain's reward pathways.[5][6] The pharmacological and behavioral effects of α-PPP are often compared to cocaine due to their shared primary mechanism as DAT and NET inhibitors.[1][5]

1.3 Bupropion

Bupropion is an α-aminophenone antidepressant and smoking cessation aid that selectively inhibits the reuptake of norepinephrine and dopamine.[7][8][9] Structurally related to cathinones, it is a valuable clinical benchmark for a selective NDRI.[8][10] Unlike many other antidepressants, bupropion has negligible effects on the serotonin system.[9] Its metabolites, particularly hydroxybupropion, are active and contribute significantly to its overall pharmacological effect, reaching higher plasma concentrations than the parent drug.[9][10]

1.4 GBR 12909 (Vanoxerine)

GBR 12909 is a potent and highly selective piperazine-based dopamine reuptake inhibitor. It exhibits over 100-fold selectivity for DAT over both SERT and NET, making it an essential tool for isolating the effects of dopamine transporter inhibition in research settings.[11] Its high affinity (Kᵢ ≈ 1 nM) and selectivity make it the gold standard for comparative DAT inhibition studies.[11]

Section 2: Quantitative Data Summary

The following tables provide a quantitative comparison of the in vitro potencies and selectivities of α-PPP and the selected benchmark compounds at human monoamine transporters.

Table 1: Comparative In Vitro Potency at Monoamine Transporters

CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)Reference(s)
α-PPP 12901614>10,000[3]
Cocaine 273310344[3]
Bupropion 20005000>10,000
GBR 12909 1>100>100[11]

Note: Values are approximations derived from multiple sources and should be considered representative. Experimental conditions can influence absolute values.

Table 2: Monoamine Transporter Selectivity Ratios

CompoundDAT/SERT SelectivityNET/SERT SelectivityDAT/NET Selectivity
α-PPP >7.75>6.2~0.8
Cocaine ~1.26~1.11~0.88
Bupropion >5>2~0.4
GBR 12909 >100->100

Note: Ratios are calculated from the IC₅₀ values in Table 1. A higher ratio indicates greater selectivity for the first transporter listed over the second.

Section 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, this section details the standard protocols for characterizing monoamine reuptake inhibitors.

3.1 In Vitro Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known high-affinity radioligand.

  • Principle: The assay relies on the competition between the unlabeled test compound (e.g., α-PPP) and a radiolabeled ligand (e.g., [¹²⁵I]RTI-55 or [³H]CFT for DAT) for binding to transporter proteins expressed in cell membranes.[3][12] The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[13]

  • Step-by-Step Protocol:

    • Membrane Preparation: Homogenize cells or tissues expressing the target transporter (e.g., HEK293-hDAT cells) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay buffer.[13]

    • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.[13]

    • Incubation: Incubate the plate, typically for 60 minutes at a controlled temperature (e.g., 30°C), to allow binding to reach equilibrium.[13]

    • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[13]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. Calculate the Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

3.2 In Vitro Monoamine Uptake Inhibition Assay (for IC₅₀ Determination)

This functional assay measures the ability of a compound to block the transport of a radiolabeled substrate into cells expressing the target transporter.

  • Principle: Cells stably expressing a specific monoamine transporter (e.g., HEK293-hDAT) are incubated with a radiolabeled substrate (e.g., [³H]dopamine).[12][14] The amount of substrate transported into the cells is measured in the presence of varying concentrations of the test compound. The concentration that inhibits uptake by 50% is the IC₅₀.

  • Step-by-Step Protocol:

    • Cell Culture: Plate HEK293 cells stably expressing the transporter of interest (hDAT, hNET, or hSERT) in 96-well plates and grow to confluence.[14]

    • Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer). Pre-incubate the cells for 5-15 minutes with varying concentrations of the test compound or vehicle control.[12][15]

    • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[16]

    • Incubation: Incubate for a short period (e.g., 1-3 minutes) at room temperature or 37°C.[12]

    • Uptake Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.[12]

    • Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

G cluster_0 In Vitro Uptake Inhibition Workflow A Plate Transfected HEK293 Cells B Pre-incubate with Test Compound (α-PPP) A->B C Initiate Uptake with Radiolabeled Substrate (e.g., [3H]Dopamine) B->C D Incubate (1-3 min) C->D E Terminate Uptake (Wash with Cold Buffer) D->E F Lyse Cells & Measure Radioactivity E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for In Vitro Monoamine Uptake Inhibition Assay.

3.3 In Vivo Locomotor Activity Assay

This behavioral assay assesses the stimulant or depressant effects of a compound in rodents.

  • Principle: Psychostimulants that increase synaptic dopamine and norepinephrine, such as cocaine and α-PPP, typically increase spontaneous locomotor activity in animals.[1][17] This activity is measured in an open-field arena equipped with infrared beams.[18][19]

  • Step-by-Step Protocol:

    • Animal Habituation: Acclimate animals (e.g., mice or rats) to the testing room and the locomotor activity chambers for several days prior to the experiment to reduce novelty-induced hyperactivity.[19][20]

    • Baseline Measurement: On the test day, administer a vehicle injection (e.g., saline) and place the animal in the chamber to record baseline activity for a set period (e.g., 30-60 minutes).[19]

    • Drug Administration: On a subsequent day, administer the test compound (e.g., α-PPP at various doses) via a suitable route (e.g., intraperitoneal injection).

    • Activity Recording: Immediately place the animal back into the chamber and record locomotor activity (e.g., number of beam breaks, distance traveled) for a defined duration (e.g., 60-120 minutes).[19]

    • Data Analysis: Compare the locomotor activity counts between drug-treated and vehicle-treated groups. A significant increase in activity indicates a psychostimulant effect.

G cluster_1 In Vivo Locomotor Activity Workflow Habituate Habituate Animal to Test Chamber Baseline Administer Vehicle & Record Baseline Activity Habituate->Baseline Test Administer Test Compound (e.g., α-PPP) Baseline->Test Record Record Locomotor Activity Test->Record Analyze Compare Drug vs. Vehicle Activity Record->Analyze

Caption: Workflow for In Vivo Locomotor Activity Assessment.

3.4 In Vivo Drug Discrimination Assay

This sophisticated behavioral assay determines if a novel compound produces subjective effects similar to a known drug of abuse.

  • Principle: Animals are trained to discriminate between the administration of a known drug (e.g., cocaine) and a vehicle (saline) to receive a reward.[21][22] Once trained, they are tested with the novel compound (α-PPP) to see which response lever they choose, indicating whether the compound produces "cocaine-like" subjective effects.[1]

  • Step-by-Step Protocol:

    • Training Phase: Train animals (e.g., rats or monkeys) in an operant chamber with two levers. On days when they receive a cocaine injection, pressing one specific lever (the "drug lever") is rewarded. On days they receive a saline injection, pressing the other lever (the "vehicle lever") is rewarded. This continues until they reliably press the correct lever.[22]

    • Testing Phase: Once training criteria are met, administer a dose of the test compound (α-PPP) instead of cocaine or saline.

    • Data Collection: Record the percentage of responses made on the drug-appropriate lever.

    • Data Analysis: If the animals predominantly press the drug lever after receiving α-PPP, it is said to "fully substitute" for cocaine, suggesting a similar mechanism of action and abuse potential.[22] Compounds that result in responding on both levers may "partially substitute."

Section 4: Mechanism of Action and Signaling Pathway

Monoamine reuptake inhibitors act at the presynaptic terminal to block the reabsorption of neurotransmitters from the synaptic cleft. This prolongs the presence of neurotransmitters in the synapse, enhancing their ability to bind to postsynaptic receptors and propagate a signal.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MA Monoamine (DA/NE) Transporter DAT/NET Binding Site MA->Transporter:f0 Reuptake (Terminates Signal) Synapse Synaptic Cleft MA->Synapse Receptor Postsynaptic Receptor Signal Signal Transduction Receptor->Signal Synapse->Receptor Binds Inhibitor α-PPP / MRI Inhibitor->Transporter:f1 Blocks

Caption: Monoamine Reuptake Inhibition at the Synapse.

Conclusion

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP) presents a pharmacological profile of a selective dopamine and norepinephrine reuptake inhibitor with minimal activity at the serotonin transporter. Its potency at DAT and NET is lower than that of cocaine but falls within the low micromolar range, confirming it as an active monoamine reuptake inhibitor.[3] The compound's unique characteristics, including its partial releasing activity at hNET and its antagonism of 5-HT2A receptors, differentiate it from classic psychostimulants like cocaine and research tools like GBR 12909.[2][4][23]

This guide provides the foundational data and experimental protocols necessary for a rigorous and objective evaluation of α-PPP. By employing these standardized assays, researchers can effectively benchmark its properties against known monoamine reuptake inhibitors, contributing to a more comprehensive understanding of its potential applications and liabilities.

References

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience. Available at: [Link]

  • Gannon, B. M., et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology. Available at: [Link]

  • Grifell, M., et al. (2026). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Pharmacology. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Sucic, S., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology. Available at: [Link]

  • Nguyen, T. L., et al. (2020). The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence. Pharmacology Research & Perspectives. Available at: [Link]

  • Sucic, S., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. PubMed. Available at: [Link]

  • Blough, B. E., et al. (2019). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Journal of Medicinal Chemistry. Available at: [Link]

  • Grifell, M., et al. (2026). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. PubMed. Available at: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Grifell, M., et al. (2026). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. PubMed. Available at: [Link]

  • ResearchGate. (2021). Effects of (A, B, C) α-PPP, (D, E, F) MDPPP and (G, H, I) 3-Br PPP on... ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Experiment No 8. Scribd. Available at: [Link]

  • Sucic, S., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Aarde, S. M., et al. (2015). Cocaine-like discriminative stimulus effects of alpha-pyrrolidinovalerophenone, methcathinone, and their 3,4-methylenedioxy or 4-methyl analogs in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Spealman, R. D., et al. (1994). Monoamine reuptake inhibitors enhance the discriminative state induced by cocaine in the rat. Psychopharmacology. Available at: [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Kleven, M. S., & Koek, W. (1998). Discriminative Stimulus Properties of Cocaine: Enhancement by Monoamine Reuptake Blockers. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kohut, S. J., et al. (2004). Drug discrimination in methamphetamine-trained monkeys: effects of monoamine transporter inhibitors. Behavioural Pharmacology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Rubinstein, M., et al. (2007). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology. Available at: [Link]

  • Melior Discovery. (n.d.). Drug Discrimination Assessment. Melior Discovery. Available at: [Link]

  • Current Protocols in Pharmacology. (2001). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Current Protocols in Pharmacology. Available at: [Link]

  • Rickli, A., et al. (2015). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]

  • Luethi, D., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Angewandte Chemie. Available at: [Link]

  • ResearchGate. (2021). Effects of α-PVP, α-PPP (green line), MDPPP (red line), 3-Br PPP (blue... ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. PubChem. Available at: [Link]

  • Blough, B. E., et al. (2019). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Izenwasser, S., et al. (2005). Relationship between in vivo occupancy at the dopamine transporter and behavioral effects of cocaine, GBR 12909, and benztropine analogs. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Bupropion. Wikipedia. Available at: [Link]

  • Faria, J., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Drug Metabolism Reviews. Available at: [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry. Available at: [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.